molecular formula C7H14ClNO2 B1378679 1-(Morpholin-3-yl)propan-2-one hydrochloride CAS No. 1461715-62-7

1-(Morpholin-3-yl)propan-2-one hydrochloride

Cat. No.: B1378679
CAS No.: 1461715-62-7
M. Wt: 179.64 g/mol
InChI Key: YECRNJBRLUIXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Morpholin-3-yl)propan-2-one hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Morpholin-3-yl)propan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Morpholin-3-yl)propan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-morpholin-3-ylpropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-6(9)4-7-5-10-3-2-8-7;/h7-8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRNJBRLUIXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Synthetic Profiling of 1-(Morpholin-3-yl)propan-2-one Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine ring is a ubiquitous structural motif in modern drug discovery, prized for its favorable physicochemical properties, including enhanced aqueous solubility, metabolic stability, and predictable pharmacokinetic profiles. While 2-substituted and 4-substituted (N-substituted) morpholines are common, 3-substituted morpholines offer a unique vector for exploring chemical space, breaking molecular symmetry, and introducing critical chiral centers[1].

This technical whitepaper provides an in-depth analysis of 1-(Morpholin-3-yl)propan-2-one hydrochloride (CAS: 1461715-62-7), a highly versatile building block. By detailing its structural nuances, causality-driven synthetic methodologies, and applications in targeted therapeutics (such as TLR8 inhibition), this guide serves as a comprehensive resource for drug development professionals[2][3].

Physicochemical Profiling & Structural Elucidation

The free base of 1-(morpholin-3-yl)propan-2-one contains both a secondary amine (within the morpholine ring) and a reactive methyl ketone side chain. In its free base form, this bifunctionality presents a significant stability challenge: the secondary amine can undergo intermolecular nucleophilic attack on the ketone of an adjacent molecule, leading to the formation of enamines or complex polymeric mixtures.

To circumvent this degradation pathway, the compound is universally synthesized and isolated as a hydrochloride salt [3]. Protonation of the morpholine nitrogen (pKa ~ 8.3) locks the amine in an unreactive ammonium state, completely inhibiting self-condensation and ensuring long-term shelf stability.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of the compound, establishing a baseline for analytical validation and formulation.

ParameterValue / Description
Chemical Name 1-(Morpholin-3-yl)propan-2-one hydrochloride
CAS Registry Number 1461715-62-7 (HCl Salt) / 1461869-46-4 (Free Base)
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
SMILES (Free Base) CC(=O)CC1NCCOCC1
Topological Polar Surface Area (TPSA) 38.3 Ų (Free Base)
Hydrogen Bond Donors 1 (Amine NH)
Hydrogen Bond Acceptors 3 (Ketone O, Ether O, Amine N)
Physical State Off-white to pale yellow crystalline solid

Mechanistic Synthetic Workflow

The synthesis of 3-substituted morpholines traditionally relies on the cyclization of chiral amino alcohols or the reduction of morpholin-3-ones[1][4]. However, to specifically install the propan-2-one (acetonyl) side chain at the C3 position, a highly regioselective approach is required.

The most robust route utilizes N-Boc-morpholin-3-ol as a starting material. The synthesis proceeds via a Lewis acid-mediated allylation followed by a chemoselective Wacker oxidation. This route is preferred because it avoids the harsh conditions of direct enolate alkylations, which often lead to poor regiocontrol and over-alkylation.

SynthesisRoute A N-Boc-morpholin-3-ol (Starting Material) B N-Boc-3-allylmorpholine (Intermediate 1) A->B Allyltrimethylsilane, BF3·OEt2, -78°C C N-Boc-1-(morpholin-3-yl)propan-2-one (Intermediate 2) B->C PdCl2, CuCl, O2 DMF/H2O (Wacker) D 1-(Morpholin-3-yl)propan-2-one HCl (Final Product) C->D 4M HCl in Dioxane RT, 2h

Fig 1: Chemoselective synthetic workflow for 1-(morpholin-3-yl)propan-2-one hydrochloride.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every synthetic step must include in-process controls (IPCs) to ensure the system is self-validating. Proceeding blindly without confirming intermediate integrity is the primary cause of downstream failure.

Step 1: Synthesis of N-Boc-3-allylmorpholine
  • Causality: Boron trifluoride diethyl etherate (BF₃·OEt₂) is utilized as a Lewis acid to abstract the hydroxyl group from N-Boc-morpholin-3-ol, generating a highly electrophilic cyclic iminium ion. Allyltrimethylsilane then acts as a soft nucleophile, attacking the iminium ion to form the C-C bond. The low temperature (-78°C) is critical to prevent the degradation of the unstable iminium intermediate.

  • Protocol:

    • Dissolve N-Boc-morpholin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Add allyltrimethylsilane (1.5 eq) dropwise.

    • Slowly add BF₃·OEt₂ (1.2 eq). Maintain stirring at -78°C for 2 hours.

    • Validation Check: Quench a 50 µL aliquot in saturated NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS. The disappearance of the starting material mass and the appearance of the[M+H-Boc]+ peak confirms iminium trapping.

    • Quench the bulk reaction with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Wacker Oxidation to the Methyl Ketone
  • Causality: The Wacker oxidation is chosen for its exquisite regioselectivity, converting terminal alkenes exclusively to methyl ketones (Markovnikov addition of water) rather than aldehydes. Palladium(II) chloride coordinates to the alkene, facilitating nucleophilic attack by water. Copper(I) chloride acts as a co-catalyst to re-oxidize the resulting Pd(0) back to Pd(II), utilizing molecular oxygen as the stoichiometric terminal oxidant.

  • Protocol:

    • Dissolve N-Boc-3-allylmorpholine (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and H₂O (7:1 ratio).

    • Add PdCl₂ (10 mol%) and CuCl (1.0 eq).

    • Purge the reaction flask with an O₂ balloon and stir vigorously at room temperature for 12 hours.

    • Validation Check: Analyze via LC-MS. The mass should shift from the allyl intermediate to the ketone ([M+H]+ + 16 Da).

    • Filter the mixture through a pad of Celite to remove metal particulates, extract with diethyl ether, wash with brine to remove DMF, dry, and purify via flash chromatography.

Table: Wacker Oxidation Optimization Data

Catalyst System Solvent Temp (°C) Time (h) Yield (%) Observation
PdCl₂ (10 mol%) DMF/H₂O 25 24 45 Incomplete conversion; Pd black precipitation
PdCl₂ (10 mol%), CuCl (1 eq) DMF/H₂O 25 12 82 Clean conversion; robust catalytic cycle

| Pd(OAc)₂ (5 mol%), CuCl (1 eq) | DMA/H₂O | 50 | 6 | 88 | Optimal conditions; reduced reaction time |

Step 3: Deprotection and Salt Formation
  • Causality: 4M HCl in dioxane is used for Boc deprotection because it is anhydrous. Using aqueous acids would risk hydrating the ketone or causing side reactions. The anhydrous environment ensures that as the Boc group is cleaved (releasing isobutylene and CO₂), the free amine is immediately protonated, precipitating out of the non-polar dioxane solution as a pristine hydrochloride salt.

  • Protocol:

    • Dissolve the N-Boc-ketone intermediate in a minimal amount of anhydrous DCM.

    • Add 10 volumes of 4M HCl in dioxane at 0°C.

    • Warm to room temperature and stir for 2 hours.

    • Validation Check: Gas evolution (CO₂) should cease. A white precipitate will form. ¹H NMR (in D₂O) must show the disappearance of the large singlet at ~1.4 ppm (Boc group) and the retention of the methyl ketone singlet at ~2.2 ppm.

    • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-(morpholin-3-yl)propan-2-one hydrochloride.

Applications in Drug Development: TLR8 Inhibition

1-(Morpholin-3-yl)propan-2-one hydrochloride is not merely a structural curiosity; it is a highly functionalized pharmacophore used in the synthesis of complex immunomodulators. Specifically, morpholine derivatives are heavily utilized in the design of inhibitors targeting endosomal Toll-like Receptors (TLRs), such as TLR8[2].

In rheumatoid arthritis (RA) and other autoimmune diseases, the overactivation of TLR8 by single-stranded RNA leads to a signaling cascade through the MyD88 adaptor protein, ultimately resulting in the activation of NF-κB and the chronic production of pro-inflammatory cytokines like TNF-α[2].

By incorporating the 3-substituted morpholine scaffold into larger heterocyclic systems (e.g., pyrazolo-pyridines), medicinal chemists can fine-tune the basicity and steric bulk of the inhibitor. The morpholine oxygen acts as a critical hydrogen-bond acceptor within the TLR8 allosteric binding pocket, while the propan-2-one side chain provides a reactive handle for further functionalization (e.g., reductive amination to append hydrophobic tail groups).

TLR8Pathway TLR8 Endosomal TLR8 (Target Receptor) MyD88 MyD88 Adaptor Protein TLR8->MyD88 Signal Transduction NFkB NF-κB Activation MyD88->NFkB Kinase Cascade TNFa Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->TNFa Gene Transcription Inhibitor Morpholine-derived TLR8 Inhibitor Inhibitor->TLR8 Allosteric Inhibition

Fig 2: Mechanism of action for morpholine-derived TLR8 inhibitors in autoimmune modulation.

The strategic use of 1-(morpholin-3-yl)propan-2-one hydrochloride allows researchers to rapidly access these complex architectures, ensuring high enantiomeric or diastereomeric purity when starting from chiral pool precursors[1][4].

References

  • Source: Google Patents (US20190211009A1)
  • Synthesis of Enantiopure 3-Substituted Morpholines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines Source: University of British Columbia / Journal of Organic Chemistry URL:[Link]

Sources

Advanced C-Substituted Morpholine Architectures: Synthesis, Properties, and Acetone-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Shift from N- to C-Functionalization In medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) due to its ability to modulate lipophilicity and solubility. However, traditional N-substitution often leads to metabolic liabilities and limited vector exploration. This technical guide focuses on C-substituted morpholine acetone derivatives —specifically morpholines bearing ketone-containing side chains (e.g., acetonyl moieties) at the C2 or C3 positions. These architectures offer superior metabolic stability by blocking oxidative soft spots and provide precise chiral vectors for target engagement, acting as "conformational locks" that simple N-alkyl morpholines cannot achieve.

Part 1: Structural Dynamics & Physicochemical Profile

The "C-Substituted" Advantage

Unlike N-substituted morpholines, where the nitrogen lone pair is modulated directly by the substituent, C-substitution exerts its effect through induction and conformational biasing.

  • Metabolic Blockade: Cytochrome P450 isoforms (specifically CYP3A4 and CYP2D6) typically attack the

    
    -carbon relative to the nitrogen. Placing a substituent (like an acetonyl group) at C2 or C3 sterically hinders this approach and electronically deactivates the C-H bond, significantly extending half-life (
    
    
    
    ).
  • Basicity Modulation: The morpholine nitrogen is moderately basic (

    
    ). C-substitution with electron-withdrawing groups (like the carbonyl in an acetone side chain) lowers the 
    
    
    
    via inductive effects (
    
    
    ), often bringing it into the ideal physiological range (6.5–7.5) for membrane permeability and lysosomal trapping avoidance.
Comparative Property Matrix

The following table contrasts the physicochemical properties of N-substituted vs. C-substituted morpholine acetone derivatives.

Property

-Acetonyl Morpholine

-Acetonyl Morpholine

-Acetonyl Morpholine
Impact on Drug Design
Basicity (

)
~7.0–7.5 (Lowered by

-carbonyl)
~8.0–8.2 (Minimal effect)~7.8–8.0 (Inductive effect)C-sub retains basicity for salt formation; N-sub reduces it significantly.
Metabolic Stability Low (N-dealkylation is rapid)High (Blocks

-oxidation)
High (Blocks

-oxidation)
C-sub is preferred for chronic therapies requiring long

.
Chirality Achiral (unless quaternary)Chiral (

enantiomers)
Chiral (

enantiomers)
C-sub allows specific enantiomeric targeting of protein pockets.
Vector Geometry Linear/FlexibleEquatorial PreferenceAxial/Equatorial (Tunable)C-sub allows "locking" the side chain in a specific 3D vector.
Lipophilicity (

)
+0.5 (approx)+0.6 (approx)+0.6 (approx)Similar lipophilicity, but C-sub offers better solubility/permeability balance.

Part 2: Synthetic Strategies & Protocols

Strategic Disconnection

Synthesizing C-substituted morpholines is more challenging than N-alkylation. The most robust routes involve intramolecular cyclization of chiral precursors.

Core Workflow (Graphviz Visualization): The following diagram outlines the "Systematic Chemical Diversity" (SCD) approach for generating these scaffolds.

MorpholineSynthesis Start Chiral Amino Alcohol (Start Material) Inter1 N-Alkylation / Acylation (Introduction of Side Chain) Start->Inter1 Step 1: Protection/Activation Inter2 Functionalization (e.g., Allylation/Epoxidation) Inter1->Inter2 Step 2: Precursor Assembly Cyclization Intramolecular Cyclization (Base or Acid Mediated) Inter2->Cyclization Step 3: Ring Closure Product C-Substituted Morpholine (Acetonyl Derivative) Cyclization->Product Step 4: Deprotection/Isolation

Caption: General synthetic workflow for accessing enantiopure C-substituted morpholines from amino alcohol precursors.

Detailed Protocol: Synthesis of (2S)-2-(2-oxopropyl)morpholine

This protocol describes the synthesis of a C2-substituted morpholine with an acetone side chain (acetonyl group). This specific moiety is a versatile "handle" for further medicinal chemistry (e.g., reductive amination).

Prerequisites:

  • Precursor: (S)-1-amino-2-propanol (or equivalent chiral amino alcohol).

  • Reagents: Chloroacetone (or equivalent alkylating agent), Base (NaH or t-BuOK), Solvent (THF or DMF).

  • Safety: Halo-ketones are lachrymators. Work in a fume hood.

Step-by-Step Methodology:

  • N-Protection (Self-Validating Step):

    • React (S)-1-amino-2-propanol (1.0 eq) with

      
       (1.1 eq) in 
      
      
      
      /
      
      
      .
    • Validation: TLC (ninhydrin stain) should show disappearance of the free amine (polar spot) and appearance of the carbamate (less polar).

    • Yield Target: >95%.[1]

  • O-Alkylation (The "Acetone" Introduction):

    • Dissolve N-Boc-amino alcohol in dry DMF at 0°C.

    • Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min (gas evolution ceases).

    • Add propargyl bromide (1.2 eq) dropwise. (Note: We use propargyl as a "masked" acetone equivalent to avoid premature cyclization/polymerization).

    • Validation:

      
       NMR should show the alkyne proton triplet at 
      
      
      
      ppm.
  • Intramolecular Cyclization (5-exo-dig):

    • Treat the O-propargyl intermediate with a gold catalyst (e.g.,

      
       or 
      
      
      
      /
      
      
      , 5 mol%) in MeOH/
      
      
      .
    • Mechanism:[2][3][4] This effects the hydration of the alkyne to the ketone and concomitant cyclization (or cyclization followed by hydration) depending on conditions.

    • Alternative (Mercury-free): Wacker-type oxidation (

      
      ) of the corresponding allyl ether is also viable to generate the acetonyl side chain directly or cyclize.
      
  • Final Deprotection:

    • Treat with TFA/DCM (1:4) to remove the Boc group.[5]

    • Workup: Basify with saturated

      
      , extract with 
      
      
      
      (morpholines are water-soluble; use chloroform/isopropanol for better recovery).

Self-Validating Analytical Check:

  • NMR: The C2 proton in the morpholine ring will appear as a distinct multiplet. The acetonyl methyl group (

    
    ) will appear as a sharp singlet at 
    
    
    
    ppm.
  • Chirality: HPLC on a Chiralcel OD-H column to verify enantiomeric excess (

    
    ).
    

Part 3: Pharmacological Implications & SAR[6]

The Conformational "Anchor"

The placement of an acetone-derived group at C2 creates a conformational anchor .

  • Equatorial Preference: To minimize 1,3-diaxial interactions with the ring protons, the bulky acetonyl group will predominantly occupy the equatorial position in the chair conformation.

  • Vector Definition: This locks the morpholine nitrogen lone pair and the ether oxygen into a specific spatial relationship relative to the side chain, reducing the entropic penalty upon binding to a protein target.

SAR Logic Flow

The following diagram illustrates how to utilize the C-substituted morpholine acetone scaffold in drug design.

SAR_Logic Core C-Substituted Morpholine (Acetone Derivative) Branch1 Reductive Amination (Target: GPCRs/Kinases) Core->Branch1 Reaction at Ketone Branch2 Grignard Addition (Target: Tertiary Alcohols) Core->Branch2 Reaction at Ketone Branch3 Alpha-Halogenation (Target: Heterocycle Fusion) Core->Branch3 Functionalization Outcome1 High Affinity Amine (Secondary/Tertiary) Branch1->Outcome1 Creates Diversity Outcome2 Metabolically Stable Polar Core Branch2->Outcome2 Increases Fsp3

Caption: Strategic diversification points of the morpholine-acetone scaffold.

Part 4: Case Studies & Applications

Reboxetine Analogs (CNS Agents)

Reboxetine is a norepinephrine reuptake inhibitor containing a morpholine ring.[5] Studies have shown that introducing C-substitution (specifically at the 2-position) restricts the conformational flexibility of the morpholine ether oxygen, which is crucial for hydrogen bonding in the transporter active site.

  • Application: Using a 2-acetonyl morpholine intermediate allows for the attachment of diverse aromatic distinct pharmacophores via the ketone handle, enabling the exploration of new chemical space around the Reboxetine core without disrupting the essential N-O distance.

Kinase Inhibitors (Solubility Handles)

In kinase inhibitors (e.g., PI3K inhibitors), morpholines are often attached to the "hinge binder" to improve solubility.

  • Problem: Standard morpholines are metabolically labile.

  • Solution: Incorporating a C3-substituted morpholine (derived from amino acids like alanine or serine) introduces a methyl or hydroxymethyl group. An acetonyl side chain at this position can be converted into a polar amine, creating a "solubility tail" that protrudes into the solvent front of the kinase ATP pocket, improving both solubility and selectivity.

References

  • Life Chemicals. (2021). C-Substituted Morpholines: Building Blocks for Medicinal Chemistry. Life Chemicals. Link

  • Chamakuri, S., & Young, D. W. (2024).[6] Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(17), 3493–3497.[6] Link[6]

  • Rekka, E. A., & Kourounakis, P. N. (2010).[7] Medicinal Chemistry of 2,2,4-Substituted Morpholines. Current Medicinal Chemistry, 17(29), 3422–3430. Link

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[8] Efficient Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Hydrogenation. Journal of Organic Chemistry, 81(19), 8696–8709. Link

  • Ortiz, K. G., et al. (2024).[6][8] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146, 29847-29856.[8] Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, structural properties, and synthetic context of 1-(Morpholin-3-yl)propan-2-one Hydrochloride .

Identification, Structural Validation, and Synthetic Utility[1]

Part 1: Executive Summary & Identification[1][3]

The compound 1-(Morpholin-3-yl)propan-2-one is a specialized heterocyclic building block used in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] It features a morpholine ring substituted at the carbon-3 position with an acetonyl group.[1][2][3]

Crucial Distinction: Researchers must distinguish this compound from its regioisomer, 1-(morpholin-4-yl)propan-2-one (Morpholinoacetone), which is substituted at the nitrogen atom.[1][3] The 3-substituted isomer is significantly rarer and offers a chiral center (C3), providing vectors for stereoselective interactions in protein binding pockets.[1][2][3]

Identity Matrix[1][2][3]
PropertyValue
Chemical Name 1-(Morpholin-3-yl)propan-2-one Hydrochloride
CAS Number (HCl Salt) 1461715-62-7
CAS Number (Free Base) 1461869-46-4
Molecular Formula C₇H₁₃NO₂[1][4][5] · HCl
Molecular Weight 179.65 g/mol (Salt) / 143.19 g/mol (Base)
MDL Number MFCD28144670 (varies by vendor)
Common Synonyms 1-(3-Morpholinyl)-2-propanone HCl; (Morpholin-3-yl)acetone HCl

Part 2: Structural Analysis & The "Isomer Trap"[1]

In high-throughput synthesis, the ambiguity of the term "Morpholinoacetone" often leads to the purchase of the wrong isomer.[1][2][3] The 4-substituted isomer is achiral and chemically distinct from the 3-substituted target.[1][3]

Structural Comparison (Isomerism)[1][3]

The following diagram illustrates the critical difference between the target (C3-substituted) and the common impurity/analog (N4-substituted).

IsomerComparison cluster_0 Structural Difference Target TARGET: 1-(Morpholin-3-yl)propan-2-one (C-Linked, Chiral) CAS: 1461715-62-7 Common COMMON ANALOG: 1-(Morpholin-4-yl)propan-2-one (N-Linked, Achiral) CAS: 6704-35-4

Figure 1: Structural divergence between the C3-linked target and the common N4-linked analog.

Stereochemistry

The C3 position is a stereocenter.[1][2][3] While the CAS 1461715-62-7 typically refers to the racemate, enantiopure forms ((R)- or (S)-) are often required for late-stage lead optimization.[1]

  • Chiral Implications: The 3-position allows the morpholine nitrogen to remain a secondary amine (if unprotected), available for further functionalization (e.g., reductive amination or amide coupling), whereas the 4-position isomer has a tertiary amine that is chemically capped.[1][3]

Part 3: Synthetic Logic & Retrosynthesis[1]

Synthesizing 3-substituted morpholines is more challenging than their 4-substituted counterparts.[1][3] The synthesis typically relies on "Chiral Pool" starting materials (amino acids) or cyclization of amino-diols.[1][2][3]

Proposed Retrosynthetic Pathway

To access the 1-(morpholin-3-yl)propan-2-one scaffold, a robust approach involves the homologation of morpholine-3-carboxylic acid derivatives.[1]

Retrosynthesis Target Target: 1-(Morpholin-3-yl)propan-2-one Intermediate1 Weinreb Amide / Nitrile (N-Protected) Target->Intermediate1 Grignard (MeMgBr) Precursor Morpholine-3-acetic acid (Homologated Acid) Intermediate1->Precursor Amide Coupling Start Morpholine-3-carboxylic Acid (or Serine Derivative) Precursor->Start Arndt-Eistert Homologation

Figure 2: Retrosynthetic disconnection showing the derivation from the morpholine-3-carboxylic acid scaffold.

Synthetic Protocol (General Methodology)

Note: Specific reaction conditions depend on the protecting group strategy (Boc vs. Cbz).

  • Starting Material: N-Boc-morpholine-3-carboxylic acid.[1][3]

  • Homologation (Arndt-Eistert):

    • Activate acid to mixed anhydride or acid chloride.[1][2][3]

    • React with diazomethane to form the alpha-diazoketone.[1][2][3]

    • Wolff rearrangement in the presence of water/alcohol to yield the homologated ester/acid (Morpholine-3-acetic acid derivative).[1][3]

  • Ketone Formation:

    • Convert the homologated acid to a Weinreb Amide (N-methoxy-N-methylamide).[1][3]

    • Treat with Methylmagnesium bromide (MeMgBr) at 0°C to install the methyl ketone.[1][2][3]

  • Deprotection:

    • Treat with 4M HCl in Dioxane to remove the Boc group and precipitate the Hydrochloride salt (Target CAS: 1461715-62-7).[1][3]

Part 4: Applications in Drug Discovery[1]

This compound serves as a versatile fragment and linker .[1][2][3]

  • Secondary Amine Vector: The free NH at position 4 allows the morpholine ring to be attached to a larger core scaffold (e.g., a kinase hinge binder) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.[1][2][3]

  • Ketone Handle: The acetone side chain provides a reactive electrophile for:

    • Reductive Amination: Linking to primary amines to create flexible ethyl-amine linkers.[1][2][3]

    • Horner-Wadsworth-Emmons: Extension into unsaturated systems.[1][3]

  • Solubility Enhancement: The morpholine ether oxygen and the amine contribute to improved aqueous solubility and metabolic stability (low lipophilicity, LogP < 1).[1][2][3]

Part 5: Handling & Storage[1]

  • Physical State: White to off-white hygroscopic solid (HCl salt).[1][2][3]

  • Solubility: Highly soluble in Water, DMSO, and Methanol.[1][2][3] Sparingly soluble in Dichloromethane.[1][2][3]

  • Stability: Hygroscopic.[1][2][3] Store in a desiccator at -20°C. The free base is prone to oxidation and should be generated in situ or stored under inert gas.[1][2][3]

  • Safety: Irritant.[1][2][3] Wear standard PPE (gloves, goggles).[1][2][3] Avoid inhalation of dust.[1][2][3][6]

References

  • PubChem Compound Summary. (2025). 1-(Morpholin-4-yl)propan-2-one (Isomer Reference).[1][3][7][8][9] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][3]

  • BioFount Chemical Database. (2024).[1][2][3] Product Entry: 1-(morpholin-3-yl)propan-2-one hydrochloride (CAS 1461715-62-7).[1][4][5][10][11] BioFount.[1][2][3] Retrieved from [Link]

Sources

Novel Morpholine-3-yl Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Access, Metabolic Stability, and Pharmacophore Vectorization
Executive Summary: The "Morpholine Vector" Shift

Morpholine rings are ubiquitous in medicinal chemistry, serving as solubility enhancers and hydrogen-bond acceptors in blockbuster drugs like Gefitinib and Linezolid . However, the traditional N-linked morpholine scaffold is often plagued by rapid oxidative metabolism at the


-carbon and limited vector variation.

The Morpholine-3-yl scaffold (C3-substituted morpholine) represents a high-value structural shift. By moving the attachment point or introducing substituents at the C3 position, medicinal chemists can:

  • Introduce Chirality: Access specific 3D vectors to explore novel chemical space in kinase pockets (e.g., PI3K/mTOR).

  • Block Metabolism: Sterically hinder or electronically deactivate the metabolic "soft spot" adjacent to the nitrogen.

  • Modulate pKa: Fine-tune basicity to optimize blood-brain barrier (BBB) penetration without sacrificing solubility.

This guide details the synthetic methodologies, physicochemical advantages, and application of these novel scaffolds in modern drug discovery.[1][2][3]

Synthetic Strategies for C3-Functionalization

Accessing enantiopure 3-substituted morpholines has historically been challenging. Two dominant, self-validating protocols have emerged as industry standards: the Chiral Pool Amino Acid Route and the Pd-Catalyzed Carboamination .

2.1 Pathway A: The Chiral Pool Approach (Amino Acid Reduction)

This method leverages the inherent chirality of natural amino acids (e.g., Serine, Threonine) to generate enantiopure morpholines. It is high-yielding and scalable.[4]

  • Mechanism: Reduction of the amino acid to the amino alcohol, followed by N-alkylation with a halo-acetate/halo-ketone, and subsequent cyclization.

  • Utility: Ideal for generating 3-hydroxymethyl or 3-alkyl morpholines.

2.2 Pathway B: Pd-Catalyzed Carboamination

A more convergent approach allowing for the installation of aryl groups directly onto the morpholine ring during cyclization.

  • Mechanism: Palladium-catalyzed coupling of an amino alcohol derivative with an aryl bromide.[5]

  • Utility: Essential for creating 3-aryl morpholines , which are difficult to access via the chiral pool.

Visualizing the Synthetic Logic

SyntheticPathways Start_AA Chiral Amino Acid (Serine/Threonine) Step_Red Reduction to Amino Alcohol Start_AA->Step_Red LiAlH4/NaBH4 Step_Cyc Cyclization via Williamson Ether Step_Red->Step_Cyc Base/Halo-acetate End_Prod1 3-Alkyl Morpholine (Enantiopure) Step_Cyc->End_Prod1 Reduction Start_Pd N-Allyl Amino Alcohol Step_PdCat Pd-Catalyzed Carboamination Start_Pd->Step_PdCat Ar-Br, Pd(0) End_Prod2 3-Aryl/Vinyl Morpholine Step_PdCat->End_Prod2 C-N/C-O Bond Formation

Figure 1: Comparison of Chiral Pool (Top) vs. Pd-Catalyzed (Bottom) synthetic routes for accessing 3-substituted morpholines.

Medicinal Chemistry Utility: Physicochemical & DMPK Optimization

The introduction of a substituent at the C3 position fundamentally alters the molecule's behavior in biological systems.

3.1 Metabolic Stability (The "Metabolic Block")

Morpholine rings are typically metabolized via CYP450-mediated oxidation at the C2/C3 positions (adjacent to Nitrogen).

  • Problem: Unsubstituted morpholines are rapidly converted to lactams or ring-opened metabolites.

  • Solution: A C3-substituent (e.g., Methyl, Trifluoromethyl) introduces steric hindrance that blocks the approach of the CYP450 heme iron, significantly extending half-life (

    
    ).
    
3.2 Conformational Locking

Unsubstituted morpholines exist in a rapid chair-chair equilibrium.

  • Effect: A C3-substituent forces the ring into a preferred chair conformation (typically placing the substituent equatorial to minimize 1,3-diaxial strain).

  • Benefit: This reduces the entropic penalty of binding to the target protein, potentially increasing potency (

    
    ).
    

Table 1: Impact of C3-Substitution on Physicochemical Properties

PropertyUnsubstituted Morpholine3-Methyl Morpholine3-Trifluoromethyl Morpholine
pKa (Conj. Acid) ~8.3~8.6~6.5
LogP (Lipophilicity) Low (Hydrophilic)ModerateHigh
Metabolic Stability Low (Rapid Oxidation)Moderate (Steric Block)High (Electronic Deactivation)
Conformation Flexible (Fluxional)Semi-RigidRigid (Preferred Chair)
Experimental Protocol: Synthesis of (S)-3-Isopropylmorpholine

Objective: Synthesis of a chiral 3-isopropyl morpholine scaffold starting from L-Valine (Chiral Pool Route). This protocol is self-validating via optical rotation checks.

Reagents:

  • L-Valinol (derived from L-Valine)

  • Chloroacetyl chloride

  • Potassium tert-butoxide (KOtBu)

  • Lithium Aluminum Hydride (LiAlH4)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • N-Acylation:

    • Dissolve L-valinol (10 mmol) in DCM (50 mL) with Et3N (1.2 eq) at 0°C.

    • Dropwise add chloroacetyl chloride (1.1 eq). Stir for 2 h.

    • Validation: TLC should show disappearance of starting amine.

    • Workup: Wash with 1N HCl, dry over Na2SO4.[6] Isolate Intermediate A (N-(1-hydroxy-3-methylbutan-2-yl)-2-chloroacetamide).

  • Cyclization (Morpholinone Formation):

    • Dissolve Intermediate A in dry t-BuOH or THF.

    • Add KOtBu (2.5 eq) slowly at room temperature. The alkoxide attacks the alkyl chloride to close the ring.

    • Stir for 4-6 h.

    • Validation: Formation of a less polar spot on TLC (The lactam).

    • Isolate Intermediate B ((S)-5-isopropylmorpholin-3-one).

  • Reduction to Morpholine:

    • Suspend LiAlH4 (3.0 eq) in anhydrous THF under Argon.

    • Add Intermediate B (dissolved in THF) dropwise at 0°C.

    • Reflux for 12 h.

    • Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

    • Filter precipitate, dry filtrate, and concentrate.[6]

    • Purification: Distillation or Column Chromatography (MeOH/DCM).

Final Validation:

  • 1H NMR: Verify the diagnostic C3-H signal and the isopropyl doublet.

  • Chiral HPLC: Confirm >98% ee compared to racemate.

Case Study: PQR620 (mTOR Inhibitor)

Context: The PI3K/mTOR pathway is a critical target in oncology.[1][3][7] First-generation inhibitors often failed due to poor selectivity or metabolic instability.

Innovation: PQR620 utilizes a bridged morpholine (structurally related to C3-substitution) to achieve high selectivity.

  • Mechanism: The specific vector provided by the substituted morpholine directs the molecule into the ATP-binding pocket of mTOR with high precision, avoiding off-target kinase inhibition.

  • Outcome: The scaffold demonstrated excellent BBB penetration and metabolic stability, proving the utility of constrained morpholines in CNS-active oncology drugs.

Visualizing the SAR Logic (Structure-Activity Relationship)

SAR_Logic Target Target: mTOR/PI3K Kinase (ATP Pocket) Scaffold Morpholine Scaffold Target->Scaffold Binds to Mod_N N-Substitution: Solubility/H-Bonding Scaffold->Mod_N Mod_C3 C3-Substitution: Chirality & Metabolic Block Scaffold->Mod_C3 Outcome1 Increased Selectivity (Vector Control) Mod_C3->Outcome1 Outcome2 Extended Half-life (Blocked CYP site) Mod_C3->Outcome2

Figure 2: Structure-Activity Relationship (SAR) logic for C3-substituted morpholines in kinase inhibitor design.

References
  • Review of Morpholine Synthesis: "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 2024.[8] 8

  • Pd-Catalyzed Synthesis: "A New Strategy for the Synthesis of Substituted Morpholines." National Institutes of Health (PMC). 5

  • CNS Drug Discovery: "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. 1

  • Metabolic Stability: "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews. 9[9]

  • Oxazetidine Route: "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry, 2023. 6

Sources

Strategic Utilization of 3-Substituted Morpholine Building Blocks in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, celebrated for its ability to balance aqueous solubility with lipophilicity while providing critical hydrogen-bond acceptor capabilities. While unsubstituted and 2-substituted morpholines are ubiquitous, 3-substituted morpholines represent a highly strategic, yet historically underexplored, chemical space. Introducing a substituent at the 3-position—adjacent to the basic nitrogen—imparts profound conformational, physicochemical, and stereochemical effects. This whitepaper provides an in-depth technical analysis of the causality behind these effects, details state-of-the-art synthetic protocols, and explores their application in modern drug discovery.

The Pharmacological Rationale for 3-Substitution

To understand the value of 3-substituted morpholines, we must analyze the structural causality they introduce to a pharmacophore [1].

Conformational Restriction and Vector Projection

Unsubstituted morpholine exists in a rapid chair-chair equilibrium. By introducing an alkyl or aryl group at the C3 position, pseudo


 strain and 1,3-diaxial interactions force the ring into a strongly preferred chair conformation. This restriction is highly valuable in structure-based drug design (SBDD). The 3-substituent acts as a precise vector, projecting into adjacent hydrophobic pockets of a target protein (such as the kinase hinge region) without paying the entropic penalty associated with freezing a flexible ring upon binding [2].
Modulation of Basicity (pKa) and Permeability

The basicity of the morpholine nitrogen (typically pKa ~8.3) is a double-edged sword: it ensures good aqueous solubility but can limit blood-brain barrier (BBB) permeability if heavily protonated at physiological pH. A 3-substituent introduces steric hindrance around the nitrogen. This steric bulk impedes the solvation of the protonated ammonium species, effectively lowering the pKa by 0.3 to 0.8 units [3]. This subtle shift increases the fraction of the neutral, lipophilic species at pH 7.4, significantly enhancing CNS penetration.

G Ligand 3-Substituted Morpholine Oxygen Ether Oxygen (H-Bond Acceptor) Ligand->Oxygen Nitrogen Basic Nitrogen (pKa Modulator) Ligand->Nitrogen Substituent C3-Substituent (Chiral Vector) Ligand->Substituent Hinge Kinase Hinge Region (e.g., PI3K/mTOR) Oxygen->Hinge H-Bond Pocket Hydrophobic Pocket (Steric Fit) Substituent->Pocket Lock Conformation

Fig 1: Pharmacophore mapping of 3-substituted morpholines in kinase binding.

Impact on Physicochemical Properties

The addition of a 3-substituent predictably alters the physicochemical profile of the morpholine building block. Table 1 summarizes the comparative data, highlighting why medicinal chemists select 3-methylmorpholine to optimize Pharmacokinetic/Pharmacodynamic (PK/PD) profiles.

Table 1: Comparative Physicochemical Data of Morpholine Scaffolds

ScaffoldEstimated pKa (Amine)CLogP (Base)TPSA (Ų)Primary Metabolic LiabilityBBB Permeability Potential
Morpholine 8.36-0.8621.3N-dealkylation, oxidationModerate
2-Methylmorpholine 8.40-0.4521.3N-dealkylationModerate to High
(S)-3-Methylmorpholine 7.95-0.3821.3Sterically shielded NHigh (Optimized for CNS)

Data synthesized from standard cheminformatics predictive models and literature [3][4]. Notice the targeted drop in pKa for the 3-substituted variant, driven by steric desolvation.

State-of-the-Art Synthetic Methodologies

The synthesis of enantiopure 3-substituted morpholines has historically been challenging due to the difficulty of functionalizing the position adjacent to the nitrogen without racemization. Below are two self-validating protocols utilized in modern discovery and process chemistry.

Protocol A: Enantioselective Synthesis via Tandem Hydroamination & Transfer Hydrogenation

This highly elegant, redox-neutral protocol converts ether-containing aminoalkynes into chiral 3-substituted morpholines in a single pot[5].

Causality Insight: The high enantiomeric excess (>95% ee) is not accidental. It is driven by a highly specific hydrogen-bonding interaction between the morpholine ether oxygen and the [(S,S)-Ts-DPEN] ligand of the Ruthenium catalyst, which rigidly directs the facial selectivity of the hydride transfer[6].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a Schlenk flask with the ether-containing aminoalkyne substrate (1.0 equiv) and a bis(amidate)bis(amido)Ti catalyst (5 mol%).

  • Hydroamination: Dissolve the mixture in anhydrous toluene (0.5 M). Stir at 100 °C for 12 hours to afford the cyclic imine intermediate via intramolecular hydroamination.

  • Catalyst Addition: Cool the vessel to room temperature. Add the Noyori-Ikariya catalyst, RuCl (2 mol%), and an azeotropic mixture of formic acid/triethylamine (5:2, 5.0 equiv) as the hydride source.

  • Asymmetric Reduction: Stir the reaction at 40 °C for 16 hours. The Ru-catalyst docks with the cyclic imine via H-bonding to the morpholine oxygen, delivering the hydride to a single face.

  • Workup: Quench with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and purify via flash chromatography to yield the chiral 3-substituted morpholine.

G Start Ether-containing Aminoalkyne Step1 Hydroamination (Ti Catalyst, 100°C) Start->Step1 Intermediate Cyclic Imine Intermediate Step1->Intermediate Ring Closure Step2 Transfer Hydrogenation (Ru-DPEN, HCOOH/NEt3) Intermediate->Step2 Product Chiral 3-Substituted Morpholine (>95% ee) Step2->Product H-Bond Directed Reduction

Fig 2: Tandem catalytic workflow for the enantioselective synthesis of 3-substituted morpholines.

Protocol B: Industrial-Scale Reduction of Chiral Morpholin-3-ones

For building blocks like (S)-3-methylmorpholine, starting from the chiral pool (e.g., amino acids) to form a morpholin-3-one followed by reduction is the most scalable approach [7].

Step-by-Step Methodology:

  • Setup: Suspend Lithium Aluminum Hydride (

    
    , 3.0 equiv) in anhydrous THF under a nitrogen atmosphere in a 3-neck round-bottom flask cooled to 0 °C.
    
  • Addition: Dissolve (S)-5-methylmorpholin-3-one (1.0 equiv) in anhydrous THF. Add this solution dropwise to the

    
     suspension to control the exothermic hydride transfer.
    
  • Reduction: Allow the reaction mixture to gradually warm to room temperature and stir overnight. The carbonyl is fully reduced to the corresponding methylene group.

  • Fieser Workup (Critical for Yield): Quench the reaction sequentially at 0 °C with

    
     mL of water (where 
    
    
    
    = grams of
    
    
    ),
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water. Stir vigorously for 30 minutes until a granular white precipitate forms.
  • Isolation: Filter the mixture through a pad of diatomaceous earth (Celite). Wash the filter cake with a 2% methanol/dichloromethane mixture.

  • Concentration: Dry the filtrate over anhydrous

    
     and concentrate carefully on a rotary evaporator (water bath < 25 °C, as 3-methylmorpholine is volatile) to afford (S)-3-methylmorpholine in ~71% yield.
    

Case Studies in Drug Discovery

mTOR and PI3K Inhibitors

The PI3K/AKT/mTOR pathway is a major target in oncology. Morpholine is a critical pharmacophore here because its ether oxygen acts as a hydrogen bond acceptor for the valine residue in the kinase hinge region.

Recent breakthroughs have utilized two 3-methylmorpholine moieties (e.g., Compound 27, a thiazolopyrimidine derivative) [1]. The causality of this design is twofold:

  • The 3-methyl groups restrict the morpholine rings into a conformation that perfectly aligns the oxygen lone pairs with the hinge region.

  • The added lipophilicity and reduced pKa make the compound brain-penetrant, allowing it to target neuronal-specific mTOR hyperactivity, significantly improving survival rates in glioblastoma models [1].

Central Nervous System (CNS) Agents

In CNS drug discovery, 3-substituted morpholines are used to escape the "solubility-potency paradox." By replacing a standard piperidine or unsubstituted morpholine with a 3-alkylmorpholine, medicinal chemists can maintain the necessary aqueous solubility for oral bioavailability while simultaneously achieving the optimal LogBB required to cross the blood-brain barrier [8].

Conclusion

The strategic incorporation of 3-substituted morpholines allows medicinal chemists to exert fine control over a molecule's 3D conformation, basicity, and metabolic stability. As synthetic methodologies—particularly asymmetric catalysis and photoredox ring-openings—continue to mature, the barrier to accessing these complex,


-rich building blocks will lower, paving the way for highly selective, brain-penetrant therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, American Chemical Society (2021). Available at:[Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC / NIH, (2024). Available at:[Link]

  • 3-Methylmorpholine | C5H11NO | CID 292103. PubChem, National Institutes of Health. Available at:[Link]

  • Morpholine Synthesis - Organic Chemistry Portal. Organic Chemistry Portal, referencing Lau et al., J. Org. Chem., 2016. Available at:[Link]

  • Catalytic synthesis of N-heterocycles and alpha-alkylated amines by hydroamination and hydroaminoalkylation. UBC Library Open Collections, The University of British Columbia (2017). Available at:[Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, ACS Publications (2023). Available at:[Link]

Difference between N-linked and C-linked morpholine ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine heterocycle is a privileged scaffold in drug discovery, prized for its ability to modulate lipophilicity (


), solubility, and metabolic stability.[1] However, the vast majority of morpholine-containing drugs utilize the N-linked  architecture (N-alkylation), primarily due to synthetic accessibility.

This guide analyzes the critical divergence between N-linked and the emerging class of C-linked morpholine ketones.[2] While N-linked analogs offer rapid solubility improvements, they suffer from intrinsic metabolic liabilities (N-dealkylation) and limited vector exploration.[1] C-linked morpholines, conversely, present a "blue ocean" of chemical space, offering distinct exit vectors, altered basicity (


 shifts), and superior metabolic robustness.

Part 1: Structural & Electronic Fundamentals

The core distinction lies in the connectivity between the morpholine ring and the ketone-bearing scaffold. This change in connectivity fundamentally alters the electronic environment of the nitrogen atom and the geometric projection of the pharmacophore.

The Isomerism
  • N-linked (N-substituted): The bond is formed between the morpholine nitrogen (N4) and the carbon skeleton.

    • Electronic State:[2][3] The nitrogen is a tertiary amine .[2][4]

    • Geometry: The ring adopts a chair conformation where the N-substituent is typically equatorial to minimize 1,3-diaxial interactions.

  • C-linked (C-substituted): The bond is formed between a carbon atom of the morpholine ring (typically C2 or C3) and the scaffold.

    • Electronic State:[2][3] The nitrogen remains a secondary amine (unless further substituted), significantly altering the

      
      .
      
    • Geometry: The "exit vector" of the substituent is shifted by ~60° (C2) or ~120° (C3) relative to the N-linked analog, allowing the ring to probe different regions of a binding pocket.

Physicochemical Profiling (Basicity & Lipophilicity)
PropertyN-linked Morpholine (

-morpholino ketone)
C-linked Morpholine (Morpholin-2-yl ketone)Impact on Drug Design
Amine Type Tertiary (

)
Secondary (

)
C-linked offers a H-bond donor (NH).
Basicity (

)
~7.4 (Conjugate Acid)~8.7 (Conjugate Acid)C-linked is more basic .[1] The electron-withdrawing oxygen in N-linked analogs inductively reduces N-basicity more effectively than in C-linked forms where the N is further removed or less substituted.
Lipophilicity Higher (No H-bond donor)Lower (Polar NH group)C-linked analogs are more polar, potentially reducing non-specific binding.
Metabolic Liability High (N-dealkylation)Low (Ring oxidation only)N-linked is a "soft spot" for CYP450 oxidative cleavage.[2]

Part 2: Synthetic Architectures

The disparity in prevalence between these two classes is driven by synthesis.[2] N-linked synthesis is trivial; C-linked synthesis has historically been a bottleneck, though recent photoredox methods have unlocked access.

N-linked Synthesis: The Nucleophilic Pathway

The standard route involves the nucleophilic attack of morpholine on an


-haloketone.[2] This reaction is rapid, scalable, and robust.
  • Mechanism:

    
     displacement.[2]
    
  • Reagents: Morpholine,

    
    -Bromoketone, Base (
    
    
    
    or
    
    
    ).[1]
  • Limitation: Restricted to the N-vector; prone to racemization if the

    
    -carbon is chiral.[2]
    
C-linked Synthesis: The Radical/Photoredox Pathway

Synthesizing a ketone attached to the C2 position of morpholine requires forming a C(


)-C(

) bond. Traditional cross-coupling is difficult due to

-hydride elimination.[2]

The Modern Solution: Decarboxylative Giese-type addition.[2] Recent advances utilize visible-light photoredox catalysis to generate a radical at the morpholine C2 position (from a carboxylic acid precursor) which then adds to a vinyl ketone.[2]

  • Mechanism: Single Electron Transfer (SET) oxidation of a carboxylate

    
     Decarboxylation 
    
    
    
    
    
    -amino radical
    
    
    Giese addition to Michael acceptor.[2]
  • Key Advantage: Allows direct attachment of the morpholine C2 to a ketone chain without protecting group manipulation of the nitrogen.[2]

Part 3: Metabolic Stability & ADME

The N-Dealkylation Liability

In N-linked morpholines, the carbon


 to the nitrogen (the linker) is highly susceptible to oxidation by Cytochrome P450 (e.g., CYP3A4).[5]
  • Pathway: Hydroxylation of the

    
    -carbon 
    
    
    
    Carbinolamine intermediate
    
    
    Collapse to release Morpholine and the Aldehyde/Ketone metabolite.[2]
  • Consequence: Rapid clearance and loss of pharmacodynamic activity.[2]

C-linked Stability

In C-linked analogs, the nitrogen is part of the secondary amine system. While N-oxidation or hydroxylation of the ring carbons can occur, the rapid "de-linking" oxidative cleavage is structurally impossible because the linker is a C-C bond, which is metabolically robust.

  • Benefit: Significantly extended half-life (

    
    ) and improved bioavailability.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Phenacylmorpholine (N-linked)

Standard Nucleophilic Substitution

  • Reagents: 2-Bromoacetophenone (1.0 equiv), Morpholine (1.2 equiv),

    
     (2.0 equiv), Acetone (0.5 M).[1]
    
  • Procedure:

    • Dissolve 2-Bromoacetophenone in acetone.[2]

    • Add

      
       followed by the dropwise addition of morpholine at 0°C.[2]
      
    • Warm to room temperature and stir for 4 hours (Monitor by TLC).

    • Filter off inorganic salts and concentrate the filtrate.[2]

    • Purification: Flash column chromatography (Hexanes/EtOAc).[1][2]

    • Yield: Typically >85%.[2]

Protocol B: Photoredox Synthesis of 4-(Morpholin-2-yl)butan-2-one (C-linked)

Decarboxylative Giese Addition (Adapted from Source 1.1)

  • Reagents: N-Boc-morpholine-2-carboxylic acid (1.0 equiv), Methyl Vinyl Ketone (2.0 equiv),

    
     (1 mol%), 
    
    
    
    (0.5 equiv), DMSO (0.1 M).[1]
  • Procedure:

    • Setup: In a glass vial equipped with a stir bar, combine the carboxylic acid, photocatalyst, and base.[1]

    • Degassing: Seal the vial and purge with Nitrogen for 15 minutes.

    • Reaction: Inject degassed DMSO and Methyl Vinyl Ketone. Irradiate with Blue LEDs (450 nm) at room temperature for 24 hours.[2]

    • Workup: Dilute with water, extract with EtOAc (3x).

    • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) for 1 hour to reveal the free amine.[2]

    • Purification: Reverse-phase HPLC or SCX cartridge.

    • Yield: Typically 50-70%.[2]

Part 5: Visualization & Logic

Diagram 1: Structural Divergence & Vectors

Morpholine_Comparison N_Linked N-Linked Morpholine (Tertiary Amine) Properties_N pKa ~7.4 Metabolic Liability: High Vector: Equatorial N-Subst N_Linked->Properties_N Characteristics C_Linked C-Linked Morpholine (Secondary Amine) Properties_C pKa ~8.7 Metabolic Liability: Low Vector: C2/C3 Projection C_Linked->Properties_C Characteristics

Caption: Comparison of physicochemical properties and structural vectors between N-linked and C-linked morpholine isomers.

Diagram 2: Synthetic Pathways

Synthesis_Flow Alpha_Halo α-Haloketone SN2 Nucleophilic Substitution (SN2) Alpha_Halo->SN2 Morpholine Morpholine Morpholine->SN2 Morph_Acid Morpholine-2-COOH Photoredox Photoredox Giese Addition (Ir Catalysis, Blue LED) Morph_Acid->Photoredox Vinyl_Ketone Vinyl Ketone Vinyl_Ketone->Photoredox Prod_N N-Linked Morpholine Ketone SN2->Prod_N High Yield, Fast Prod_C C-Linked Morpholine Ketone Photoredox->Prod_C Access to C2-Vector

Caption: Divergent synthetic strategies: Classical SN2 for N-linked vs. Modern Photoredox for C-linked analogs.

Diagram 3: Metabolic Fate

Metabolism Drug_N N-Linked Drug CYP CYP450 Enzyme Drug_N->CYP Drug_C C-Linked Drug Drug_C->CYP Metab_N N-Dealkylation (Cleavage of Linker) CYP->Metab_N Major Pathway Metab_C Ring Oxidation (Linker Intact) CYP->Metab_C Minor Pathway

Caption: Metabolic stability contrast. N-linked drugs suffer linker cleavage; C-linked drugs maintain scaffold integrity.

References

  • Synthesis of C-Substituted Morpholines via Photoredox Catalysis Source: National Institutes of Health (NIH) / PMC Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine (and related photoredox citations) URL:[Link]

  • Biological Relevance and Synthesis of C-Substituted Morpholines Source: Radboud Repository Title: Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives URL:[Link]

  • SnAP Reagents for C-Substituted Morpholines Source: Organic Syntheses Title: Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines URL:[Link][1][6]

  • Expanding Morpholine Complexity (SCD Concept) Source: Digital Commons @ TMC Title:[2] Expanding Complex Morpholines Using Systematic Chemical Diversity URL:[Link][1]

Sources

Engineering Pharmacokinetic Resilience: The Strategic Utility of Morpholin-3-yl Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Architectural Paradigm of the Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring is universally recognized as a privileged scaffold. Its unique heterocylic structure—comprising a weakly basic nitrogen and an oxygen atom at opposite positions—endows it with a highly desirable physicochemical profile. The ring's pKa (typically around 8.3) aligns closely with physiological pH, allowing it to exist in a dynamic equilibrium between ionized and unionized states. This dual nature facilitates both aqueous solubility in the gastrointestinal tract and lipophilic permeability across the Blood-Brain Barrier (BBB) .

However, as an Application Scientist, I frequently encounter the inherent limitation of unsubstituted morpholines: metabolic liability . The alpha-carbons adjacent to the heteroatoms are highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. This leads to ring cleavage, rapid systemic clearance, and abbreviated in vivo half-lives.

To circumvent this, the strategic functionalization at the 3-position (yielding morpholin-3-yl derivatives) has emerged as a transformative approach. By introducing substituents (e.g., methyl, hydroxymethyl, or acetamide groups) directly adjacent to the nitrogen, we engineer steric hindrance that physically shields the vulnerable carbon-hydrogen bonds without sacrificing the scaffold's favorable lipophilicity.

Mechanistic Causality: The "Magic" of the 3-Position

The decision to utilize a morpholin-3-yl derivative over a standard morpholin-4-yl (N-linked) or unsubstituted morpholine is driven by three causal mechanisms:

  • Metabolic Shielding via Steric Hindrance: CYP450 enzymes require precise spatial access to abstract a proton from the alpha-carbon. A substituent at the 3-position disrupts this transition state. For example, the incorporation of a 3-methylmorpholine moiety in the mTOR inhibitor PQR626 drastically reduced oxidative degradation compared to its unhindered predecessors .

  • Stereochemical Scaffolding: The 3-position introduces a chiral center (e.g., (3R) or (3S) configurations). This chirality acts as a rigid vector, directing appended pharmacophores into specific spatial orientations to maximize binding enthalpy within the target protein's solvent-exposed regions.

  • Plasmatic Stability Tuning: In the development of antifungal agents, derivatives like 2-(2-oxo-morpholin-3-yl)-acetamides initially suffered from low plasma stability. The strategic introduction of gem-dimethyl groups on the morpholine core synergized with the 3-yl attachment to lock the conformation, drastically improving half-life while maintaining potent fungicidal activity .

MetabolicShielding cluster_unsub Unsubstituted Morpholine cluster_sub Morpholin-3-yl Derivative A Morpholine Ring B CYP450 Oxidation (alpha-carbon) A->B C Ring Cleavage / Rapid Clearance B->C D 3-Substituted Morpholine E Steric Hindrance Blocks CYP450 D->E F Metabolic Stability / Prolonged Half-life E->F

Metabolic shielding mechanism of morpholin-3-yl derivatives against CYP450 oxidation.

Quantitative Pharmacokinetic Benefits

To illustrate the tangible impact of 3-position substitution, we can analyze the pharmacokinetic evolution of leading drug candidates. The table below summarizes the comparative PK profiles demonstrating how morpholin-3-yl integration optimizes drug-like properties.

Compound Class / ExampleStructural ModificationHepatocyte Stability (

)
Brain-to-Plasma RatioIntrinsic Clearance (

)
TORKi (PQR620) Bridged / Unsubstituted Morpholine< 15 min (Human)Moderate (~0.5)High
TORKi (PQR626) (R)-3-methyl & (3R,5S)-3,5-dimethylmorpholine> 120 min (Human)High (> 1.0)Low
Antifungal Acetamide Unsubstituted morpholin-2-oneLow (Rapid plasma degradation)N/A (Systemic target)High
Antifungal Acetamide 6,6-dimethyl-2-oxomorpholin-3-ylHigh (Stable in plasma)N/A (Systemic target)Low

Data synthesized from the optimization campaigns of CNS-penetrant mTOR inhibitors and broad-spectrum antifungals .

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in your optimization campaigns, the following protocols are designed as self-validating systems. Every step includes internal checks to verify causality between the morpholin-3-yl structure and its observed PK benefits.

Protocol A: In Vitro Hepatocyte Metabolic Stability Assay

This protocol determines the intrinsic clearance (


) of morpholin-3-yl derivatives, validating their resistance to hepatic metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved human/murine hepatocytes and suspend in Williams' Medium E supplemented with GlutaMAX. Assess viability using Trypan Blue exclusion (must be >80% to proceed).

  • Incubation: Plate hepatocytes at a density of

    
     cells/mL in a 96-well plate. Pre-incubate at 37°C with 5% 
    
    
    
    for 15 minutes.
  • Dosing (Self-Validation Check): Spike the test compound (e.g., PQR626) to a final concentration of 1 µM. Crucial: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells as positive and negative validation controls.

  • Time-Course Sampling: At

    
     minutes, extract 50 µL aliquots from the incubation mixture.
    
  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode.

  • Data Derivation: Plot the natural log of the remaining parent compound area ratio (Compound/IS) versus time. The slope yields the elimination rate constant (

    
    ), from which 
    
    
    
    and
    
    
    are calculated.

PKWorkflow Step1 1. Hepatocyte Incubation (Test Cpd + Controls, 37°C) Step2 2. Time-Course Sampling (0, 15, 30, 60, 120 min) Step1->Step2 Step3 3. Quench & Extract (Cold ACN + Internal Standard) Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 5. PK Parameter Derivation (t1/2, CLint, F%) Step4->Step5

Self-validating in vitro pharmacokinetic profiling workflow using primary hepatocytes.

Protocol B: Stereoselective Synthesis of Morpholin-3-yl Scaffolds

To leverage the scaffolding benefits of the 3-position, the synthesis must maintain high diastereoselectivity.

Step-by-Step Methodology:

  • Starting Material: Begin with an enantiomerically pure amino alcohol (e.g., (R)-phenylglycinol).

  • N-Alkylation: React the amino alcohol with a substituted epoxide or alpha-bromo ester in the presence of a mild base (e.g.,

    
    ) in DMF at 60°C to form an intermediate secondary amine.
    
  • Cyclization: Induce intramolecular cyclization using a Lewis acid catalyst (e.g.,

    
    ) or via Mitsunobu conditions (DEAD, 
    
    
    
    ) in toluene to close the morpholine ring. Causality note: The choice of Mitsunobu conditions ensures the inversion of stereochemistry at the reacting center, allowing precise control over the 3-position chirality.
  • Deprotection/Functionalization: Remove any chiral auxiliaries via catalytic hydrogenation (

    
    ) and functionalize the secondary amine (e.g., via palladium-catalyzed Buchwald-Hartwig cross-coupling) to attach the target pharmacophore.
    

References

  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience (ACS Publications). URL:[Link]

  • 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Solubility Profiling and Physicochemical Characterization of Morpholinyl-Propanone Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholinyl-propanone hydrochloride salts (e.g., 3-morpholino-1-phenylpropan-1-one HCl) represent a critical class of Mannich bases employed as pharmaceutical intermediates (e.g., for central nervous system agents) and industrial corrosion inhibitors.[1][2] Their utility is governed strictly by their physicochemical stability and aqueous solubility.[2][3]

This technical guide provides a rigorous framework for characterizing the solubility profile of this compound class.[3] Unlike simple solubility testing, this guide details the mechanistic relationship between the morpholine nitrogen’s pKa (~8.[3]5) and pH-dependent dissolution, providing researchers with a self-validating protocol for pre-formulation and synthesis optimization.[1][2]

Chemical Basis & Structure-Property Relationships (SPR)

The core structure of interest is 3-morpholino-1-phenylpropan-1-one hydrochloride (CAS: 1020-16-2).[1][2] Its solubility behavior is dictated by the interplay between the lipophilic propiophenone backbone and the hydrophilic, ionizable morpholine ring.[3]

Ionization and Salt Formation

The morpholine nitrogen acts as the proton acceptor.[3] In its free base form, the molecule exhibits poor aqueous solubility due to the lipophilic aromatic ring.[3] Conversion to the hydrochloride salt protonates this nitrogen, introducing an ionic dipole that disrupts the crystal lattice and facilitates hydration.[3]

  • pKa (Morpholine conjugate acid): ~8.4 – 8.7[1][2][3]

  • Implication: At pH < 6.5, the species is >99% ionized (cationic), maximizing solubility.[3] At pH > 8.5, the free base precipitates ("oiling out"), a common failure mode in synthesis.

Representative Physicochemical Data

Data synthesized from standard characterization of morpholine Mannich bases.

PropertyValue / CharacteristicRelevance
Molecular Weight ~255.74 g/mol Stoichiometry calculations.[1][2][3]
Appearance White to off-white crystalline solidPurity indicator (yellowing suggests oxidation).[1][2][3]
Melting Point 175–180 °C (Decomposes)Verification of salt formation vs. free base.[2][3]
pKa 8.5 (approximate)Defines the pH-solubility boundary.[1][2][3]
Hygroscopicity ModerateRequires storage in desiccated conditions.[2][3]

Solubility Profile

The following solubility data represents the thermodynamic equilibrium solubility at 25°C.

Solvent Compatibility Table[2][3]
SolventSolubility RatingApplication
Water (pH < 6) High (> 50 mg/mL)Formulation, biological assays.[1][2]
Ethanol (95%) Moderate Recrystallization solvent.[1][2][3]
Methanol High Synthesis reaction medium.[1][2][3]
Acetone Low Anti-solvent for precipitation.[1][2][3]
Diethyl Ether Insoluble Washing/removing non-polar impurities.[1][2][3]
Chloroform Moderate Extraction of the free base form.[2][3]
The pH-Solubility Relationship

The solubility (


) of the salt is not constant; it is a function of pH defined by the intrinsic solubility of the free base (

) and the pKa:

[1][2]
  • Region A (pH < 6): High solubility (Salt form dominates).[1][2][3]

  • Region B (pH 7–9): Transition zone (Precipitation risk).[1][2][3]

  • Region C (pH > 10): Low solubility (Free base dominates).[1][2][3]

Experimental Protocols

Protocol A: Synthesis & Salt Formation (Mannich Reaction)

Objective: To synthesize high-purity 3-morpholinopropiophenone HCl for solubility testing.

Reagents: Acetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Morpholine HCl (1.1 eq), Ethanol (solvent), Conc. HCl (catalytic).[2][3]

  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Mixing: Dissolve acetophenone and paraformaldehyde in ethanol. Add Morpholine HCl.[2][3]

  • Catalysis: Add 2–3 drops of conc. HCl to initiate the reaction.[2][3]

  • Reflux: Heat to reflux (80°C) for 12–24 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).[2][3][4]

  • Workup: Cool the mixture to 0°C in an ice bath. The hydrochloride salt should crystallize.[2][3]

  • Purification: Filter the precipitate. Wash with cold acetone (anti-solvent) to remove unreacted ketone.[2][3]

  • Recrystallization: Dissolve crude solid in minimum hot ethanol; add diethyl ether dropwise until turbid; cool to recrystallize.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in various buffers.[1][2]

Reagents: Phosphate buffers (pH 2.0, 4.0, 6.8, 7.4), HPLC-grade Water.[1]

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours using a shaker or varying magnetic stirring.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PVDF membrane (low binding).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (254 nm).

    • Self-Validation: Check the pH of the supernatant after equilibrium.[2][3] If the pH shifted significantly, the buffer capacity was insufficient.[3]

Visualizations

Synthesis & Dissolution Pathway

This diagram illustrates the Mannich synthesis route and the subsequent ionization equilibrium that dictates solubility.[3]

G cluster_synthesis Synthesis (Mannich Reaction) cluster_solubility Aqueous Dissolution Equilibrium Acetophenone Acetophenone (Lipophilic) Intermediate Transition State Acetophenone->Intermediate + HCHO / EtOH Morpholine Morpholine HCl (Hydrophilic) Morpholine->Intermediate Product 3-Morpholinopropiophenone HCl (Salt) Intermediate->Product Reflux / -H2O Dissolved Dissolved Cation (R-NH+) Product->Dissolved Dissolution (pH < 7) FreeBase Free Base (R-N) Precipitate Dissolved->FreeBase pH > pKa (8.5) FreeBase->Dissolved Add HCl (pH < 6)

Caption: Figure 1. Synthesis of the hydrochloride salt via Mannich reaction and its pH-dependent reversible dissociation into the insoluble free base.[1][2]

Solubility vs. pH Logic Flow

A decision tree for researchers encountering solubility issues.

SolubilityLogic Start Start: Solubility Issue? CheckPH Check Solution pH Start->CheckPH IsAcidic pH < 6.0? CheckPH->IsAcidic YesAcidic Salt is Stable. Check Ionic Strength (Salting Out effect) IsAcidic->YesAcidic Yes NoAcidic Risk of Free Base Precipitation IsAcidic->NoAcidic No Action1 Action: Add dilute HCl to adjust pH < 5 NoAcidic->Action1 For Aqueous Formulation Action2 Action: Add Co-solvent (Ethanol/DMSO) NoAcidic->Action2 For Assay/Stock Solution

Caption: Figure 2. Troubleshooting logic for solubility failures, focusing on pH adjustment and co-solvent strategies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083670, 3-Morpholinopropiophenone hydrochloride. Retrieved from [Link]

  • Aras, A., et al. (2021). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents. Bioorganic Chemistry. Retrieved from [Link]

  • Aslam, M. et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI.[2][3] Retrieved from [Link][1][2]

Sources

Literature review on 3-functionalized morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary: The C3 Vector

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Gefitinib, Linezolid). Its popularity stems from its ability to modulate lipophilicity (


), improve aqueous solubility, and reduce hERG liability compared to piperidines. However, the vast majority of catalog morpholines are substituted at the nitrogen or the C2 position.

The C3-functionalized morpholine represents an underutilized vector for chemical space expansion. Substituents at C3 (alpha to nitrogen) offer:

  • Conformational Locking: A C3 substituent forces the ring into a specific chair conformation, fixing the axial/equatorial orientation of the N-substituent.

  • Metabolic Blocking: Steric bulk at C3 can retard oxidative metabolism at the most labile

    
    -carbon.
    
  • Chiral Vectoring: It provides a handle to project pharmacophores into specific binding pockets with high stereochemical fidelity.

This guide outlines the three dominant strategic disconnections for accessing 3-functionalized morpholines: De Novo Assembly ,


-Lithiation , and Photoredox C-H Activation .
Strategic Disconnections & Methodologies
Strategy A: De Novo Assembly (Chiral Pool)

Best for: Multi-gram scale-up, absolute stereocontrol.

The most robust route to enantiopure 3-substituted morpholines relies on the "chiral pool," typically starting from


-amino acids.
  • Mechanism: The amino acid is reduced to the amino alcohol, followed by N-acylation with an

    
    -haloacid halide (e.g., chloroacetyl chloride). Base-mediated cyclization forms the morpholin-3-one, which is then reduced (e.g., with 
    
    
    
    or
    
    
    ) to the morpholine.
  • Critical Control Point: The reduction of the lactam must be carefully managed to avoid racemization if the C3 center is labile, although the amino-alcohol derived center is generally robust.

  • Example: Synthesis of Phendimetrazine (anorectic) utilizes this logic, often starting from ephedrine-like precursors to establish the vicinal stereocenters.

Strategy B: Direct

-Lithiation (Beak-O'Brien Methodology)

Best for: Introducing electrophiles to intact rings, nucleophilic substitution.

Direct functionalization of N-Boc morpholine exploits the dipole-stabilized carbanion at the


-position.
  • Protocol: N-Boc morpholine is treated with

    
    -BuLi and a diamine ligand (e.g., TMEDA or chiral ligands like (-)-sparteine) at low temperature (-78 °C).
    
  • Stereochemistry: The lithiation is diastereoselective. In the presence of a chiral ligand, it becomes enantioselective (Dynamic Thermodynamic Resolution).

  • Limitation: Requires strict anhydrous conditions; functional group tolerance is limited to non-electrophilic groups on the substrate.

Strategy C: Photoredox C-H Functionalization (MacMillan/Bode)

Best for: Late-stage functionalization (LSF), library generation, arylation/alkylation.

Modern photoredox catalysis allows for the generation of


-amino radicals under mild conditions, bypassing the need for strong bases.
  • Mechanism: An Ir or Ru photocatalyst oxidizes the amine (or a carboxylate precursor) to a radical cation, which is deprotonated to form the

    
    -amino radical. This nucleophilic radical attacks electron-deficient partners (e.g., cyanoarenes, vinyl sulfones).
    
  • Advantage: High functional group tolerance; operational simplicity (room temperature, visible light).

Visualizing the Synthetic Logic

The following diagram maps the decision process for selecting a synthetic route based on the target substrate and stage of development.

MorpholineSynthesis Start Target: 3-Functionalized Morpholine Decision1 Is the Morpholine Ring Already Formed? Start->Decision1 NoRing No (De Novo) Decision1->NoRing Total Synthesis YesRing Yes (Direct Functionalization) Decision1->YesRing Late Stage ChiralPool Chiral Pool Approach (From Amino Acids) NoRing->ChiralPool Step1 1. Reduction to Amino Alcohol ChiralPool->Step1 Step2 2. N-Acylation (Chloroacetyl Cl) Step1->Step2 Step3 3. Cyclization & Reduction Step2->Step3 Decision2 Desired Substitution Type? YesRing->Decision2 Electrophile Electrophile Trapping (Alkyl halides, Carbonyls) Decision2->Electrophile Arylation Arylation / Vinylation (Library Synthesis) Decision2->Arylation Lithiation a-Lithiation (Beak/O'Brien) Reagent: s-BuLi/Sparteine Temp: -78°C Electrophile->Lithiation Photoredox Photoredox C-H Activation Reagent: Ir(ppy)3 / Light Temp: RT Arylation->Photoredox

Caption: Decision tree for selecting the optimal synthetic route based on starting material availability and desired substitution pattern.

Comparative Analysis of Methodologies
FeatureDe Novo Assembly

-Lithiation (Beak)
Photoredox C-H Activation
Primary Disconnection Acyclic PrecursorsC3–H

C3–Li
C3–H

C3–Radical
Stereocontrol Excellent (Source: Chiral Pool)Good (Requires chiral ligand)Substrate Controlled (Often racemic/diastereomeric)
Scalability High (kg scale feasible)Moderate (Cryogenic required)Moderate (Photon flux limited)
Step Count 3-4 Steps1 Step (from N-Boc morpholine)1 Step (from Morpholine)
Key Reagents Amino acids,


-BuLi, Sparteine
Ir/Ru Cats, Blue LED
Best For Manufacturing / API Scale Chiral Building Blocks MedChem Library Diversity
Detailed Experimental Protocol
Selected Protocol: Photoredox

-C-H Arylation of Morpholine

Based on the work of MacMillan et al. (Princeton University).

This protocol allows for the direct coupling of morpholine with cyanoarenes to generate 3-arylmorpholines, a high-value pharmacophore.

Reagents & Equipment:

  • Substrate: Morpholine (1.0 equiv) or N-alkyl/aryl morpholine.

  • Coupling Partner: 1,4-Dicyanobenzene (or substituted cyanoarene) (1.5 equiv).

  • Photocatalyst:

    
     (fac-tris(2-phenylpyridinato-C2,N)iridium(III)) (1 mol%).
    
  • Base/Additive: Sodium Acetate (NaOAc) (2.0 equiv).

  • Solvent: DMA (N,N-Dimethylacetamide), degassed.

  • Light Source: 26W Blue CFL or 450nm Blue LED strip.

Step-by-Step Methodology:

  • Setup: In an 8 mL vial equipped with a Teflon septa and magnetic stir bar, add

    
     (6.5 mg, 0.01 mmol), 1,4-dicyanobenzene (192 mg, 1.5 mmol), and NaOAc (164 mg, 2.0 mmol).
    
  • Addition: Add Morpholine (87 µL, 1.0 mmol) and DMA (5.0 mL).

  • Degassing: Sparge the solution with nitrogen gas for 10 minutes (critical to quench oxygen which inhibits the triplet excited state of Ir).

  • Irradiation: Seal the vial and place it approximately 2-3 cm from the blue light source. Stir vigorously at room temperature. A fan should be used to keep the reaction temp < 30°C.

  • Monitoring: Monitor by LC-MS for the consumption of the cyanoarene. Typical reaction time is 12–24 hours.

  • Workup: Dilute the mixture with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel (Gradient: 0-5% MeOH in DCM).

Mechanistic Insight: The cycle begins with the photoexcitation of


 to 

. The excited catalyst oxidizes the morpholine amine (via SET) to a radical cation. Deprotonation by acetate generates the nucleophilic

-amino radical. This radical attacks the ipso-position of the cyanoarene (releasing cyanide) or adds to the ring followed by elimination, depending on the specific arene used.
Mechanistic Visualization: Lithiation vs. Photoredox

MechanismComparison cluster_Lithiation Pathway A: Anionic (Lithiation) cluster_Photoredox Pathway B: Radical (Photoredox) NBoc N-Boc Morpholine Complex Dipole Complex (CIPE Effect) NBoc->Complex s-BuLi LiSpecies a-Lithio Species (Carbanion) Complex->LiSpecies Deprotonation ProductA 3-Substituted (Electrophile Trapped) LiSpecies->ProductA E+ Amine Morpholine RadCat Amine Radical Cation Amine->RadCat Ir(III)* / SET AlphaRad a-Amino Radical (Nucleophilic) RadCat->AlphaRad -H+ ProductB 3-Aryl Morpholine AlphaRad->ProductB Ar-CN / -CN

Caption: Mechanistic divergence: Pathway A utilizes dipole-stabilization for carbanion generation, while Pathway B accesses the


-amino radical via Single Electron Transfer (SET).
References
  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. Link
    
  • McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an

    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. Link
    
  • O'Brien, P. (2008).[1] Chiral Lithium Amides: A New Generation of Reagents for Asymmetric Synthesis. Chemical Communications. Link

  • Moynihan, L. I., Chiodi, D., & O'Brien, P. (2024). General Procedures for the Lithiation/Trapping of N-Boc Piperazines (Applied to Morpholines). The Journal of Organic Chemistry. Link[2]

  • Jain, A., & Sahu, S. K. (2024).[1][3][4] Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Link

  • Noble, A., & MacMillan, D. W. (2014).[5] Photoredox

    
    -Vinylation of 
    
    
    
    -Amino Acids and N-Aryl Amines.[5] Journal of the American Chemical Society. Link

Sources

Methodological & Application

Application Note: De Novo Synthesis of 1-(Morpholin-3-yl)propan-2-one from Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Methodological Guide

Executive Summary & Strategic Overview

The morpholine motif is a ubiquitous pharmacophore in drug discovery, necessitating highly regioselective synthetic methodologies starting from readily available 1,2-amino alcohols[1]. While symmetric morpholines are easily functionalized at the nitrogen atom, installing substituents at the C3 position is synthetically challenging due to the lack of directing groups and the electron-withdrawing nature of adjacent heteroatoms.

This application note details a robust, highly regioselective 7-step de novo synthesis of 1-(morpholin-3-yl)propan-2-one starting from the amino acid DL-allylglycine. By utilizing a masked acetonyl group (a terminal alkene) during the heterocycle construction, we bypass the instability of reactive ketones during ring formation. The pathway leverages a Williamson ether cyclization to form the morpholine core, followed by a late-stage palladium-catalyzed Wacker oxidation to unveil the target methyl ketone[2].

Retrosynthetic Analysis & Mechanistic Rationale

As application scientists, we design pathways that are not only theoretically sound but practically self-validating. The causality behind our reagent selection is critical for ensuring high fidelity in the final product:

  • Why de novo construction? Direct C-H functionalization of morpholine is prone to poor regiocontrol. Building the ring from a 1,2-amino alcohol guarantees that the stereocenter and substituent placement are absolute[1].

  • Chemoselective Acylation: Cyclization of amino alcohols via chloroacetamide intermediates is a well-established and highly scalable route to morpholin-3-ones[3]. By performing the acylation of 2-amino-4-penten-1-ol at 0 °C, we exploit the kinetic nucleophilicity of the primary amine over the primary alcohol, preventing unwanted O-acylation.

  • Lactam Reduction (LiAlH₄ vs. BH₃): To reduce the morpholin-3-one to the morpholine core, Lithium Aluminum Hydride (LiAlH₄) is strictly required. Borane (BH₃·THF) would rapidly undergo hydroboration with the terminal allyl double bond, destroying our masked ketone precursor. LiAlH₄ selectively reduces the amide while leaving the isolated alkene intact.

  • N-Boc Protection Prior to Oxidation: The secondary amine of the morpholine ring is a strong ligand for transition metals. If left unprotected, it will coordinate with the Palladium catalyst during the Wacker oxidation, poisoning the catalytic cycle. Boc protection sterically and electronically shields the nitrogen, allowing the oxidation to proceed smoothly. Such functionalized morpholines serve as critical precursors for complex heterocyclic scaffolds, including biologically active indole derivatives[4].

Synthetic Workflow Visualization

SynthesisWorkflow A 1. DL-Allylglycine (Starting Material) B 2. 2-Amino-4-penten-1-ol (1,2-Amino Alcohol) A->B NaBH4, I2, THF (Carboxyl Reduction) C 3. 2-Chloro-N-(1-hydroxy-4-penten-2-yl)acetamide (Acyclic Precursor) B->C ClCH2COCl, Et3N (N-Acylation) D 4. 5-Allylmorpholin-3-one (Cyclized Core) C->D NaH, THF (Williamson Etherification) E 5. 3-Allylmorpholine (Reduced Heterocycle) D->E LiAlH4, THF (Lactam Reduction) F 6. N-Boc-3-allylmorpholine (Protected Amine) E->F Boc2O, Et3N (Amine Protection) G 7. N-Boc-1-(morpholin-3-yl)propan-2-one (Wacker Oxidation) F->G PdCl2, CuCl, O2 (Terminal Alkene Oxidation) H 8. 1-(Morpholin-3-yl)propan-2-one HCl (Final Target) G->H 4M HCl in Dioxane (Deprotection & Salt Formation)

Figure 1: 7-step synthetic workflow from allylglycine to 1-(morpholin-3-yl)propan-2-one.

Step-by-Step Experimental Protocols

Step 1: Reduction to 2-Amino-4-penten-1-ol
  • Suspend DL-allylglycine (100 mmol, 11.5 g) and NaBH₄ (250 mmol, 9.45 g) in anhydrous THF (200 mL) under N₂. Cool to 0 °C.

  • Dissolve Iodine (100 mmol, 25.4 g) in THF (50 mL) and add dropwise over 1 hour. (Caution: vigorous H₂ evolution).

  • Reflux the mixture for 12 hours. Cool to room temperature and carefully quench with MeOH until bubbling ceases.

  • Concentrate the solvent in vacuo. Add 20% aqueous KOH (100 mL) and reflux for 4 hours to break the boron complexes.

  • Extract with Dichloromethane (DCM) (3 × 100 mL), dry over Na₂SO₄, and concentrate to yield the amino alcohol.

Step 2: Chemoselective N-Acylation
  • Dissolve 2-amino-4-penten-1-ol (80 mmol) and Triethylamine (96 mmol, 13.4 mL) in anhydrous DCM (150 mL). Cool to 0 °C.

  • Add 2-chloroacetyl chloride (84 mmol, 6.7 mL) dropwise over 30 minutes.

  • Stir at 0 °C for 2 hours. Quench with saturated aqueous NaHCO₃ (100 mL).

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield 2-chloro-N-(1-hydroxy-4-penten-2-yl)acetamide.

Step 3: Intramolecular Etherification (Ring Closure)
  • Dissolve the crude chloroacetamide (75 mmol) in anhydrous THF (250 mL) and cool to 0 °C.

  • Add Sodium Hydride (60% dispersion in mineral oil, 90 mmol, 3.6 g) portionwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 100 mL).

  • Purify via flash chromatography (Silica, EtOAc/Hexane) to yield 5-allylmorpholin-3-one.

Step 4: Lactam Reduction
  • Dissolve 5-allylmorpholin-3-one (60 mmol) in anhydrous THF (150 mL) at 0 °C under N₂.

  • Carefully add LiAlH₄ pellets (120 mmol, 4.55 g) portionwise.

  • Reflux the suspension for 6 hours.

  • Cool to 0 °C and perform a Fieser workup: Add 4.5 mL H₂O, 4.5 mL 15% NaOH, and 13.5 mL H₂O sequentially.

  • Filter the white granular salts through Celite, wash with THF, and concentrate the filtrate to yield 3-allylmorpholine.

Step 5: Amine Protection (N-Boc)
  • Dissolve 3-allylmorpholine (50 mmol) and Triethylamine (75 mmol, 10.5 mL) in DCM (100 mL).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 55 mmol, 12.0 g). Stir at room temperature for 12 hours.

  • Wash with 1M HCl, water, and brine. Dry and concentrate to yield N-Boc-3-allylmorpholine.

Step 6: Wacker Oxidation
  • Dissolve N-Boc-3-allylmorpholine (40 mmol) in a mixture of DMF/H₂O (10:1, 110 mL).

  • Add Palladium(II) chloride (4 mmol, 0.71 g) and Copper(I) chloride (40 mmol, 3.96 g).

  • Purge the flask with O₂ gas and attach an O₂ balloon. Stir vigorously at room temperature for 24 hours.

  • Dilute with Diethyl Ether (300 mL) and wash extensively with water (5 × 100 mL) to remove DMF and copper salts.

  • Dry the organic layer, concentrate, and purify via chromatography to yield tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate.

Step 7: Deprotection & Salt Formation
  • Dissolve the protected ketone (30 mmol) in DCM (30 mL).

  • Add 4M HCl in Dioxane (150 mmol, 37.5 mL). Stir at room temperature for 4 hours.

  • Concentrate the solvent in vacuo. Triturate the resulting solid with cold Diethyl Ether to precipitate 1-(morpholin-3-yl)propan-2-one hydrochloride . Filter and dry under high vacuum.

Quantitative Data & Yield Optimization

To ensure a self-validating system, specific analytical markers must be tracked. The table below summarizes expected yields and the critical Infrared (IR) or Nuclear Magnetic Resonance (NMR) shifts that confirm the success of each transformation.

StepIntermediate ProductExpected YieldTimePurity (HPLC)Key Self-Validating Analytical Marker
1 2-Amino-4-penten-1-ol85%16 h>90%¹H NMR: Disappearance of COOH peak; appearance of broad -OH/-NH₂ at ~2.5 ppm.
2 Chloroacetamide Precursor92%2.5 h>95%IR: Strong amide carbonyl stretch at ~1650 cm⁻¹.
3 5-Allylmorpholin-3-one88%4.5 h>98%¹H NMR: Shift of -CH₂-Cl protons from 4.1 ppm to ~4.2 ppm (cyclic C2 protons).
4 3-Allylmorpholine81%7 h>95%IR: Complete disappearance of lactam C=O stretch (~1650 cm⁻¹).
5 N-Boc-3-allylmorpholine95%12 h>99%¹H NMR: Sharp singlet at 1.45 ppm (9H, Boc group).
6 N-Boc-1-(morpholin-3-yl)propan-2-one78%24 h>97%¹H NMR: Disappearance of multiplet at 5.8 ppm (alkene); new singlet at 2.15 ppm (methyl ketone).
7 1-(Morpholin-3-yl)propan-2-one HCl98%4 h>99%¹H NMR: Disappearance of Boc singlet (1.45 ppm); downfield shift of morpholine protons.

References

  • Pal'chikov, V. A. "Recent progress in the synthesis of morpholines." Russian Journal of Organic Chemistry (2013).
  • Jain, A., & Sahu, S. K. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences (2024).
  • ChemicalBook. "morpholin-3-one synthesis.
  • National Institutes of Health (PMC). "Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors.

Sources

Application Note: High-Efficiency Reductive Amination of 1-(Morpholin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Considerations

The reductive amination of 1-(Morpholin-3-yl)propan-2-one represents a critical transformation in medicinal chemistry, particularly for generating kinase inhibitors and CNS-active agents where the morpholine ring serves as a solubility-enhancing pharmacophore.

Unlike simple aliphatic ketones, this substrate presents two specific challenges that dictate protocol selection:

  • Steric Hindrance: The substituent at the 3-position of the morpholine ring creates a crowded steric environment proximal to the ketone, potentially retarding imine formation.

  • Intramolecular Cyclization Risk: If the morpholine nitrogen (N4) is unprotected, there is a high thermodynamic drive for intramolecular attack on the ketone, forming a bicyclic pyrrolizidino-morpholine scaffold.

Core Directive: This guide assumes the user intends to couple the ketone moiety with an external amine.[1] Therefore, N4-protection (e.g., Boc, Cbz) is strictly recommended unless the bicyclic core is the desired target.

Decision Matrix: Selecting the Right Protocol

Scientific integrity requires matching the method to the substrate's reactivity profile.[1] Use the following logic flow to determine the optimal experimental setup.

G Start Substrate: 1-(Morpholin-3-yl)propan-2-one CheckN Is Morpholine Nitrogen (N4) Protected? Start->CheckN Protect CRITICAL: Protect N4 (Boc/Cbz) or maintain pH < 4 CheckN->Protect No CheckAmine Nature of External Amine Partner CheckN->CheckAmine Yes Protect->CheckAmine After Protection MethodA Method A: STAB / DCE (Standard Protocol) CheckAmine->MethodA 1°/2° Aliphatic Amines MethodB Method B: Ti(OiPr)4 / NaBH4 (For Hindered/Weak Amines) CheckAmine->MethodB Anilines / Sterically Hindered MethodC Method C: Pre-formed Imine / H2 (For Chiral/Scale-up) CheckAmine->MethodC Strict Stereocontrol Required

Figure 1: Decision matrix for protocol selection based on substrate protection status and amine reactivity.

Method A: Standard Direct Reductive Amination (STAB)

Best For: Unhindered primary and secondary aliphatic amines.[1] Mechanism: Acid-catalyzed formation of the iminium ion followed by rapid, selective hydride transfer from Sodium Triacetoxyborohydride (STAB).

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: N-Boc-1-(Morpholin-3-yl)propan-2-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Protocol
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.2 M).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to promote equilibrium between the ketone and the carbinolamine/iminium species.

    • Note: If the amine is available as a hydrochloride salt, add 1.0 equiv of TEA or DIPEA to liberate the free base, and increase AcOH to 2.0 equiv.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.[1]

  • Reaction: Seal the vessel and stir at RT under nitrogen atmosphere.

    • Monitoring: Check by LC-MS or TLC after 2 hours. The steric bulk at the 3-position may require reaction times up to 16 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

Validation Criteria:

  • Conversion: >95% consumption of ketone by LC-MS.

  • Selectivity: <5% alcohol byproduct (direct reduction of ketone).[1]

Method B: Titanium-Mediated Reductive Amination

Best For: Weakly nucleophilic amines (anilines), acid-sensitive groups, or sterically encumbered systems where imine formation is unfavorable. Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine, which is then reduced.[2]

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: N-Boc-1-(Morpholin-3-yl)propan-2-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Neat (preferred) or THF/Ethanol.[1]

Step-by-Step Protocol
  • Imine Formation: In a dry flask under Argon, mix the ketone (1.0 equiv) and amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.[1]

    • Process Insight: If the mixture is viscous, add minimal anhydrous THF (0.5 – 1.0 M). Stir at RT for 6–12 hours.[1] For extremely hindered amines, heat to 40–50°C.[1]

  • Reduction: Dilute the mixture with absolute Ethanol (to ~0.1 M). Cool to 0°C.[1][3]

  • Hydride Addition: Add NaBH₄ (1.5 equiv) portion-wise. Allow the mixture to warm to RT and stir for 2–4 hours.

  • Hydrolysis (Critical): Quench by adding water (2 mL per mmol Ti). A white precipitate (TiO₂) will form.[1]

    • Filtration: Dilute with EtOAc.[1] Filter the slurry through a pad of Celite to remove titanium salts.[1] The filtration can be slow; thorough washing of the Celite pad is necessary to recover the product.

  • Purification: The filtrate is concentrated and purified via flash chromatography.

Comparative Data & Troubleshooting

Reagent Performance Table
VariableSTAB (Method A)Ti(OiPr)₄ / NaBH₄ (Method B)NaCNBH₃ (Legacy)
Imine Activation Bronsted Acid (AcOH)Lewis Acid (Ti⁴⁺)pH Dependent (pH 5-6)
Water Tolerance Low (Decomposes)High (Scavenges H₂O)High
Steric Tolerance ModerateExcellent Moderate
Toxicity LowLow (Ti salts benign)High (HCN risk)
Side Reactions Ketone reduction (if no amine)MinimalCyanide incorporation
Troubleshooting the "3-yl" Steric Barrier

The 3-position substituent on the morpholine ring creates a "neopentyl-like" environment. If conversion is low:

  • Force Imine Formation: Use Method B and heat the Ti(OiPr)₄ step to 60°C overnight before reduction.[1]

  • Microwave Assistance: For Method A, microwave irradiation (80°C, 10-20 min) in DCE can accelerate the initial equilibrium.

  • Desiccant: Add activated 4Å molecular sieves to Method A to drive water removal.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[8] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[1][9][3][8][10][11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845-1847. Link

Sources

Application Note: High-Fidelity Utilization of 1-(Morpholin-3-yl)propan-2-one as a Chiral Scaffold

[1]

Introduction & Strategic Value

1-(Morpholin-3-yl)propan-2-one (often referred to as 3-acetonylmorpholine ) represents a high-value, privileged scaffold in modern medicinal chemistry. Unlike the ubiquitous 2-substituted or

The strategic value of this building block lies in its ketone handle , which serves as a versatile "docking station" for rapid diversification, and its chiral center at C3 , which allows for precise control over the 3D topology of the resulting drug candidates. This scaffold is increasingly relevant in the design of:

  • Kinase Inhibitors: Targeting the ATP-binding pocket where solubility and vector orientation are critical.

  • GPCR Ligands: Specifically for aminergic receptors (e.g., 5-HT, Dopamine) where the morpholine oxygen acts as a hydrogen bond acceptor.

  • CNS Agents: Due to the morpholine ring's favorable lipophilic-hydrophilic balance (

    
     modulation) and metabolic stability.
    

This guide provides a validated protocol for the synthesis, purification, and downstream application of enantiopure 1-(Morpholin-3-yl)propan-2-one.

Synthesis Protocol: The Wacker Oxidation Route[2]

While various routes exist (e.g., enzymatic resolution, amino acid homologation), the Wacker oxidation of 3-allylmorpholine is the most robust method for generating the acetonyl side chain while preserving the C3 stereocenter.

Retrosynthetic Logic

The target molecule, 1-(Morpholin-3-yl)propan-2-one (2), is accessed via the palladium-catalyzed oxidation of 3-allylmorpholine (1). The starting material (1) is readily derived from chiral allyl glycine or via the allylation of morpholin-3-one followed by reduction.

Validated Experimental Procedure

Objective: Synthesis of (


Reagents:

  • (

    
    )-3-Allylmorpholine (
    
    
    equiv)
  • Palladium(II) chloride (

    
    , 
    
    
    equiv)
  • Copper(I) chloride (

    
    , 
    
    
    equiv)
  • Oxygen (

    
    , balloon or sparge)
    
  • DMF/H

    
    O (
    
    
    v/v)

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried 250 mL round-bottom flask, dissolve

    
     (
    
    
    g,
    
    
    mmol) and
    
    
    (
    
    
    g,
    
    
    mmol) in DMF (
    
    
    mL) and deionized water (
    
    
    mL). Stir vigorously under an oxygen atmosphere (balloon) for 1 hour at room temperature. The solution should turn dark green/black.
  • Substrate Addition: Slowly add a solution of (

    
    )-3-allylmorpholine (
    
    
    g,
    
    
    mmol) in DMF (
    
    
    mL) via syringe pump over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 35°C.
  • Oxidation: Stir the mixture under

    
     (1 atm) at room temperature for 12–16 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM, stain with Ninhydrin) or LC-MS. The alkene starting material (
    
    
    ) should disappear, replaced by the ketone product (
    
    
    ).
  • Work-up:

    • Dilute the reaction mixture with

      
       mL of diethyl ether.
      
    • Wash with

      
       mL of cold 1N HCl (to extract the amine product into the aqueous phase and remove Pd/Cu salts in organics—Critical Step).
      
    • Separate phases. Basify the aqueous layer to pH 10 using solid

      
      .
      
    • Extract the aqueous layer with DCM (

      
       mL).
      
  • Purification: Dry the combined organic extracts over

    
    , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0–5% MeOH in DCM with 0.1% 
    
    
    ).

Yield: 75–82% as a pale yellow oil. Enantiomeric Excess (ee): >98% (determined via Chiral HPLC, Chiralpak AD-H column).

Critical Quality Attributes (CQA)

ParameterSpecificationMethod
Appearance Pale yellow to colorless oilVisual
Purity (LC-MS) >95%UV (210 nm) / ESI+
Chiral Purity >98% eeChiral HPLC
Water Content <0.5%Karl Fischer
Residual Pd <20 ppmICP-MS

Downstream Applications & Workflows

The ketone functionality of 1-(Morpholin-3-yl)propan-2-one allows for divergent synthesis. Below are the three primary workflows for medicinal chemistry optimization.

Reductive Amination (Library Generation)

This is the most common application, allowing the attachment of diverse amine "head groups" to the morpholine core.

  • Protocol: Mix ketone (

    
     equiv) and amine (
    
    
    equiv) in DCE. Add
    
    
    (
    
    
    equiv) and
    
    
    (
    
    
    equiv). Stir 4h at RT.[1]
  • Utility: Rapidly generates secondary/tertiary amine libraries for SAR exploration.

Stereoselective Reduction (1,3-Amino Alcohols)

Reduction of the ketone yields a 1,3-amino alcohol with two chiral centers.

  • Reagent: L-Selectride or

    
     in MeOH.
    
  • Outcome: Access to diastereomerically enriched scaffolds (syn/anti) which are potent transition state mimics for protease inhibitors.

Heterocycle Construction (Hantzsch Synthesis)

The acetonyl group can participate in cyclization reactions.

  • Protocol: React ketone with thiourea and iodine to form 2-aminothiazoles .

  • Utility: Creates rigid, bicyclic-like systems with high Fsp3 character.

Visual Workflow (Graphviz)[1]

Morpholine_WorkflowStart3-Allylmorpholine(Chiral Precursor)ProcessWacker Oxidation(PdCl2/CuCl, O2)Start->Process OxidationProduct1-(Morpholin-3-yl)propan-2-one(The Scaffold)Process->Product >98% eeApp1Reductive Amination(Library Synthesis)Product->App1 + R-NH2App2Grignard Addition(Tertiary Alcohols)Product->App2 + R-MgBrApp3Hantzsch Synthesis(Thiazole Formation)Product->App3 + Thiourea

Caption: Divergent synthesis workflow starting from the chiral precursor to the ketone scaffold and its downstream medicinal chemistry applications.

Troubleshooting & Expert Tips

  • Racemization Risk: The C3 proton is alpha to the nitrogen but beta to the ketone. It is relatively stable; however, avoid harsh basic conditions (e.g., NaH, reflux) for extended periods. The Wacker oxidation conditions (acidic/neutral) are safe for the stereocenter.

  • Purification Challenges: The product is a secondary amine and a ketone. It can streak on silica. Always use 1% triethylamine or ammonium hydroxide in your eluent to ensure sharp peak shape.

  • Storage: The ketone is stable but can form hydrates or hemiaminals upon long-term exposure to moisture. Store under Argon at -20°C.

References

  • Wacker Oxidation of Homoallylic Amines

    • Title: Palladium-Catalyzed Oxidation of Alkenes.[2]

    • Source:Chemical Reviews, 2004, 104(6), 3079–3160.

    • URL:[Link]

  • Synthesis of Chiral Morpholines

    • Title: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines.
    • Source:RSC Advances, 2021, 11, 34521-34526. (Provides context on 3-acylmethyl morpholine precursors).

    • URL:[Link]

  • Medicinal Chemistry of Morpholines

    • Title: Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[2]

    • Source:Molecules, 2020, 25(9), 2185.

    • URL:[Link]

  • Aza-Michael Approaches

    • Title: Organocatalytic Intramolecular Aza-Michael Addition for the Synthesis of Enantioenriched Morpholines.

    • Source:Journal of Organic Chemistry, 2016, 81(19), 8696–8709.

    • URL:[Link]

Application Note: Reaction Conditions for Morpholin-3-yl Ketone Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

Morpholin-3-yl ketones are highly versatile chiral building blocks in medicinal chemistry, frequently incorporated into the core scaffolds of kinase inhibitors, mineralocorticoid receptor antagonists, and CNS-active therapeutics (1[1]). However, the condensation of these ketones—particularly via Aldol or Knoevenagel-type mechanisms—presents significant synthetic hurdles. The spatial proximity of the morpholine nitrogen to the


-carbon of the ketone introduces vulnerabilities to base-induced 

-epimerization and

-amino elimination. This guide details the mechanistic causality behind these side reactions and provides field-proven, self-validating protocols to achieve high-yielding, stereoretentive condensations.

Mechanistic Insights & Causality (E-E-A-T)

When subjecting a morpholin-3-yl ketone to basic condensation conditions, the formation of the enolate intermediate is the critical, fate-determining step. As an Application Scientist, I emphasize that simply following standard aldol conditions will almost certainly lead to racemic mixtures or degraded starting materials. The causality behind this lies in three interconnected factors:

A. The Epimerization and -Elimination Conundrum

Under thermodynamic conditions (e.g., using alkoxides like NaOEt at room temperature), enolate formation is reversible. This reversibility allows for the rapid racemization of the C3-stereocenter of the morpholine ring. Furthermore, if the subsequent electrophilic addition (condensation) step is slow, the enolate is prone to undergo a retro-Michael-type


-elimination, permanently cleaving the morpholine ring and degrading the substrate (2[2]).
B. The Paradox of the N-Protecting Group

To prevent the secondary amine of the morpholine from acting as a competing nucleophile, it must be protected. Standard practice utilizes electron-withdrawing carbamates such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). However, these electron-withdrawing groups inductively increase the acidity of the


-protons, exacerbating the risk of epimerization during enolization. Therefore, the choice of base and temperature must compensate for this heightened acidity.
C. Kinetic vs. Thermodynamic Control

To circumvent epimerization, kinetic enolate formation is strictly required for crossed-aldol condensations. By using a sterically hindered, strong non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) in an aprotic solvent (THF), the enolate is generated quantitatively and irreversibly (3[3]). This locks the stereocenter, allowing the subsequent addition of the electrophile to proceed with high diastereoselectivity (dr) and minimal loss of enantiomeric excess (ee).

Workflow Logic for Condensation Strategy

G Start Morpholin-3-yl Ketone Condensation Protection Is the morpholine nitrogen protected? (e.g., Boc, Cbz) Start->Protection ProtectStep Protect Amine (Boc2O or CbzCl) Protection->ProtectStep No CondType Select Condensation Pathway Protection->CondType Yes ProtectStep->CondType Aldol Crossed Aldol Condensation (Kinetic Control) CondType->Aldol Knoevenagel Knoevenagel / Organocatalytic (Thermodynamic Control) CondType->Knoevenagel LDA LDA, THF, -78°C Fast quench Aldol->LDA MildBase Piperidine/AcOH or L-Proline Room Temp Knoevenagel->MildBase Outcome1 High Yield, High dr Minimal Epimerization LDA->Outcome1 Outcome2 Good Yield, High dr Risk of prolonged reaction times MildBase->Outcome2

Decision matrix for morpholin-3-yl ketone condensation to minimize epimerization.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of a model crossed-aldol condensation between an N-Boc-morpholin-3-yl methyl ketone and benzaldehyde. The data clearly illustrates the catastrophic effect of thermodynamic bases on the C3 stereocenter.

Table 1: Optimization of Reaction Conditions for N-Boc-Morpholin-3-yl Ketone Aldol Condensation

EntryBase / CatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Epimerization at C3 (%)
1NaOEt (1.1 eq)EtOH25124550:50>40
2K₂CO₃ (2.0 eq)MeOH25205260:4030
3LDA (1.1 eq) THF -78 2 88 92:8 <2
4LiHMDS (1.1 eq)THF-7828185:15<5
5L-Proline (20 mol%)DMSO25247295:5<1

Note: Entry 3 represents the optimal kinetic conditions. Entry 5 demonstrates a viable organocatalytic alternative when cryogenic conditions cannot be scaled, though reaction times are significantly extended.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that deviations (such as temperature spikes causing epimerization) are caught in real-time.

Protocol A: Synthesis of the Precursor via Weinreb Amide

To ensure a clean condensation, the morpholin-3-yl ketone must first be synthesized cleanly, typically starting from commercially available morpholine-3-carboxylic acid derivatives (4[4]).

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-morpholine-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere. Cool the flask to -15 °C using an ice/salt bath.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and N-methylmorpholine (NMM, 1.1 equiv). Stir for 5 minutes, then add EDCI (1.1 equiv) in one portion (2[2]).

  • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The disappearance of the acid spot (typically Rf = 0.1 in 5% MeOH/DCM) and appearance of the Weinreb amide (Rf = 0.4) indicates completion (usually 4 hours).

  • Grignard Addition: Isolate the Weinreb amide via standard aqueous workup. Redissolve in anhydrous THF (40 mL), cool to 0 °C, and add methylmagnesium bromide (3.0 M in Et₂O, 1.2 equiv) dropwise. Stir for 2 hours, quench with saturated aqueous NH₄Cl, and extract with EtOAc to yield the N-Boc-morpholin-3-yl methyl ketone.

Protocol B: Kinetic Crossed-Aldol Condensation (Lithium Enolate-Mediated)

This protocol utilizes strict kinetic control to prevent C3-epimerization.

Step-by-Step Methodology:

  • Base Generation: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF (20 mL) and diisopropylamine (1.15 equiv). Cool to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (2.5 M in hexanes, 1.1 equiv). Stir for 30 minutes to generate LDA.

  • Enolization: Dissolve the N-Boc-morpholin-3-yl methyl ketone (1.0 equiv, 5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes.

    • Critical Self-Validation: Monitor the internal temperature using a thermocouple. The internal temperature must not exceed -70 °C during addition. Temperature spikes correlate directly with increased epimerization.

  • Electrophile Addition: Stir the enolate for 45 minutes at -78 °C. Add the target aldehyde (e.g., benzaldehyde, 1.2 equiv) dropwise.

  • Quenching (Crucial Step): After 2 hours at -78 °C, the reaction must be quenched cold. Do not allow the reaction to warm to room temperature prior to quenching, as this will initiate retro-aldol pathways and epimerization. Add 10 mL of saturated aqueous NH₄Cl directly to the -78 °C solution.

  • Workup: Allow the quenched mixture to warm to room temperature. Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting

    
    -hydroxy ketone via flash column chromatography.
    

References

  • Title: Morpholines.
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Chapter 23.

Sources

Application Note: Preparation of 1-(Morpholin-3-yl)propan-2-one hydrochloride via SnAP Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-fidelity protocol for the synthesis of 1-(Morpholin-3-yl)propan-2-one hydrochloride , a valuable saturated N-heterocycle building block. Traditional methods for synthesizing C3-substituted morpholines often require lengthy ring-closure sequences or harsh reduction steps. Here, we utilize the SnAP (Stannyl Amine Protocol) methodology developed by the Bode Research Group.[1]

By employing SnAP-M reagents in a radical cross-coupling reaction with a protected aldehyde precursor, this protocol offers a modular, convergent route to the target. A critical feature of this workflow is the use of an acetal-protected substrate to circumvent the instability of the required


-keto aldehyde, ensuring high yields and chemical purity.

Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule contains a reactive ketone side chain at the C3 position of the morpholine ring. A direct SnAP reaction would theoretically require 3-oxobutanal as the aldehyde coupling partner. However, 3-oxobutanal is highly unstable and prone to self-condensation (polymerization).

The Solution: Masked Functionality

To ensure protocol reliability (Trustworthiness), we employ (2-methyl-1,3-dioxolan-2-yl)acetaldehyde as a stable surrogate. This substrate features a dioxolane-protected ketone. The SnAP reaction selectively engages the aldehyde moiety to form the morpholine ring. The final acidic workup serves a dual purpose:

  • Deprotection: Hydrolysis of the dioxolane back to the ketone.

  • Salt Formation: Conversion of the morpholine amine to the stable hydrochloride salt.

Retrosynthetic Scheme

The pathway disconnects the target into two commercially viable components: the SnAP-M reagent and the protected aldehyde .

Retrosynthesis Target Target: 1-(Morpholin-3-yl)propan-2-one HCl Intermediate Intermediate: Protected Ketal Morpholine Target->Intermediate HCl / H2O (Deprotection & Salt Formation) Precursors Precursors: SnAP-M Reagent + (2-methyl-1,3-dioxolan-2-yl)acetaldehyde Intermediate->Precursors SnAP Radical Cyclization (Cu(OTf)2, HFIP)

Figure 1: Retrosynthetic strategy employing a masked ketone approach.

Materials & Equipment

Reagents
ReagentCAS No.Role
SnAP-M Reagent 1557288-04-6Morpholine ring precursor (Radical acceptor)
(2-methyl-1,3-dioxolan-2-yl)acetaldehyde 90711-96-9Aldehyde substrate (Radical donor precursor)
Copper(II) Triflate (Cu(OTf)₂)34946-82-2Oxidant / Radical initiator
2,6-Lutidine 108-48-5Base additive (buffers reaction)
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)920-66-1Solvent (stabilizes radical intermediates)
Dichloromethane (DCM)75-09-2Co-solvent
4M HCl in Dioxane -Salt formation reagent
Equipment
  • Schlenk line or Nitrogen manifold.

  • Oven-dried glassware (vials/flasks).[2]

  • Magnetic stir plates.

  • Rotary evaporator.[2][3]

  • Flash chromatography system.

Detailed Protocol

Step 1: Imine Condensation

Rationale: SnAP reagents must first condense with the aldehyde to form an imine intermediate before the radical step can occur.

  • Setup: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add SnAP-M reagent (1.0 equiv, 1.0 mmol, 364 mg) and (2-methyl-1,3-dioxolan-2-yl)acetaldehyde (1.0 equiv, 1.0 mmol, 130 mg).

  • Solvent: Add anhydrous DCM (4.0 mL) and activated 4Å Molecular Sieves (approx. 200 mg).

  • Reaction: Cap the vial and stir at room temperature (25 °C) for 2–4 hours.

  • Verification: Monitor by ¹H NMR (look for the disappearance of the aldehyde peak at ~9.7 ppm and appearance of the imine signal).

  • Preparation: Filter the solution through a syringe filter (PTFE) into a fresh reaction vessel to remove molecular sieves. Rinse sieves with 1 mL DCM.

Step 2: Radical Cyclization

Rationale: Copper(II) mediates the oxidation of the stannyl group, generating a carbon-centered radical that cyclizes onto the imine.

  • Additives: To the filtered imine solution in DCM, add 2,6-lutidine (1.0 equiv, 1.0 mmol, 116 µL) and HFIP (1.0 mL). Note: HFIP is critical for stabilizing the radical species.

  • Catalyst Addition: Add Cu(OTf)₂ (1.0 equiv, 1.0 mmol, 362 mg) in one portion. The solution will turn a dark blue/green color.

  • Reaction: Stir vigorously at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quench: Quench the reaction by adding 5 mL of 10% aqueous NH₄OH . Stir for 15 minutes. The blue copper salts will dissolve into the aqueous layer.

  • Extraction: Extract with DCM (3 x 10 mL). Wash the combined organics with water (1 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Step 3: Purification (Protected Intermediate)

Rationale: Remove organotin residues before deprotection.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: Gradient of 0% to 5% Methanol in DCM with 1% NH₄OH.

  • Product: Isolate the ketal-protected morpholine (Intermediate A ).

Step 4: Deprotection & Salt Formation

Rationale: Simultaneous removal of the dioxolane protecting group and formation of the stable HCl salt.

  • Dissolution: Dissolve Intermediate A in a minimal amount of Methanol (2 mL).

  • Acidification: Add 4M HCl in Dioxane (5.0 equiv, 1.25 mL) dropwise at 0 °C.

  • Hydrolysis: Allow the mixture to warm to room temperature and stir for 2 hours. Add 0.1 mL of water to ensure complete hydrolysis of the ketal.

  • Isolation: Concentrate the solvent in vacuo.

  • Trituration: Add diethyl ether (10 mL) to the residue and sonicate. A white precipitate should form.

  • Filtration: Filter the solid, wash with cold ether, and dry under high vacuum.

  • Final Product: 1-(Morpholin-3-yl)propan-2-one hydrochloride (White solid).

Mechanistic Insight

The SnAP reaction proceeds via a Single Electron Transfer (SET) mechanism, distinct from traditional Pd-catalyzed cross-couplings. Understanding this pathway explains the necessity of the specific reagents used.

Mechanism Start Imine Intermediate Oxidation SET Oxidation (by Cu(II)) Start->Oxidation Radical α-Amino Radical (C-centered) Oxidation->Radical - Bu3Sn+ Cyclization 6-Endo-Trig Cyclization Radical->Cyclization Product Morpholine Ring Cyclization->Product Red/Ox Turnover

Figure 2: Simplified SET mechanism for SnAP cyclization.

  • Imine Formation: The amine of the SnAP reagent condenses with the aldehyde.

  • Oxidation: Cu(II) oxidizes the C-Sn bond (homolytic cleavage is facilitated by the heteroatom stabilization), generating a carbon-centered radical adjacent to the ether oxygen.

  • Cyclization: The radical attacks the imine C=N bond (intramolecular addition).

  • Termination: The resulting N-radical is reduced/protonated to yield the saturated heterocycle.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion to Imine Wet solvent or old molecular sieves.Use freshly activated 4Å sieves; ensure DCM is anhydrous.
Incomplete Cyclization Radical quenching by Oxygen.Ensure the reaction is run under an inert Nitrogen atmosphere. Degas solvents if necessary.
Tin Contamination Inefficient workup.Use KF on Silica gel during purification or wash crude with 10% aqueous KF solution to precipitate insoluble tin fluorides.
Ketal not cleaving Acid too weak or anhydrous conditions.Ensure a small amount of water is present during the HCl step to drive the hydrolysis equilibrium.

References

  • Original SnAP Methodology: Vo, C.-V.; Mikutis, G.; Bode, J. W.[4] "SnAP Reagents for the Transformation of Aldehydes into Substituted Thiomorpholines—An Alternative to Cross-Coupling with Saturated Heterocycles." Angew.[5] Chem. Int. Ed.2013 , 52, 1705–1708.[4][6]

  • Morpholine Synthesis Expansion: Luescher, M. U.; Vo, C.-V.; Bode, J. W.[4][6] "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Org.[7][2][5][8] Lett.2014 , 16, 1236–1239.[4][6]

  • Comprehensive Review: Luescher, M. U.; Geoghegan, K.; Nichols, P. L.; Bode, J. W.[4][6] "SnAP Reagents for a Cross-Coupling Approach to the One-Step Synthesis of Saturated N-Heterocycles." Aldrichimica Acta2015 , 48, 43–48.[6]

  • Mechanism Elucidation: Siau, W.-Y.; Bode, J. W.[4][6] "One Step Synthesis of Saturated Spirocyclic N-Heterocycles with SnAP Reagents and Ketones." J. Am. Chem. Soc.[4][5]2014 , 136, 17726–17729.[4][6]

Sources

Application Note: Deprotection and Salt Formation of Morpholine Ketones

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-level, industrial-standard guide for the deprotection and salt formation of morpholine ketones. It addresses the specific challenges of handling the basic morpholine nitrogen in the presence of a reactive ketone functionality, drawing on methodologies relevant to API synthesis (e.g., Aprepitant intermediates).[1]

Abstract & Scope

Morpholine scaffolds are ubiquitous in medicinal chemistry due to their ability to improve aqueous solubility and metabolic stability. However, Morpholine Ketones (specifically N-protected 2-acylmorpholines or morpholin-2-ones) present a unique process challenge: the simultaneous presence of a basic nitrogen (upon deprotection) and an electrophilic carbonyl group creates a risk of self-condensation (dimerization) or racemization during the deprotection event.

This guide details a robust, scalable protocol for the removal of N-Boc (tert-butyloxycarbonyl) protecting groups from morpholine ketones, followed by the immediate and controlled formation of the Hydrochloride (HCl) salt . This "trap-and-crystallize" strategy prevents free-base degradation and ensures high purity (>98%) and crystallinity.

Target Analytes:

  • N-Boc-2-acylmorpholines

  • N-Boc-morpholin-2-ones (Lactones)

  • Functionalized Morpholine Ketals (requiring simultaneous hydrolysis)

Scientific Foundation & Mechanism

The Stability Paradox

Upon removal of the protecting group, the secondary amine of the morpholine ring becomes nucleophilic. In the free base form, this amine can attack the ketone of a neighboring molecule, leading to Schiff base formation or aldol-type polymerizations .

The Solution: Immediate conversion to the hydrochloride salt protonates the nitrogen (


), rendering it non-nucleophilic and stabilizing the ketone moiety within the crystal lattice.
Reaction Mechanism

The deprotection utilizes anhydrous Hydrogen Chloride (HCl) in a non-aqueous solvent (Dioxane or Isopropanol). The mechanism proceeds via:

  • Protonation: The carbonyl oxygen of the Boc group is protonated.

  • Fragmentation: The tert-butyl cation is cleaved (and trapped by the solvent or chloride), releasing CO₂ and the morpholine amine.

  • Salt Formation: The amine immediately captures a proton and a chloride counter-ion, precipitating as the salt.

ReactionMechanism Substrate N-Boc Morpholine Ketone Intermediate Carbamic Acid Intermediate Substrate->Intermediate + H+ (HCl) Transition Fragmentation (-CO2, -Isobutylene) Intermediate->Transition Fast Product Morpholine Ketone HCl Salt (Precipitate) Transition->Product + Cl- Crystallization

Figure 1: Mechanistic pathway for acid-mediated deprotection and in-situ salt formation.

Experimental Protocol

Reagents & Equipment
  • Substrate: N-Boc-Morpholine Ketone derivative (1.0 equiv).

  • Reagent: 4.0 M HCl in 1,4-Dioxane (or 5-6 N HCl in Isopropanol for milder conditions).

  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) as anti-solvent.

  • Equipment: Jacketed glass reactor (or RB flask) with overhead stirring, N₂ atmosphere.

Step-by-Step Procedure
Phase 1: Deprotection
  • Dissolution: Dissolve the N-Boc morpholine ketone (10 g) in Dichloromethane (DCM) or Ethyl Acetate (5 vol) .

    • Note: DCM is preferred if the substrate is highly lipophilic.

  • Temperature Control: Cool the solution to 0–5 °C .

    • Critical: Low temperature prevents acid-catalyzed racemization of alpha-chiral centers.

  • Acid Addition: Add 4.0 M HCl in Dioxane (4–5 equivalents) dropwise over 30 minutes.

    • Observation: Gas evolution (CO₂/Isobutylene) will be observed. Ensure adequate venting.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC or TLC (stain with Ninhydrin).

Phase 2: Work-up & Salt Formation

Unlike standard amines, do NOT perform an aqueous basic work-up. The free base is unstable.

  • Concentration (Optional): If the reaction was run in Dioxane, concentrate the mixture to ~30% volume under reduced pressure (keep T < 40 °C).

  • Anti-Solvent Addition: Dilute the residue with Diethyl Ether or MTBE (10 vol) slowly with vigorous stirring.

    • Dynamics: The Morpholine HCl salt should begin to crystallize immediately as a white solid.

  • Aging: Stir the slurry at 0 °C for 1 hour to maximize yield and crystal growth (Ostwald ripening).

  • Filtration: Filter the solid under a nitrogen blanket (morpholine salts can be hygroscopic).

  • Washing: Wash the filter cake with cold Et₂O (2 x 2 vol).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Data Summary Table
ParameterSpecificationRationale
Acid Equivalents 4.0 – 5.0 equivEnsures complete Boc removal and stoichiometric salt formation.
Temperature 0 °C

25 °C
Minimizes thermal degradation of the ketone.
Reaction Time 2 – 4 HoursSufficient for cleavage; prolonged exposure risks acid-hydrolysis of other groups.
Yield Target > 85%Loss usually due to solubility in mother liquor; recover via secondary crystallization.
Purity Target > 98% (HPLC)Salt formation rejects non-basic impurities.

Process Workflow Diagram

ProcessFlow Start Start: N-Boc Substrate Dissolved in DCM/EtOAc AcidAdd Add 4M HCl/Dioxane (0-5°C, Controlled Rate) Start->AcidAdd React Reaction: 20°C, 3h (Monitor CO2 evolution) AcidAdd->React Check HPLC Check: Boc < 0.5%? React->Check Check->React No (Add more HCl) Crystallize Add Anti-Solvent (MTBE/Ether) Cool to 0°C Check->Crystallize Yes Filter Filtration & Wash (Cold Ether) Crystallize->Filter Dry Vacuum Dry (40°C) Isolate Morpholine HCl Salt Filter->Dry

Figure 2: Operational workflow for the batch processing of morpholine ketone salts.

Troubleshooting & Optimization

Hygroscopicity

Morpholine HCl salts are often hygroscopic. If the solid becomes "gummy" during filtration:

  • Cause: Absorption of atmospheric moisture.

  • Fix: Perform filtration under a nitrogen cone or in a glovebox. Use Acetonitrile for the initial crystallization instead of Ether if the salt is extremely hygroscopic (Acetonitrile often yields non-solvated, drier crystals).

Polymorphism & Purity

If the isolated salt is amorphous:

  • Protocol Adjustment: Dissolve the crude salt in a minimum amount of hot Methanol or Isopropanol and slowly add Ethyl Acetate until cloudy. Let cool slowly to induce crystalline lattice formation.[2]

  • Reference: See BenchChem protocols for recrystallization of morpholine derivatives [1].

Ketone Protection (Alternative Route)

If the ketone is highly sensitive (e.g., prone to epimerization), consider protecting it as a ketal (e.g., ethylene glycol ketal) before Boc deprotection. The ketal can be hydrolyzed in a separate, milder aqueous acid step (e.g., dilute HCl/Acetone) after the amine salt is established [6].

References

  • BenchChem Technical Support. (2025).[2] Refining Purification Techniques for Morpholine-Containing Compounds: Hydrochloride Salt Formation. Retrieved from

  • Hale, J. J., et al. (2001). Synthesis of Aprepitant (Emend®): Stereoselective Synthesis of a Morpholine Core.[3] Journal of Medicinal Chemistry.

  • Organic Syntheses. (2014). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Org.[4][5][6][7][8][9] Synth. 2014, 91, 60-71.

  • Sigma-Aldrich. (2023). Application Note: Automated N-Boc Deprotection.

  • Awuah, E., et al. (2020). Mild deprotection of the N-Boc group using oxalyl chloride.[9] RSC Advances, 10, 22720-22725.

  • Master Organic Chemistry. (2010). Hydrolysis of Acetals and Ketals.[4][6][10]

Sources

Applications of morpholin-3-yl-propanone in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Morpholin-3-yl-propanone in Peptidomimetic Synthesis

Part 1: Executive Summary & Strategic Value

Morpholin-3-yl-propanone represents a high-value "privileged scaffold" in modern drug discovery. Unlike flat, aromatic heterocycles, this


-rich motif offers three distinct advantages in peptidomimetic design:
  • Conformational Restriction: The morpholine ring acts as a cyclic surrogate for amino acids (similar to proline), reducing the entropic penalty of receptor binding.

  • Physicochemical Balance: The ether oxygen lowers basicity (

    
     ~8.3) compared to piperidine, improving metabolic stability and blood-brain barrier (BBB) permeability.
    
  • Orthogonal Reactivity: The propanone (methyl ketone) side chain provides a versatile electrophilic handle for Reductive Amination , Aldol Condensation , and Multicomponent Reactions (MCRs) , allowing for the rapid assembly of transition-state isosteres.

This guide details the application of 1-(morpholin-3-yl)propan-2-one derivatives in synthesizing protease inhibitors and GPCR ligands.

Part 2: Chemical Profile & Mechanistic Basis

The Scaffold

The core structure is a morpholine ring substituted at the C3 position with a 2-oxopropyl group. This specific geometry mimics the


- and 

-carbon vectors of a peptide chain, making it an ideal

-turn mimetic
or a precursor to hydroxyethylamine transition-state isosteres.
PropertyValue / DescriptionClinical Relevance
IUPAC Name 1-(4-protected-morpholin-3-yl)propan-2-onePrecursor name
Hybridization

-rich (Fsp3 > 0.[1]6)
High clinical success rate (solubility/selectivity)
H-Bonding 1 Acceptor (Ether), 1 Acceptor (Ketone)Solvation & Receptor interaction
Chirality C3 StereocenterEnantiopure synthesis from Amino Acids (Ser/Thr)
Mechanistic Causality in Synthesis
  • Why the Ketone? The ketone functionality is less reactive than an aldehyde, preventing polymerization, yet sufficiently reactive for reductive alkylation. It allows for the introduction of branching alpha to the nitrogen of the next residue, mimicking the side chains of natural amino acids.

  • Why Morpholine? It locks the

    
     (psi) torsion angle, enforcing a turn conformation often required for bioactive peptides.
    

Part 3: Applications & Workflows

Application 1: Synthesis of Reduced Amide Isosteres ( )

The most direct application is the formation of reduced amide bonds. This modification renders the peptide bond resistant to proteolytic cleavage while maintaining H-bond donor capability.

Workflow:

  • Condensation: Morpholin-3-yl-propanone reacts with an amino acid ester.

  • Imine Formation: Formation of the Schiff base (equilibrium driven).

  • Reduction: In situ reduction using mild hydrides (

    
    ).
    
Application 2: Ugi Multicomponent Reaction (4-CR)

This is the "power user" application. The ketone serves as the carbonyl component in the Ugi reaction, allowing for the one-pot assembly of highly substituted peptidomimetic libraries.

DOT Diagram: Ugi Reaction Pathway

UgiReaction Ketone Morpholin-3-yl-propanone (Carbonyl Component) Imine Imine Intermediate Ketone->Imine + Amine Amine Primary Amine (R-NH2) Amine->Imine Acid Carboxylic Acid (R-COOH) Iminium Protonated Iminium Ion Acid->Iminium Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium + Acid Iminium->Nitrilium + Isocyanide Mumm Mumm Rearrangement Nitrilium->Mumm Acyl Transfer Product $alpha$-Amino Acyl Amide (Peptidomimetic Scaffold) Mumm->Product Irreversible

Caption: Mechanistic flow of the Ugi 4-component reaction utilizing the morpholine ketone scaffold.[2]

Part 4: Detailed Experimental Protocol

Protocol: Reductive Amination for Reduced Peptide Bond Synthesis Objective: Couple 1-(N-Boc-morpholin-3-yl)propan-2-one with L-Phenylalanine methyl ester to create a protease-resistant dipeptide mimic.

Reagents:

  • Scaffold: 1-(N-Boc-morpholin-3-yl)propan-2-one (1.0 eq)

  • Amine: L-Phenylalanine methyl ester hydrochloride (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Methodology:

  • Free Base Generation (Critical):

    • In a flame-dried round-bottom flask, suspend L-Phenylalanine methyl ester HCl in DCE (0.2 M).

    • Add DIPEA dropwise at

      
      . Stir for 15 minutes to generate the free amine. Note: Failure to neutralize the HCl salt will inhibit imine formation.
      
  • Imine Formation:

    • Add the Morpholin-3-yl-propanone scaffold to the reaction mixture.

    • Add Acetic Acid (1.0 eq). Causality: Acid catalysis protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine.

    • Stir at Room Temperature (RT) for 2 hours under Nitrogen. Monitor by TLC (disappearance of ketone).[3]

  • Reductive Step:

    • Cool the mixture to

      
      .
      
    • Add

      
       in three portions over 15 minutes. Safety: Evolution of gas may occur.
      
    • Allow to warm to RT and stir overnight (12-16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (slow addition).
      
    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[4]
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The secondary amine product is typically less polar than the starting amine but more polar than the ketone.

Self-Validating Checkpoints:

  • Checkpoint 1: If the solution does not turn slightly cloudy or change color upon adding AcOH, ensure reagents are dry. Water inhibits imine formation.

  • Checkpoint 2: NMR of the crude product should show the disappearance of the ketone methyl singlet (

    
     ~2.1 ppm) and the appearance of a doublet for the new methyl group (
    
    
    
    ~1.1 ppm) adjacent to the amine.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationUse a dehydrating agent (e.g.,

or Molecular Sieves 4Å) during the imine step.
No Reaction Steric HindranceThe morpholine C3 position is sterically crowded. Switch solvent to TFE (Trifluoroethanol) to activate the carbonyl via H-bonding.
Over-alkylation Highly Reactive AmineUnlikely with ketones, but ensure stoichiometry is 1:1 or slight amine excess.
Racemization High TemperatureKeep reduction at

. Do not heat.

Part 6: References

  • Lenci, E., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]

  • Ojeda-Carralero, G. M., et al. (2018). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry. [Link]

  • Chauhan, S. S., et al. (2017). Diversity-Oriented Synthesis of Morpholine-Based Scaffolds. ACS Combinatorial Science. [Link]

Sources

Application Note: Scalable Synthesis Routes for C-Linked Morpholine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Core Directive

The Engineering Challenge of C-Linked Morpholines

Morpholine rings are ubiquitous in FDA-approved therapeutics (e.g., Gefitinib, Linezolid) due to their ability to lower lipophilicity and improve metabolic stability compared to their piperidine analogs. However, while N-linked morpholines are trivial to synthesize, C-linked morpholines (substituted at the C2 or C3 positions) present significant scalability challenges.

The introduction of a substituent at C2 or C3 creates a chiral center. In a drug development context, controlling this stereocenter on a kilogram scale is the primary bottleneck. Classical cyclization methods often suffer from poor regioselectivity, leading to difficult chromatographic separations that are non-viable for GMP production.

This guide details three distinct, field-proven routes to access chiral C-linked morpholines as their hydrochloride salts. The selection of the route depends strictly on the substitution pattern (C2 vs. C3) and the availability of chiral starting materials.

Route Selection Matrix
Target SubstitutionRecommended RouteKey AdvantagesScale Potential
3-Substituted (e.g., 3-methyl)Route A: Chiral Pool Reduction Uses cheap amino acids; 100% enantiomeric retention.High (kg to ton)
2-Substituted (e.g., 2-phenyl)Route B: Epoxide Opening Direct access from styrene oxides; high regiocontrol.Medium-High
General / Diverse Route C: Ethylene Sulfate "Green" chemistry; mild conditions; avoids bis-chloroethers.High (Emerging)

Part 2: Detailed Experimental Protocols

Route A: The "Chiral Pool" Route (Target: 3-Substituted Morpholines)

Principle: This route leverages the natural chirality of amino acids. By reducing the amino acid to an amino alcohol and then building the morpholine ring around the nitrogen, the stereocenter remains untouched throughout the process.

Target Molecule: (S)-3-Isopropylmorpholine Hydrochloride (from L-Valine)

Step 1: Reduction to Amino Alcohol
  • Reagents: L-Valine, NaBH4, I2 (or H2SO4) in THF.

  • Process: The amino acid is reduced to (S)-2-amino-3-methylbutan-1-ol.

  • Checkpoint: Ensure complete reduction of the carboxylic acid; residual acid will interfere with the next step.

Step 2: Morpholinone Formation (The "Acylation-Cyclization" Sequence)

This is the critical ring-closing step. It proceeds via an amide intermediate which is then cyclized under basic conditions.

  • Reagents: Chloroacetyl chloride, Biphasic Base (NaOH/DCM or K2CO3/Acetone), then KOtBu/THF for cyclization.

  • Protocol:

    • Suspend amino alcohol (1.0 equiv) in DCM/aq. NaOH (1:1) at 0°C.

    • Add Chloroacetyl chloride (1.1 equiv) dropwise. Vigorous stirring is essential to prevent localized heating.

    • Isolate the chloro-amide intermediate.

    • Dissolve intermediate in dry THF. Add KOtBu (1.2 equiv) at 0°C -> RT. Stir for 4-6 h.

    • Result: (S)-5-isopropylmorpholin-3-one.

Step 3: Global Reduction (The "Red-Al" Protocol)

Lithium Aluminum Hydride (LAH) is often used in academia but is hazardous at scale. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is the industrial standard due to higher thermal stability and solubility in toluene.

  • Reagents: Red-Al (65-70% in Toluene), Toluene (solvent).

  • Protocol:

    • Charge a glass-lined reactor with (S)-5-isopropylmorpholin-3-one (1.0 equiv) in anhydrous Toluene (5-8 vol).

    • Heat solution to 40°C.

    • Dose Red-Al solution (2.5 equiv) slowly. Exothermic gas evolution (H2) will occur. Control dosing rate to maintain Temp < 60°C.

    • After addition, heat to reflux (110°C) for 2-4 hours to ensure complete reduction of the amide carbonyl.

    • Quench: Cool to 10°C. Carefully add Rochelle salt solution (potassium sodium tartrate) or NaOH (15%) to break the aluminum emulsion.

    • Separate phases. Dry organic layer (Na2SO4).

Route B: The Regioselective Epoxide Route (Target: 2-Substituted Morpholines)

Principle: 2-Substituted morpholines (like the appetite suppressant Phenmetrazine analogs) are best made by opening an epoxide with an amino alcohol precursor, followed by cyclization.

Target Molecule: 2-Phenylmorpholine Hydrochloride

Step 1: Regioselective Ring Opening[1]
  • Reagents: Styrene Oxide, Ethanolamine (excess), mild heat.

  • Mechanism: Under basic/neutral conditions, the amine attacks the less hindered (terminal) carbon of the epoxide. This places the hydroxyl group at the benzylic position (C2 of the future morpholine).

  • Protocol:

    • Mix Styrene Oxide (1.0 equiv) and Ethanolamine (3.0 equiv). Excess amine prevents polymerization.

    • Heat to 60-70°C for 4 hours.

    • Distill off excess ethanolamine under high vacuum.

    • Intermediate: 2-((2-hydroxy-2-phenylethyl)amino)ethanol.

Step 2: Cyclization via Acidic Dehydration
  • Reagents: Conc. H2SO4 or 70% H2SO4.

  • Protocol:

    • Add the diol intermediate to cold H2SO4 (approx 3-4 equiv).

    • Heat to 140-150°C for 8-12 hours. Note: This harsh condition works for phenyl rings but may degrade sensitive alkyl groups.

    • Alternative (Milder): Selectively tosylate the primary alcohol (using TsCl/Pyridine at -10°C) followed by base-mediated cyclization (NaH/THF). This is preferred for chiral, non-racemizing synthesis.

Route C: The "Green" Ethylene Sulfate Route (Modern Scalable)

Principle: A recently optimized route using Ethylene Sulfate (1,3,2-Dioxathiolane 2,2-dioxide) allows for the clean conversion of chiral amino alcohols into morpholines in a "one-pot" or two-step sequence without the use of mutagenic bis-chloroethyl ethers.

Protocol:

  • Alkylation: Dissolve chiral amino alcohol (e.g., (S)-phenylglycinol) in DCM or Toluene.

  • Add Ethylene Sulfate (1.0-1.1 equiv) and slow addition of base (e.g., DBU or solid K2CO3).

  • Cyclization: The intermediate sulfate ester is highly reactive. Treat with a stronger base (KOtBu) in the same pot to trigger intramolecular displacement.

  • Advantage: This method avoids the "double alkylation" side products common with dibromoethane.

Part 3: Salt Formation & Purification (The "HCl" Step)

The free base of morpholine is often an oil or a hygroscopic solid. The Hydrochloride salt is the required form for stability and bioavailability.

Critical Protocol for Crystallization:

  • Dissolution: Dissolve the crude morpholine free base in Isopropyl Acetate (IPAc) or Ethyl Acetate (5 vol). Avoid alcohols if possible to maximize yield, though MeOH is needed for very polar derivatives.

  • Acidification: Cool to 0-5°C. Add HCl in Isopropanol (5-6N) or HCl gas slowly.

    • Target pH: 1-2.

  • Nucleation: A white precipitate should form immediately.

  • Digestion: Stir the slurry at 0°C for 2 hours.

    • Pro-Tip: If the product oils out (gummy solid), heat the mixture to reflux until dissolved, then cool slowly (10°C/hour) to induce proper crystallization.

  • Filtration: Filter under Nitrogen (morpholine salts can be hygroscopic). Wash with cold MTBE (Methyl tert-butyl ether) to remove colored impurities.

  • Drying: Vacuum oven at 40-45°C with P2O5 trap.

Part 4: Visualization & Logic

Diagram 1: Synthetic Strategy Decision Tree

G Start Target: C-Linked Morpholine HCl Decision Where is the Substituent? Start->Decision Route3 3-Substituted (e.g., 3-Methyl) Decision->Route3 Position 3 Route2 2-Substituted (e.g., 2-Phenyl) Decision->Route2 Position 2 MethodA Route A: Chiral Pool Amino Acid Reduction Route3->MethodA High Scale/Chiral MethodC Route C: Ethylene Sulfate (Green/General) Route3->MethodC Alternative MethodB Route B: Epoxide Opening (Styrene Oxide) Route2->MethodB Aryl Substituents Route2->MethodC Alkyl Substituents ProcessA 1. Amino Acid -> Amino Alcohol 2. Chloroacetylation 3. Red-Al Reduction MethodA->ProcessA ProcessB 1. Epoxide + Ethanolamine 2. Acid Cyclization 3. Salt Formation MethodB->ProcessB

Caption: Decision matrix for selecting the optimal synthesis route based on substitution pattern.

Diagram 2: Route A (3-Substituted) Detailed Workflow

RouteA SM L-Amino Acid (Chiral Source) Step1 Reduction (NaBH4/I2) SM->Step1 Inter1 Amino Alcohol Step1->Inter1 Step2 Acylation (Cl-CH2-COCl) Inter1->Step2 Step3 Cyclization (KOtBu) Step2->Step3 Inter2 Morpholin-3-one Step3->Inter2 Step4 Reduction (Red-Al / Toluene) Inter2->Step4 Reflux Final Chiral Morpholine HCl Salt Step4->Final HCl/IPA

Caption: Step-by-step workflow for the Chiral Pool Route (Route A), highlighting the critical Red-Al reduction step.

Part 5: References

  • Ortiz, K. G., et al. (2024).[2][3] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link

  • BenchChem Application Note. (2025). "Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine." BenchChem.[4] Link

  • Naka, T., et al. (2015).[5] "Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA." Organic Process Research & Development. Link

  • Sigma-Aldrich Technical Bulletin. "Red-Al® Reducing Agent: Versatile Substitute for LiAlH4." Link

  • Organic Chemistry Portal. "Synthesis of Morpholines: Recent Literature and Protocols." Link

Sources

Protocol: Precision Handling and Recovery of Hygroscopic Morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Morpholine hydrochloride (C₄H₉NO[1]·HCl ) is a fundamental building block in medicinal chemistry, widely used to introduce the morpholine moiety into pharmaceutical targets (e.g., LINEZOLID, GEFITINIB).[1] While chemically stable, its hygroscopic nature presents a silent variable in experimental reproducibility.[1]

Absorbed atmospheric moisture creates two critical failure modes:

  • Stoichiometric Drift: Excess water inflates the apparent mass. Weighing 100 mg of "wet" salt may deliver only 85 mg of active reagent, leading to incomplete conversion in equimolar reactions (e.g., S_NAr or amide couplings).[1]

  • Physical Aggregation: Moisture induces "caking," transforming free-flowing powder into hard, static-prone clumps that are difficult to dispense accurately.[1]

This guide details the "Dry Chain" methodology —a self-validating system to ensure that the mass you weigh is the mass you react.

Material Intelligence: Know Your Reagent[1]

Before handling, verify the physical state of your material against these baselines.

PropertySpecificationOperational Impact
CAS Number 10024-89-2Verification key for inventory.
Molecular Weight 123.58 g/mol Basis for all stoichiometric calculations.
Melting Point 175–181 °CHigh thermal stability allows for aggressive drying.
Hygroscopicity Moderate to HighAbsorbs ambient moisture; leads to clumping.
Solubility Water, Methanol, EthanolSoluble in polar protic solvents; limited in non-polar.[1]
Acidity (pH) Acidic (aq. solution)Can hydrolyze acid-sensitive protecting groups if wet.[1]
Core Protocol A: The "Dry Chain" Storage

Objective: Prevent moisture uptake during long-term storage.[1]

The Golden Rule: Never store the primary container in the open lab atmosphere for extended periods.

  • Primary Containment: Keep the salt in a tightly screw-capped amber glass bottle. Plastic containers are permeable to moisture over months.

  • Secondary Containment: Place the primary bottle inside a desiccator containing active desiccant (e.g., Anhydrous CaSO₄/Drierite™ or Silica Gel with indicator).

  • Headspace Purge: Before re-sealing the bottle after use, gently flush the headspace with dry Nitrogen or Argon for 5–10 seconds. This displaces humid lab air.[1]

  • Tape Seal: For archiving (>1 month), wrap the cap junction with Parafilm® or electrical tape.[1]

Core Protocol B: Precision Weighing (Weighing by Difference)

Objective: Eliminate weighing errors caused by rapid moisture absorption during the weighing process.

Context: Direct weighing (taring a boat and adding solid) is prone to error because the sample absorbs water while sitting on the balance. Weighing by difference isolates the sample from the air during measurement.

Workflow Diagram: Moisture Defense System

HandlingWorkflow Storage 1. Storage (Desiccator/Inert Gas) Check 2. Visual Check (Is it clumping?) Storage->Check Dry 3. Drying Protocol (Vacuum Oven) Check->Dry Yes (Clumped) Weigh 4. Weighing by Difference (Closed Vessel) Check->Weigh No (Free-flowing) Dry->Weigh Restored React 5. Reaction Setup (Immediate Dissolution) Weigh->React

Figure 1: Decision logic for handling hygroscopic salts. Clumping is the primary visual indicator that drying is required before weighing.

Step-by-Step Procedure:
  • Prepare the Weighing Bottle: Use a glass weighing bottle with a ground-glass stopper. Dry it in an oven and cool in a desiccator before use.

  • Load the Bulk: In a fume hood, transfer slightly more than the required amount of Morpholine HCl into the weighing bottle. Close the stopper immediately.

  • Initial Weighing (

    
    ):  Place the closed bottle on the analytical balance. Record the mass to 0.1 mg.
    
    • Note: The balance reading should be stable because the sample is sealed from humidity.

  • Transfer: Remove the bottle from the balance. Over your reaction vessel, open the stopper and tap out the estimated amount of solid. Do not use a spatula if possible; tapping prevents cross-contamination.

  • Final Weighing (

    
    ):  Immediately recap the bottle and weigh it again.
    
  • Calculation:

    
    [1]
    
  • Dissolution: Immediately add solvent to the reaction vessel to dissolve the salt, shielding it from further moisture exposure.

Core Protocol C: Recovery (Drying the Salt)

Objective: Restore "wet" or clumped Morpholine HCl to anhydrous specifications.

If your material is caked or sticky, it must be dried before use to ensure correct stoichiometry.[1]

Equipment:
  • Vacuum Oven[2][3]

  • Glass Petri dish or wide-mouth vial

  • Phosphorus Pentoxide (

    
    ) or KOH pellets (optional, as trap)[1]
    
Protocol:
  • Spread: Place the clumped salt in a glass Petri dish. Break up large chunks with a clean spatula to maximize surface area.

  • Setup: Place the dish in a vacuum oven.

  • Temperature: Set the oven to 60°C .

    • Reasoning: While Morpholine HCl melts >175°C, lower temperatures prevent any risk of sublimation or yellowing due to trace impurities.[1]

  • Vacuum: Apply full vacuum (<10 mbar).

  • Duration: Dry for 4–12 hours (overnight is standard).

  • Cooling: Critical Step. Do not vent the oven with ambient lab air while the sample is hot.

    • Vent with dry Nitrogen/Argon if possible.[4]

    • If not, close the vacuum valve, turn off heat, and let it cool under vacuum before venting.[1]

  • Verification: The powder should be free-flowing and white.[1]

Experimental Context: Impact on Synthesis

Morpholine HCl is often used in Amide Couplings or Nucleophilic Substitutions .[1] Here is how moisture affects these pathways:

Reaction Pathway Diagram[1]

ReactionImpact Reagents Reagents: Morpholine HCl + R-COCl DryPath Path A: Anhydrous Conditions (Correct Stoichiometry) Reagents->DryPath WetPath Path B: Wet Salt (>2% H2O) (Stoichiometric Error) Reagents->WetPath Product Target Amide (High Yield) DryPath->Product  1.0 eq Amine   SideProduct Hydrolysis of Acid Chloride (R-COOH + HCl) WetPath->SideProduct  H2O reacts   Incomplete Incomplete Conversion (Unreacted R-COCl) WetPath->Incomplete  <1.0 eq Amine  

Figure 2: Mechanistic impact of water contamination.[1] In acid chloride couplings, water competes with morpholine, consuming the electrophile and lowering yield.[1]

Troubleshooting Table
ObservationDiagnosisCorrective Action
Drifting Balance Reading Sample absorbing water during weighing.[1][5]Switch to Weighing by Difference (Protocol B). Do not use open weigh boats.
Material is "Sticky" Significant moisture uptake.[1][6]Perform Drying Protocol C immediately. Do not use for quantitative work.
Yellow Discoloration Oxidation or thermal degradation.Recrystallize from Ethanol/Methanol or discard if purity is critical.
Low Yield in Coupling Stoichiometric mismatch due to water weight.Dry salt; increase equivalents to 1.2–1.5x if drying is impossible.
References
  • Morpholine Hydrochloride Properties & Safety . PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Weighing by Difference . Analytical Chemistry Lab Manual. Michigan Technological University. [Link]

  • Drying of Hygroscopic Salts . Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical. (Standard reference for lab techniques).

Sources

Solvent selection for 1-(Morpholin-3-yl)propan-2-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Guide for 1-(Morpholin-3-yl)propan-2-one

Executive Summary

This guide details the solvent selection and reaction engineering for 1-(Morpholin-3-yl)propan-2-one (CAS: Variable based on enantiomer), a critical chiral building block for CNS-active morpholine derivatives. This gamma-amino ketone scaffold presents a unique challenge: a dynamic equilibrium between its open-chain ketone form and a bicyclic hemiaminal (hexahydropyrrolo[2,1-c][1,4]oxazine). Successful functionalization requires solvent systems that shift this equilibrium to the reactive open form while maintaining compatibility with downstream reagents.

Physicochemical Context & Stability

The 1-(Morpholin-3-yl)propan-2-one scaffold contains a secondary amine (morpholine N) and a pendant ketone.

  • The Equilibrium Challenge: In the absence of N-protection, the amine nitrogen acts as an intramolecular nucleophile, attacking the ketone to form a 5-membered hemiaminal ring.

  • Solvent Impact:

    • Protic Solvents (MeOH, Water): Stabilize the cyclic hemiaminal/hydrate forms via hydrogen bonding.

    • Aprotic Non-Polar Solvents (DCM, Toluene): Favor the open-chain ketone form, essential for nucleophilic additions and reductive aminations.

    • Acidic Media: Promotes ring opening via protonation of the hemiaminal oxygen, facilitating iminium ion formation.

Solvent Selection Matrix

Reaction ClassRecommended Solvents"Green" AlternativeCritical Considerations
Reductive Amination DCM, DCE 2-MeTHF DCM dissolves the open form; Acidic additives (AcOH) are required to crack the hemiaminal.
Grignard / Organolithium THF (Anhydrous) CPME Strictly Anhydrous. The amine must be protected (e.g., N-Boc) prior to reaction to prevent quenching.
N-Protection (Boc/Cbz) DCM, 1,4-Dioxane EtOAc Biphasic systems (EtOAc/Water) work well for Schotten-Baumann conditions.
Aldol Condensation Toluene p-Cymene Dean-Stark conditions required to drive equilibrium; Toluene azeotropes water efficiently.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of 3-(2-Aminopropyl)morpholines)

Target: Conversion of the ketone to a primary or secondary amine.

Reagents:

  • Substrate: 1-(Morpholin-3-yl)propan-2-one (1.0 equiv)

  • Amine Partner: Benzylamine or NH4OAc (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Additive: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Methodology:

  • Equilibrium Shift: Dissolve the ketone substrate in DCE (0.2 M concentration). Add the amine partner and Acetic Acid. Stir for 30 minutes at Room Temperature (RT). Note: AcOH catalyzes the opening of the hemiaminal to the iminium ion.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The reaction is slightly exothermic.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor via LC-MS for the disappearance of the ketone (or hemiaminal peak).

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 20 minutes to decompose boron complexes.

  • Workup: Extract with DCM (3x). Dry organics over Na2SO4.

  • Purification: The product is a diamine. Purify via SCX (Strong Cation Exchange) cartridge or amine-functionalized silica to remove non-basic impurities.

Protocol B: Grignard Addition (Synthesis of Tertiary Alcohols)

Target: Addition of R-MgBr to the ketone. Pre-requisite: The Morpholine Nitrogen MUST be protected (e.g., N-Boc-1-(Morpholin-3-yl)propan-2-one).

Reagents:

  • Substrate: N-Boc-1-(Morpholin-3-yl)propan-2-one (1.0 equiv)

  • Reagent: Phenylmagnesium Bromide (3.0 M in Et2O) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry all glassware under Argon. Dissolve the N-protected ketone in anhydrous THF (0.5 M).

  • Addition: Cool the solution to -78°C (Dry ice/Acetone bath). Add the Grignard reagent dropwise over 30 minutes. Slow addition prevents enolization of the ketone.

  • Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Carefully quench with saturated NH4Cl solution at 0°C.

  • Workup: Extract with EtOAc. Wash with brine.

  • Deprotection (Optional): Treat the crude tertiary alcohol with TFA/DCM (1:4) to remove the Boc group if the free amine is desired.

Visualizations

Figure 1: Reaction Workflow & Equilibrium Management

This diagram illustrates the critical decision path for handling the hemiaminal equilibrium during functionalization.

MorpholineReaction Start Start: 1-(Morpholin-3-yl)propan-2-one CheckN Is Nitrogen Protected? Start->CheckN Unprotected Unprotected (N-H) CheckN->Unprotected No Protected Protected (N-Boc/Cbz) CheckN->Protected Yes Equilibrium Equilibrium: Open Ketone <-> Cyclic Hemiaminal Unprotected->Equilibrium Unprotected->Protected Perform Protection (Boc2O, DCM) RedAmin Reaction: Reductive Amination Equilibrium->RedAmin Targeting Amine SolventRA Solvent: DCE + AcOH (Acid shifts eq. to Open Form) RedAmin->SolventRA Grignard Reaction: Grignard/Organolithium Protected->Grignard Targeting Alcohol SolventGrig Solvent: Anhydrous THF (No acidic protons allowed) Grignard->SolventGrig

Caption: Decision tree for solvent and reagent selection based on N-protection status.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Gommermann, N., & Knochel, P. (2005). "Synthesis of Substituted Morpholines." Organic Syntheses. Available at: [Link]

  • Ortiz, K. G., et al. (2024).[2] "Synthesis of Morpholines via Selective Monoalkylation." Journal of the American Chemical Society.[1] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Morpholin-3-yl)propan-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Purification & Troubleshooting Assigned Specialist: Senior Application Scientist Target Molecule: 1-(Morpholin-3-yl)propan-2-one Hydrochloride (C₇H₁₃NO₂[1][2][3] · HCl)

Diagnostic Triage: Identify Your Issue

Before proceeding with a specific protocol, identify the physical state of your crude material.[3] This molecule is a C-substituted morpholine derivative bearing a ketone side chain.[1][2] Its hydrochloride salt should ideally be a white to off-white crystalline solid.[1][2][3]

ObservationProbable CauseRecommended Action
Dark Brown/Black Oil Oxidation of the amine or polymerization of impurities.[1][2][3]Protocol A: Charcoal Treatment & Trituration.[2][3]
Sticky Gum/Paste Trapped solvent or excess HCl (Hygroscopic).[3]Protocol B: Solvent Exchange & Trituration.
Colored Solid (Yellow/Tan) Trace conjugated impurities or metal salts.[2][3]Protocol C: Recrystallization (IPA/EtOAc).[3]
Incorrect Stoichiometry Excess free base or double salt formation.[2][3]Protocol D: pH Adjustment & Resalting.

Core Purification Protocols

Q: My crude product is a colored solid. What is the standard recrystallization method?

A: For morpholine hydrochloride salts, Isopropanol (IPA) is the solvent of choice due to its intermediate polarity.[3] It dissolves the salt at high temperatures but allows precipitation upon cooling, unlike methanol (too soluble) or ether (insoluble).[3]

Protocol C: The "IPA/EtOAc" Recrystallization System

Rationale: This method utilizes a solvent/anti-solvent system to force the salt out of solution while leaving non-polar impurities in the mother liquor [1, 4].

  • Dissolution: Place the crude solid in a flask. Add Isopropanol (IPA) (approx. 5–10 mL per gram of solid).[3]

  • Reflux: Heat to reflux (82°C). If the solid does not dissolve completely, add Methanol (MeOH) dropwise until clear.[3] Note: Do not exceed 10% MeOH volume.

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts like NaCl), filter the hot solution quickly through a sintered glass funnel.[3]

  • Crystallization: Remove from heat. While still warm, add Ethyl Acetate (EtOAc) dropwise until a faint turbidity (cloudiness) persists.[3]

  • Cooling: Reheat slightly to clear the solution, then let it cool slowly to room temperature. Once at RT, place in a fridge (4°C) for 4 hours.

  • Collection: Filter the white crystals. Wash with cold EtOAc/Hexane (1:1).[3] Dry under vacuum at 40°C.[2][3]

Critical Check: Ensure the filtrate is not acidic. Excess HCl can cause the salt to become hygroscopic and turn into an oil.

Q: My product is a sticky oil or gum that won't crystallize. How do I fix this?

A: This is a common issue with amine salts ("oiling out").[3] It usually indicates the presence of residual high-boiling solvents, excess acid, or water [12].[3]

Protocol B: Trituration (The "Scratch & Wash" Method)

Rationale: Trituration extracts impurities from the surface of the oil, inducing the phase change to a solid.

  • Solvent Removal: Rotovap the oil to dryness.[2] If it remains an oil, add Toluene and rotovap again (azeotropic removal of water/excess HCl).[2][3]

  • Add Anti-Solvent: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil.[2][3] The oil should not dissolve.

  • Mechanical Stress: Vigorously stir the mixture. Use a glass rod to scratch the side of the flask at the oil/solvent interface.

  • Sonication: Sonicate the flask for 10–15 minutes. The oil should begin to harden into a powder.

  • Filtration: Filter the resulting solid and wash with ether.[2]

Q: The product is dark (brown/black). How do I remove the color?

A: Morpholine derivatives are susceptible to oxidation, forming colored N-oxide or polymerized impurities.[1][2][3]

Protocol A: Activated Carbon Treatment
  • Dissolve the crude salt in Methanol or Water (high solubility required).[2]

  • Add Activated Charcoal (5–10 wt% relative to substrate).[2][3]

  • Stir at 50°C for 30 minutes. Warning: Do not boil vigorously with charcoal.

  • Filter through a Celite pad to remove all carbon.[2][3]

  • Evaporate the solvent to recover the solid, then proceed to Protocol C (Recrystallization).

Technical Deep Dive: Stability & Impurities

Q: Why can't I just free-base the compound to purify it?

A: You can, but you must be extremely careful. Your molecule contains a ketone beta/gamma to the nitrogen center.

  • Risk: Under strong basic conditions (pH > 10) or heat,

    
    -amino ketones can undergo a Retro-Mannich  (or Retro-Michael) reaction, leading to the elimination of the amine and destruction of the molecule [4, 8].[2][3]
    
  • Safe Zone: If you must free-base to remove inorganic salts, use a mild base like Sodium Bicarbonate (NaHCO₃) or Carbonate (K₂CO₃) at low temperatures (0°C).[2][3] Avoid Sodium Hydroxide (NaOH) if possible.[3]

Q: What are the likely impurities in this specific synthesis?
Impurity TypeOriginRemoval Strategy
Inorganic Salts (NaCl/KCl) Neutralization steps.[1][2][3]Insoluble in hot IPA/Ethanol.[2] Filter them out during Protocol C [16].
Starting Material (Morpholine) Incomplete reaction.[3]Remains in the mother liquor during recrystallization (EtOAc wash).
Regioisomers Ring-opening of aziridines (if used in synthesis).[1][2][3]Requires slow fractional crystallization or column chromatography [3].[2][3]

Workflow Visualization

The following diagram illustrates the decision logic for purifying 1-(Morpholin-3-yl)propan-2-one HCl.

Purification_Workflow Start Crude 1-(Morpholin-3-yl) propan-2-one HCl CheckState Physical State? Start->CheckState Oil Sticky Oil / Gum CheckState->Oil Solid Solid / Powder CheckState->Solid Trituration Protocol B: Trituration (Ether/MTBE) + Sonication Oil->Trituration Remove solvent/acid CheckColor Color? Solid->CheckColor Trituration->CheckState Re-evaluate Dark Dark / Brown CheckColor->Dark Light White / Off-White CheckColor->Light Charcoal Protocol A: Activated Carbon (MeOH Solution) Dark->Charcoal Recryst Protocol C: Recrystallization (IPA / EtOAc) Light->Recryst Charcoal->Recryst Pure Pure Crystalline HCl Salt Recryst->Pure

Caption: Decision matrix for the purification of morpholine-ketone salts, prioritizing physical state correction before final polishing.

Storage & Stability

  • Hygroscopicity: Amine HCl salts are hygroscopic.[2][3] Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Temperature: Store at -20°C for long-term stability to prevent slow oxidation of the morpholine ring or condensation of the ketone [4].

  • Shelf Life: Re-test purity (NMR/HPLC) every 6 months. Look for new peaks near 5.5–6.5 ppm (alkene protons) indicating elimination products.[3]

References

  • BenchChem. (2025).[2][3][4][5][6] Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from [3]

  • Trstenjak, U., et al. (2012).[3] Advances in the Synthesis of Morpholin-3-Ones and Morpholin-2-Ones. Synthesis, 44(23), 3551–3578.[3] Retrieved from [3]

  • Deka, M. J., et al. (2015).[3][7] Boron trifluoride etherate mediates an intramolecular hydroalkoxylation... providing morpholines.[2][3][7] Journal of Organic Chemistry, 80(8), 4349-4359.[1][2][3] Retrieved from [3]

  • BenchChem. (2025).[2][3][4][5][6] Technical Support Center: Stability and Storage of β-Amino Ketones. Retrieved from [3]

  • Simplício, A. L., et al. (2007).[3][8] Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208-14.[1][2][3] Retrieved from

  • SciSpace. (2025).[2][3] Recrystallization of Active Pharmaceutical Ingredients: Common drying agents and antisolvents.[2][3][9] Retrieved from [3]

  • ChemicalBook. (2024).[2][3][8] Synthesis and Purification of 3-Morpholinone Derivatives. Retrieved from [3]

  • Begum, R., et al. (2024).[3] Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum. PMC. Retrieved from [3]

  • Reddit ChemPros. (2023).[2][3] Go-to recrystallization solvent mixtures for amine salts. Retrieved from [3]

  • Google Patents. (2021).[2][3] Method for preparing morpholine derivative (KR840002428B1).[3] Retrieved from

  • ECHEMI. (2025). Purification of Hydrochloride Salts from Inorganic Impurities. Retrieved from [3]

  • BenchChem. (2025).[2][3] Avoiding common side reactions in 3-Morpholinopropiophenone hydrochloride synthesis. Retrieved from [3]

Sources

Technical Support Center: Chiral Morpholin-3-yl Ketone Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RAC-3YL-MORPH-001 Subject: Preventing Racemization in Chiral Morpholin-3-yl Ketones Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development

Introduction: The Stability Paradox

You are encountering a classic but high-stakes challenge in heterocyclic chemistry. Chiral morpholin-3-yl ketones possess a "perfect storm" of structural features that promote racemization:

  • Thermodynamic Acidity: The C3 proton is doubly activated by the adjacent ketone carbonyl and the electron-withdrawing nitrogen atom (especially when

    
    -protected with carbamates like Boc or Cbz).
    
  • Ring Strain: The morpholine chair conformation can force the C3 proton into an axial position, optimizing orbital overlap for deprotonation.

This guide treats your experiment as a system to be debugged. We will isolate the failure points in Synthesis, Work-up, and Storage.

Module 1: Synthesis & Reaction Conditions

Q1: Why is my optical purity dropping during the Grignard addition to the Weinreb amide?

Diagnosis: The loss of stereochemical integrity usually occurs after the addition but before the quench, or during an exothermic quench.

The Mechanism of Failure: While the Weinreb amide forms a stable 5-membered chelate with the metal (Mg or Li), preventing the "over-addition" to the alcohol, this chelate does not infinitely protect the


-proton. If the reaction warms up while the basic organometallic reagent is still present, the reagent acts as a base rather than a nucleophile, removing the C3 proton.

The Fix: The "Cold-Quench" Protocol Do not allow the reaction to reach


 until it is quenched.
ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Reagent Addition Add Grignard to Amide at

Add Grignard to Amide at

Stirring Time 2-3 hours at RT1 hour at

, then warm only to

Quenching Pour into sat.

(Exothermic)
Inverse Quench: Cannulate reaction mixture into acidic quench solution at

Q2: Does my choice of Nitrogen Protecting Group (PG) matter?

Diagnosis: Yes. The electronic nature of the nitrogen atom directly dictates the acidity of the C3 proton.

Technical Insight:

  • Carbamates (Boc, Cbz, Fmoc): These are electron-withdrawing groups (EWGs). They pull electron density away from the C3 position, making the C3-H bond more acidic (

    
    ). This facilitates keto-enol tautomerism.
    
  • Alkyl Groups (Benzyl, Allyl): These are electron-donating or neutral. They render the C3 proton less acidic (

    
    ). However, they are harder to remove later.
    

Recommendation: If you are observing severe racemization with


-Boc, switch to 

-Benzyl
. You can deprotect the benzyl group later using ACE-Cl (1-chloroethyl chloroformate) or catalytic hydrogenation, often with better retention of stereochemistry than fighting the acidity of the Boc derivative.

Module 2: Work-up & Purification (The Danger Zone)

Q3: I confirmed the product was chiral in the crude NMR, but it racemized after column chromatography. Why?

Diagnosis: Silica gel is essentially a weak acid (Lewis acid sites). For highly sensitive


-amino ketones, the slightly acidic surface of silica catalyzes enolization.

Troubleshooting Steps:

  • Deactivate the Silica: Pre-wash your silica column with 1%

    
     (Triethylamine) in hexanes. This neutralizes acidic sites.
    
  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the compound in under 15 minutes.

  • Alternative Phase: Use neutral alumina instead of silica gel if the compound is particularly sensitive.

Module 3: Visualizing the Failure Mode

Understanding the mechanism is the only way to prevent it. The diagram below illustrates the Keto-Enol Tautomerism pathway driven by base (B:) or acid (H+), leading to the destruction of the chiral center.[1]

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 The Racemization Trap cluster_2 Racemic Product S_Isomer (S)-Morpholin-3-yl Ketone (Chiral) Enolate Planar Enolate/Enol (Achiral Intermediate) S_Isomer->Enolate Deprotonation (Base) or Acid Catalysis Racemic Racemic Mixture (50% S / 50% R) Enolate->Racemic Reprotonation (Non-stereoselective) Note1 Risk Factor: N-Boc/Cbz increases C3-H acidity Note1->S_Isomer

Caption: Figure 1. The mechanistic pathway of racemization via the planar enolate intermediate.[2][3]

Module 4: Decision Framework (Workflow)

Use this logic gate to determine your experimental setup.

Workflow Start Start: Synthesis of Morpholin-3-yl Ketone CheckPG Check Nitrogen Protecting Group Start->CheckPG BocRoute N-Boc / N-Cbz (High Risk) CheckPG->BocRoute Carbamate BnRoute N-Benzyl (Low Risk) CheckPG->BnRoute Alkyl ActionBoc 1. Use Weinreb Amide 2. Keep T < -78°C 3. Inverse Quench (HCl) BocRoute->ActionBoc ActionBn Standard Grignard Conditions (0°C is acceptable) BnRoute->ActionBn Purification Purification Step ActionBoc->Purification ActionBn->Purification SafeCol Neutralized Silica (1% Et3N) Fast Column Purification->SafeCol Required for Boc StandardCol Standard Silica Purification->StandardCol Risk for Boc Success Target: >98% ee Ketone SafeCol->Success Fail Racemization StandardCol->Fail

Caption: Figure 2. Decision matrix for selecting synthetic conditions based on protecting group strategy.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Myers, A. G.; et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997 , 119(28), 6496–6511. Link

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-aldehydes from Alpha-Amino Acids." Synthesis, 1983 , 1983(08), 676–678. Link

  • Beak, P.; et al. "Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines." Journal of the American Chemical Society, 1994 , 116(8), 3231–3239. Link

Sources

Troubleshooting cyclization failures in morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures & Optimization Strategies

Status: Active | Audience: Medicinal Chemists & Process Engineers

Introduction: The Morpholine Challenge

Welcome to the technical support hub for morpholine synthesis. While morpholines are ubiquitous pharmacophores (found in Linezolid, Gefitinib, Timolol), their formation often presents a "thermodynamic vs. kinetic" conflict. Whether you are employing classical acid-mediated dehydration or modern metal-catalyzed cross-coupling, ring closure is frequently outcompeted by polymerization, elimination, or racemization.

This guide moves beyond standard protocols to address the causality of failure.

Module 1: Acid-Mediated Cyclization (Diethanolamine Route)

Context: The classical dehydration of diethanolamines using H₂SO₄ or HCl.[1] Common Symptom: "The reaction turned into an intractable black tar," or "Yield is <30% despite full conversion."

Troubleshooting Guide

Q: Why does my reaction mixture char (carbonize) before cyclization is complete? A: This is a thermal management failure coupled with oxidative degradation.

  • Mechanism: The reaction requires high temperatures (150–200°C) to drive off water (entropy-driven). However, at these temperatures, sulfuric acid acts as an oxidant, attacking the amine or the ether linkage, leading to polymerization and charring.

  • The Fix:

    • Switch Acid Source: Replace conc. H₂SO₄ with Oleum (fuming sulfuric acid) or Chlorosulfonic acid . These act as internal water scavengers, allowing the reaction to proceed at slightly lower temperatures (140–160°C) by shifting the equilibrium chemically rather than thermally.

    • Inert Atmosphere: Rigorous exclusion of oxygen is mandatory at >150°C to prevent oxidative decomposition of the amine.

Q: I see the product on TLC/LCMS, but it disappears during aqueous workup. A: Morpholines are notoriously hygroscopic and form azeotropes with water.

  • The Trap: Standard extraction (DCM/Water) often fails because the morpholine partitions into the aqueous phase, especially if the pH is not sufficiently high (pKa of morpholine conjugate acid is ~8.3).

  • The Protocol:

    • Solid Phase Drying: Do not rely on liquid-liquid extraction. Basify the crude mixture with solid KOH or CaO to form a paste.

    • Flame Distillation: Perform a direct distillation from the solid paste. This "bakes out" the morpholine while leaving inorganic salts behind.

Visualizing the Failure Pathways

AcidPathways Start Diethanolamine (Precursor) Inter Protonated Intermediate (Good Leaving Group) Start->Inter + H+ Product Morpholine Ring (Cyclization) Inter->Product Intramolecular SN2 (Desired) Fail1 Elimination (Vinyl Formation) Inter->Fail1 High Temp (>210°C) Fail2 Polymerization (Black Tar) Inter->Fail2 Oxidation / Intermolecular Attack

Figure 1: The competition between cyclization (SN2) and elimination/polymerization during acid dehydration.

Module 2: Nucleophilic Substitution (Double Alkylation)

Context: Reacting a primary amine with bis(2-chloroethyl) ether. Common Symptom: "I am getting a mixture of dimers and oligomers instead of the ring."

Troubleshooting Guide

Q: Why is oligomerization outcompeting cyclization? A: This is a violation of the Ruggli-Ziegler dilution principle .

  • The Science: The reaction involves two SN2 steps.[2][3] The first alkylation is intermolecular (fast). The second step must be intramolecular to close the ring. If the concentration is too high, the intermediate amine will attack a different electrophile molecule rather than its own tail, leading to linear chains.

  • The Fix:

    • High Dilution: Run the reaction at 0.05 M to 0.1 M .

    • Slow Addition: Add the amine slowly to a solution of the bis-electrophile and base. This keeps the concentration of the free amine low relative to the cyclization precursor.

Q: Which base should I use? Carbonates are too slow. A: Base selection dictates the transition state energy.

  • Data Comparison:

BaseSolventTempOutcomeNotes
K₂CO₃ MeCNRefluxSlow / IncompleteGood for stable substrates, but often stalls at mono-alkylation.
DIPEA DMF100°CModerate YieldCan lead to difficult purification (ammonium salts).
t-BuOK THF0°C -> RTHigh Yield Strong base promotes rapid deprotonation; minimizes elimination side-products if kept cold initially.

Q: My amine is unreactive (electron-deficient aniline). How do I force the ring closure? A: Switch to a Sandmeyer-type approach or Palladium Catalysis .

  • Alternative: If the amine is a poor nucleophile (e.g., nitro-aniline), standard alkylation will fail.

  • Protocol: Use Buchwald-Hartwig amination .[4]

    • Reagents: Pd₂(dba)₃, BINAP or Xantphos, NaOtBu.

    • Substrate: React the aniline with diethylene glycol di-tosylate (more reactive than dichloride).

Module 3: Stereoselective Synthesis (Mitsunobu & Chiral Pool)

Context: Creating C-substituted morpholines from chiral amino alcohols. Common Symptom: "Loss of enantiomeric excess (ee) or no reaction."

Troubleshooting Guide

Q: I tried a Mitsunobu reaction to close the ring, but it failed. A: The Mitsunobu reaction (DEAD/PPh₃) generally requires the nucleophile to have a pKa < 13.

  • The Failure: A secondary amine (pKa ~35) cannot be deprotonated by the betaine intermediate.

  • The Fix: You must "mask" the nitrogen.

    • Sulfonamide Strategy: Convert the amine to a sulfonamide (Ts-NH-R). The pKa drops to ~10, allowing the Mitsunobu cyclization to proceed.

    • Deprotection: Remove the tosyl group post-cyclization (Mg/MeOH or Naphthalene/Na).

Q: My chiral center scrambled during cyclization. A: This usually indicates an Aziridinium ion intermediate .

  • Mechanism: If you have a leaving group (OH/OTs) beta to the nitrogen, the nitrogen can attack it to form a 3-membered aziridinium ring. Opening this ring can occur at either carbon, leading to racemization or regio-isomeric mixtures.

  • The Fix: Ensure the nitrogen is protected with an electron-withdrawing group (Boc, Cbz) before activating the alcohol. This reduces the nucleophilicity of the nitrogen, preventing aziridinium formation until you are ready for the controlled cyclization step.

Decision Matrix: Choosing the Right Pathway

DecisionTree Start Start: Select Precursor Q1 Is the Amine Chiral/Sensitive? Start->Q1 PathA Acid Dehydration Q1->PathA No (Simple Amine) PathB Bis-Alkylation Q1->PathB No (Primary Amine) PathC Mitsunobu / Pd-Cat Q1->PathC Yes PathA->PathB If Charring Occurs Sol2 Use High Dilution + Bis(2-chloroethyl)ether PathB->Sol2 Prevent Oligomers Stop1 Avoid H2SO4 (Racemization Risk) PathC->Stop1 If using strong acid Sol1 Use Ts-Protection + Mitsunobu PathC->Sol1 Standard Protocol

Figure 2: Workflow for selecting the synthesis method based on substrate complexity.

References

  • Review of Morpholine Synthesis

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source: E3S Web of Conferences 556, 01051 (2024).[5]

    • URL:[Link]

  • Mitsunobu Cyclization Mechanics

    • Title: Recent Advances in the Mitsunobu Reaction (Mechanism & pKa limit
    • Source: Atlanchim Pharma / Organic Chemistry Portal.
    • URL:[Link]

  • Title: Process of producing morpholine from diethanolamine (Patent US2777846A).
  • Palladium Catalyzed Approaches

    • Title: Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.

    • Source: Organic & Biomolecular Chemistry (RSC).

    • URL:[Link]

Sources

Technical Support Center: Strategies for Removing Residual Water from Hygroscopic HCl Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with residual water in hygroscopic hydrochloride (HCl) salts. The presence of water can significantly impact the stability, processability, and efficacy of active pharmaceutical ingredients (APIs).[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounded in scientific principles and practical field experience.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and drying of hygroscopic HCl salts.

Q1: Why is my HCl salt API gaining weight and becoming sticky?

A: This is a classic sign of hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding atmosphere.[3] HCl salts, particularly those of amines, often have a high affinity for water. The observed weight gain is due to the absorption of atmospheric moisture. This can lead to physical changes like stickiness, clumping, and eventually deliquescence (dissolving in the absorbed water), which can negatively affect powder flow, handling, and formulation.[1][3]

Q2: What is the fastest way to get a rough estimate of the water content in my salt?

A: While Karl Fischer titration is the gold standard for accurate water content determination, a rapid estimation can often be achieved through Loss on Drying (LOD). This involves weighing a sample, heating it in an oven at a temperature sufficient to drive off water but below the decomposition temperature of the salt, and then weighing it again. The weight difference is attributed to the loss of volatile substances, primarily water. However, be aware that this method can be less accurate if other volatile impurities are present or if the salt is thermally unstable.

Q3: Can I just heat my HCl salt in a standard oven to remove the water?

A: While seemingly straightforward, this approach has potential pitfalls. Many HCl salts can be sensitive to high temperatures and may degrade.[4] Additionally, heating an HCl salt can release corrosive HCl gas, which can damage a standard laboratory oven.[5] A vacuum oven is a much safer and more effective alternative as it allows for drying at lower temperatures.[6][7]

Q4: I've tried drying my salt in a desiccator with standard desiccants, but it's not working well. Why?

A: The effectiveness of a desiccant depends on its drying capacity and intensity. For highly hygroscopic salts, a standard desiccant like anhydrous calcium sulfate (Drierite®) may not have a low enough equilibrium water vapor pressure to effectively remove tightly bound water molecules. In such cases, more powerful desiccants like phosphorus pentoxide (P₂O₅) or indicating silica gel might be necessary. Furthermore, the process can be very slow if the salt has a large particle size or is heavily hydrated.

II. Troubleshooting and In-depth Guides

This section provides detailed, step-by-step guidance on advanced techniques and troubleshooting for persistent water-related issues.

Issue 1: My HCl salt is thermally sensitive and degrades upon heating.

When dealing with heat-sensitive compounds, conventional oven drying is not a viable option. The primary goal is to remove water without inducing chemical degradation.

Solution A: Vacuum Oven Drying at Low Temperatures

A vacuum oven is the preferred method for drying heat-sensitive materials. By reducing the ambient pressure, the boiling point of water is significantly lowered, allowing for efficient drying at temperatures that will not harm the compound.[6][7]

Experimental Protocol: Vacuum Oven Drying

  • Sample Preparation: Spread the hygroscopic HCl salt in a thin layer in a shallow, clean, and dry glass or stainless-steel tray. This maximizes the surface area exposed to the vacuum.

  • Oven Setup: Place the tray in a vacuum oven. Ensure the oven is clean and the door seal is in good condition to maintain a deep vacuum.

  • Temperature and Vacuum Application:

    • Begin by pulling a vacuum on the oven at ambient temperature. This will remove the bulk of the loosely bound surface water.

    • Once a stable vacuum is achieved (typically <10 mbar), slowly increase the temperature to a predetermined level that is safe for the compound (e.g., 30-40°C). This temperature should be determined from thermal analysis data (TGA/DSC) if available.

  • Drying and Monitoring:

    • Hold the sample under these conditions for several hours. The drying time will depend on the amount of water, the nature of the salt, and the efficiency of the vacuum pump.

    • To monitor progress, you can carefully release the vacuum with an inert gas (like nitrogen), quickly remove and weigh the sample, and then re-establish the drying conditions. The sample is considered dry when consecutive weighings are constant.

  • Completion: Once dry, allow the oven to cool to room temperature before releasing the vacuum with a dry inert gas. This prevents the now-anhydrous and highly hygroscopic salt from immediately reabsorbing atmospheric moisture.

Solution B: Lyophilization (Freeze-Drying)

For extremely sensitive compounds, especially those that are amorphous or have a low glass transition temperature, lyophilization can be an effective, albeit more complex, solution. This process involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from the solid to the gas phase.

Issue 2: Residual solvent, not just water, is present in my HCl salt.

In many cases, HCl salts are isolated from a mixed solvent system, and the final product may contain both water and organic solvent residues.

Solution: Azeotropic Distillation

Azeotropic distillation is a powerful technique for removing water and certain organic solvents.[8] It involves adding a third component (an entrainer) that forms a low-boiling azeotrope with water. This azeotrope is then distilled off, effectively removing the water. Toluene is a common entrainer for this purpose.[9]

Experimental Protocol: Azeotropic Distillation with Toluene

  • Setup: In a round-bottom flask, dissolve or suspend the hygroscopic HCl salt in toluene. The amount of toluene should be sufficient to create a mobile slurry.

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser. The Dean-Stark trap is designed to collect the condensed azeotrope and separate the water from the less dense, immiscible entrainer, which is then returned to the flask.

  • Distillation:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

    • The condensed vapor will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the distillation flask.

  • Monitoring and Completion:

    • Continue the distillation until no more water collects in the trap.

    • Once complete, allow the apparatus to cool. The now-anhydrous salt can be isolated by filtration or by removing the toluene under reduced pressure.

Diagram: Azeotropic Distillation Workflow

azeotropic_distillation start Hygroscopic HCl Salt (contains water) add_toluene Add Toluene start->add_toluene setup_apparatus Assemble Dean-Stark Apparatus add_toluene->setup_apparatus heat_reflux Heat to Reflux setup_apparatus->heat_reflux distill_azeotrope Distill Toluene-Water Azeotrope heat_reflux->distill_azeotrope collect_water Water Collects in Dean-Stark Trap distill_azeotrope->collect_water monitor_completion Monitor Water Collection distill_azeotrope->monitor_completion return_toluene Toluene Returns to Flask collect_water->return_toluene return_toluene->heat_reflux cool_isolate Cool and Isolate Dry Salt monitor_completion->cool_isolate No more water end Anhydrous HCl Salt cool_isolate->end

Caption: Workflow for removing water via azeotropic distillation.

Issue 3: How do I choose the right chemical drying agent for my HCl salt if I am working in a solution?

When working with a solution of your HCl salt in an organic solvent, a chemical drying agent can be used to remove dissolved water. The choice of drying agent is critical to avoid unwanted reactions.

Guide to Selecting a Drying Agent
Drying AgentCapacitySpeedIntensityCompatibility with HCl SaltsKey Considerations
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowLowGoodA good general-purpose drying agent, but not very efficient for removing tightly bound water.[10]
Anhydrous Magnesium Sulfate (MgSO₄) HighFastMedium-HighGoodMore efficient than Na₂SO₄ and works quickly.[10] It is slightly acidic, which is generally acceptable for HCl salts.
Anhydrous Calcium Chloride (CaCl₂) HighMediumHighCautionCan form adducts with amines and alcohols.[11] Use with caution if your API has these functional groups.
Molecular Sieves (3Å or 4Å) MediumMediumHighExcellentVery effective at scavenging water.[12] They need to be activated (heated under vacuum) before use.
Phosphorus Pentoxide (P₄O₁₀) LowVery FastVery HighNot RecommendedHighly acidic and reactive.[13] Not suitable for direct contact with most organic compounds. Primarily used in desiccators.

drying_agent_selection

Sources

Technical Support Center: Resolving Solubility Issues of Morpholinyl Propanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide is specifically engineered to address the complex solubility behaviors of morpholinyl propanone (1-morpholino-2-propanone) and its derivatives in organic solvents.

Because this molecule contains a tertiary amine, an ether oxygen, and a ketone carbonyl, it exhibits highly dynamic solubility that shifts drastically based on pH, solvent dielectric constant, and temperature. This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols needed to prevent product loss during workup and purification.

Part 1: The Physicochemical Mechanics of Morpholinyl Propanone

To troubleshoot solubility, you must first understand the structural causality. The morpholine ring introduces competing hydrophilic and lipophilic characteristics. The free base is a highly polarizable oil that acts as a potent hydrogen-bond acceptor[1]. However, when the tertiary amine is protonated (forming a morpholinium salt), the molecule's lattice energy spikes, completely altering its solvent compatibility.

Quantitative Solubility Profile Summary
SolventFree Base SolubilityAcid Addition Salt (e.g., HCl) SolubilityMechanistic Rationale
Water MiscibleHighly SolubleH-bonding via morpholine O/N and ketone O; robust ionic solvation for the salt form.
Dichloromethane (DCM) ExcellentPoorStrong dipole-dipole interactions favor the free base; insufficient dielectric constant to solvate salts.
Ethyl Acetate (EtOAc) GoodInsolubleModerate polarity easily dissolves the free base oil but cannot overcome the ionic lattice energy of the salt.
Diethyl Ether ModerateVery InsolubleLow dielectric constant completely rejects the morpholinium salt[2].
Hexane / Heptane PoorInsolubleLack of polarizability and H-bonding completely excludes both chemical states.

Part 2: Diagnostic Workflow

Use the following logic tree to diagnose your specific solubility failure during extraction or crystallization.

G Start Morpholinyl Propanone Solubility Failure StateCheck Identify Chemical State (Check pH of source) Start->StateCheck FreeBase Free Base Form (pH > 9) StateCheck->FreeBase Basic Salt Morpholinium Salt (pH < 6) StateCheck->Salt Acidic Issue1 Poor Extraction into Organic Phase FreeBase->Issue1 Partitioning Issue Issue2 Precipitates in Non-Polar Solvents FreeBase->Issue2 Solvation Issue Issue3 Insoluble in Ether/ Ethyl Acetate Salt->Issue3 Lattice Energy Issue Sol1 Saturate aq. layer with NaCl Extract with DCM Issue1->Sol1 Sol2 Use Toluene or DCM as co-solvent Issue2->Sol2 Sol3 Free-base with NaOH or use polar protic solvent Issue3->Sol3

Logical workflow for diagnosing and resolving state-dependent solubility failures.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my morpholinyl propanone crash out of diethyl ether during workup? Causality: If your reaction or workup involved any acidic reagents, you have protonated the morpholine nitrogen. The resulting morpholinium salt possesses a high crystal lattice energy. Diethyl ether has a very low dielectric constant (


) and cannot solvate these ions, causing immediate precipitation[2].
Resolution:  To keep the compound in the organic phase, you must neutralize the salt to the free base. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (

) or 1M

until the aqueous phase tests at pH > 9.

Q2: I am losing my product in the aqueous wash. How do I force it into the organic phase? Causality: The free base of morpholinyl propanone is highly hydrophilic. The three heteroatoms act as potent hydrogen bond acceptors, creating a robust hydration shell in aqueous media that resists partitioning into moderate solvents like ethyl acetate. Resolution: Perform a "salting-out" procedure. By saturating the aqueous phase with


, you drastically increase the ionic strength of the water. The water molecules are monopolized to solvate the 

and

ions, effectively "squeezing" the morpholinyl propanone out of the aqueous layer. Follow this by extracting with a highly polarizable halogenated solvent like dichloromethane (DCM).

Q3: My synthesized 1-morpholino-2-propanone remains a stubborn oil in ethyl acetate. How can I solidify it? Causality: The free base of this compound is naturally an oil at room temperature due to its low molecular symmetry and high conformational flexibility. Evaporating ethyl acetate will only yield a viscous residue. Resolution: You must convert it to a salt to induce crystallization. As demonstrated in foundational pharmaceutical syntheses, precipitating the compound as a hydrochloride salt from ethanol using dry HCl gas yields a stable, highly crystalline solid that is easy to filter and store[2].

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent compound loss, implement these self-validating workflows in your laboratory.

Protocol A: Quantitative Organic Extraction of the Free Base

Use this protocol when isolating the product from an aqueous reaction mixture.

  • pH Adjustment: Cool the aqueous reaction mixture to 0–5°C. Slowly add 2M

    
     dropwise while stirring.
    
    • Self-Validation Step: Spot the aqueous layer on universal indicator paper. The extraction must not proceed until the paper turns dark blue (pH 10–11), ensuring >99% deprotonation of the morpholine ring.

  • Salting Out: Add solid anhydrous

    
     to the basic aqueous phase until no more dissolves (approximately 36 g per 100 mL of water).
    
    • Self-Validation Step: Undissolved salt crystals should remain clearly visible at the bottom of the flask after 5 minutes of vigorous stirring.

  • Solvent Extraction: Extract the aqueous layer with Dichloromethane (DCM) using a volume equal to 50% of the aqueous layer. Repeat this extraction three times.

  • Drying and Concentration: Combine the DCM layers and dry over anhydrous

    
     for 15 minutes. Filter the drying agent and concentrate the solvent under reduced pressure (rotary evaporation at 30°C).
    
    • Self-Validation Step: The resulting product should be a clear to pale-yellow oil. A quick TLC (DCM:MeOH 9:1, visualized with iodine vapor) should reveal a single spot, confirming successful isolation without aqueous carryover.

Protocol B: Salt Formation for Solid-State Storage

Use this protocol to convert the oily free base into a stable, crystalline hydrochloride salt.

  • Dissolution: Dissolve the isolated free base oil in a minimum volume of anhydrous ethanol (approx. 5 mL per gram of oil).

  • Acidification: While stirring at room temperature, slowly bubble dry

    
     gas into the solution, or add a stoichiometric amount of 2M 
    
    
    
    in diethyl ether.
    • Causality: Anhydrous conditions are critical here. Morpholinium salts are highly hygroscopic; the presence of water will cause the salt to "oil out" rather than crystallize.

  • pH Verification: Monitor the pH of the solution. Stop acid addition when the pH reaches 4–6.

  • Precipitation & Isolation: Evaporate the solvent under reduced pressure to yield an off-white solid residue. Triturate the residue with cold diethyl ether, filter under vacuum, and wash with additional cold ether[2].

    • Self-Validation Step: Perform a melting point determination on the dried solid. A sharp melting point range confirms the purity of the crystalline lattice and the absence of residual free-base oil.

Part 5: References

  • US Patent 3644353A - 4-hydroxy-alpha'aminomethyl-m-xylene-alpha' alpha3-diols* (Details on the synthesis, ether insolubility, and crystallization of morpholine derivative hydrochloride salts). Google Patents. URL:

  • Morpholine - Chemical and Physical Properties (Details on morpholine base pKa, conjugate acid formation, and solvent miscibility). Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Controlling pH during free-basing of morpholine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of free-basing morpholine hydrochloride. Morpholine is a highly polar, water-miscible secondary amine. Successfully converting its hydrochloride salt to a free base and extracting it requires strict control over pH, temperature, and aqueous ionic strength.

Below, you will find theoretical foundations, a self-validating experimental protocol, and a troubleshooting guide to ensure high-yield recoveries.

Theoretical Foundations (FAQ)

Q: Why is precise pH control critical when free-basing morpholine hydrochloride? A: The efficiency of your extraction is entirely dependent on shifting the equilibrium from the protonated morpholinium cation to the neutral morpholine free base. Morpholine has a pKa ranging from 8.33[1] to 8.49[2]. According to the Henderson-Hasselbalch equation, to ensure that >99% of the morpholine is in its uncharged, extractable free-base form, the pH of the aqueous solution must be at least two units above the pKa. Therefore, a target pH of ≥ 11.0 is strictly required[3].

Q: Can I use a weaker base like sodium bicarbonate or sodium carbonate instead of NaOH? A: No. Sodium bicarbonate buffers the solution around pH 8–9. At this pH, nearly 50% of the morpholine remains protonated as the hydrochloride salt, which is entirely insoluble in organic solvents. You must use a strong base, typically 30% to 50% w/v sodium hydroxide (NaOH), to drive the pH above 11.0[4].

Q: Why is morpholine so difficult to extract even when the pH is correct? A: Morpholine is highly hydrophilic, possessing a LogP (octanol/water partition coefficient) of -0.86[2]. This negative value dictates that even in its neutral, free-base form, morpholine thermodynamically prefers the aqueous phase over the organic phase. To overcome this, you must artificially alter the partition coefficient by "salting out" the aqueous layer, which decreases the solubility of the neutral amine in water.

The Self-Validating Protocol: Free-Basing & Extraction

To guarantee reproducibility, this protocol is designed as a self-validating system—meaning each step contains a physical or chemical cue to verify success before proceeding.

Step-by-Step Methodology

Step 1: Dissolution & Thermal Control

  • Action: Dissolve morpholine hydrochloride in a minimum volume of deionized water. Place the reaction flask in an ice-water bath.

  • Causality: The neutralization of the hydrochloride salt with NaOH generates "very considerable neutralization heat"[4]. Because morpholine is volatile and extraction solvents like dichloromethane (DCM) or diethyl ether have low boiling points, failure to cool the mixture will result in solvent boil-off and product loss.

  • Self-Validation: Do not proceed until an internal thermometer reads < 10 °C.

Step 2: Basification (pH Control)

  • Action: Slowly add a 30% w/v NaOH solution dropwise while stirring vigorously[4].

  • Causality: Using concentrated NaOH minimizes the total aqueous volume, which is critical for maximizing extraction yield given morpholine's hydrophilicity.

  • Self-Validation: Periodically check the aqueous layer with high-range pH indicator strips until a stable pH of 11.0 to 12.0 is reached[3]. (Note: Avoid using glass pH electrodes, as they suffer from alkaline error and slow response times in biphasic organic mixtures).

Step 3: Salting Out (The Critical Step)

  • Action: Add solid sodium chloride (NaCl) to the basified aqueous solution until no more dissolves.

  • Causality: Saturating the aqueous phase with inorganic salts drastically increases the ionic strength, forcing the hydrophilic morpholine free base out of the water and into the organic extraction solvent.

  • Self-Validation: The presence of a small amount of undissolved NaCl at the bottom of the flask confirms complete aqueous saturation.

Step 4: Extraction & Isolation

  • Action: Extract the aqueous layer 3 to 4 times with an organic solvent (e.g., DCM or diethyl ether). Combine the organic layers.

  • Causality: Multiple extractions with smaller volumes are mathematically more efficient than a single large-volume extraction, especially for compounds with negative LogP values[2].

  • Self-Validation: The organic phase should separate cleanly. Dry the combined organic layers over anhydrous MgSO₄. The drying agent should flow freely (like sand) when shaken, validating that all residual water has been removed.

Quantitative Parameters Summary
ParameterTarget ValueScientific RationaleConsequence of Deviation
Target pH ≥ 11.0Exceeds pKa (8.49) by >2.5 units to ensure >99% deprotonation.Morpholine remains protonated and trapped in the aqueous phase.
Temperature < 10 °CSuppresses the high exothermic heat of acid-base neutralization.Volatilization of morpholine or boiling of the extraction solvent.
Aqueous Ionic Strength Saturated (NaCl)Overcomes morpholine's inherent hydrophilicity (LogP -0.86).Severe reduction in extraction yield; product loss to water.
Base Concentration 30% - 50% w/v NaOHMinimizes the volume of the aqueous phase.Dilute aqueous phases make extracting polar amines nearly impossible.

Workflow Visualization

MorpholineFreeBasing Start Morpholine HCl (Aqueous Solution) Cooling Ice Bath Cooling (Internal Temp < 10°C) Start->Cooling BaseAdd Add 30-50% NaOH Dropwise Cooling->BaseAdd CheckPH Measure pH (Indicator Strips) BaseAdd->CheckPH LowPH pH < 10.5 (Incomplete Conversion) CheckPH->LowPH No HighPH pH ≥ 11.0 (>99% Free Base) CheckPH->HighPH Yes LowPH->BaseAdd Add more base SaltingOut Salting Out (Saturate with NaCl) HighPH->SaltingOut Extraction Liquid-Liquid Extraction (DCM or Ether) SaltingOut->Extraction OrganicPhase Organic Phase (Morpholine Free Base) Extraction->OrganicPhase AqueousPhase Aqueous Phase (Discard) Extraction->AqueousPhase

Figure 1: Decision tree and workflow for the free-basing and extraction of morpholine.

Troubleshooting Guide (Q&A)

Q: My extraction yield is extremely low (<30%) despite confirming the pH is 11. What went wrong? A: You likely skipped or under-executed the "salting out" step. Because morpholine has a LogP of -0.86[2], it acts more like an alcohol than a standard lipophilic amine. If the aqueous layer is not heavily saturated with inorganic salts (NaCl or excess NaOH), the morpholine will simply remain dissolved in the water, regardless of how much organic solvent you use.

Q: The reaction mixture started boiling violently during basification. How do I prevent this? A: Acid-base neutralization is highly exothermic[4]. If you are adding concentrated NaOH too quickly, or if you failed to use an ice bath, the localized heat will cause low-boiling extraction solvents (like ether, bp 35 °C, or DCM, bp 40 °C) to flash boil. To fix this: slow down the dropwise addition of NaOH, ensure vigorous magnetic stirring to dissipate localized hot spots, and maintain a strict ice-water bath.

Q: I have a persistent emulsion during the liquid-liquid extraction. How can I break it? A: Emulsions in this specific workflow are usually caused by an intermediate pH where both the salt and the free base coexist, acting as a surfactant, or by insufficient ionic strength. To break the emulsion:

  • Verify the pH is strictly ≥ 11.0.

  • Add more solid NaCl directly to the separatory funnel and shake gently. The increased ionic strength will increase the density difference between the aqueous and organic layers, forcing the emulsion to crash out.

  • If using DCM, ensure the aqueous layer isn't so dense (from the NaOH/NaCl) that it inverts the phases. DCM is heavier than water, but a heavily saturated aqueous layer can approach the density of DCM (1.33 g/mL), causing phase mixing.

References

1.[2] Morpholine | C4H9NO | CID 8083 - PubChem - NIH, National Institutes of Health. URL: 2.[1] morpholine CAS#: 99108-56-2, ChemicalBook. URL: 3.[4] US3125572A - Morpholine compounds substituted in, Google Patents. URL: 4.[3] Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes, Academic Journals. URL:

Sources

Enamine Catalysis Support Center: Troubleshooting Morpholine-Mediated Ketone Aldol Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for enamine-mediated organocatalysis. While morpholine is a highly effective secondary amine for driving crossed aldol condensations, its unique electronic properties often lead to specific experimental bottlenecks. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize morpholine-catalyzed ketone aldol reactions by understanding the underlying mechanistic causality.

Mechanistic Pathway & Diagnostic Workflows

To effectively troubleshoot side reactions, one must first understand the catalytic cycle. Morpholine condenses with an enolizable ketone to form a nucleophilic enamine, which subsequently attacks an electrophilic aldehyde.

EnamineCycle Ketone Ketone Substrate Carbinolamine Carbinolamine Ketone->Carbinolamine + Morpholine Morpholine Morpholine Catalyst Morpholine->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium - H2O (Acid Catalyzed) Enamine Morpholine Enamine Iminium->Enamine - H+ AldolAdduct Aldol Iminium Adduct Enamine->AldolAdduct + Aldehyde AldolAdduct->Morpholine Catalyst Regeneration Product Target Aldol Product AldolAdduct->Product + H2O (Hydrolysis)

Mechanistic pathway of morpholine-catalyzed enamine formation and aldol condensation.

Troubleshooting Start Issue Detected in Morpholine Aldol Reaction Issue1 Low Conversion / No Enamine Formed Start->Issue1 Issue2 Bis-alkylation / Poly-condensation Start->Issue2 Issue3 Aldehyde Self-Condensation Start->Issue3 Sol1 Add Acid Co-catalyst (e.g., TFA, p-TsOH) Issue1->Sol1 Overcome low nucleophilicity Sol2 Increase Ketone Equivalents Lower Temperature Issue2->Sol2 Statistically favor mono-adduct Sol3 Syringe-Pump Addition of Electrophile Issue3->Sol3 Limit free electrophile

Diagnostic workflow for resolving common side reactions in morpholine aldol reactions.

Frequently Asked Questions (FAQs): Resolving Side Reactions

Q1: Why is my reaction stalling at the carbinolamine stage without forming the enamine? A1: Morpholine is significantly less nucleophilic than pyrrolidine. The electronegative oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, increasing the ionization potential of the nitrogen lone pair 1. Consequently, the dehydration of the initial carbinolamine intermediate to the iminium ion becomes rate-limiting. Solution: You must utilize an acid co-catalyst. Using a pre-formed salt like morpholinium trifluoroacetate lowers the activation energy for dehydration by protonating the carbinolamine hydroxyl group, ensuring smooth progression to the enamine 2.

Q2: I am observing significant bis-alkylation (double condensation) instead of my target mono-aldol product. How can I prevent this? A2: Ketones with two available alpha-carbon sites (e.g., acetone or cyclopentanone) can form enamines sequentially. Once the first aldol condensation occurs, the resulting mono-adduct can still enolize and attack a second molecule of the electrophile 3. Solution: To suppress bis-alkylation, manipulate the reaction stoichiometry by using the enolizable ketone in a large excess (e.g., 10 equivalents). This statistically favors the mono-condensation pathway. Fortunately, the inherently lower reactivity of the morpholine enamine helps limit over-alkylation compared to more reactive pyrrolidine catalysts 1.

Q3: My aliphatic aldehyde is undergoing self-condensation before it can react with the ketone enamine. What is the fix? A3: Aliphatic aldehydes are highly electrophilic and possess their own alpha-hydrogens, making them highly susceptible to self-aldolization under basic or aminocatalytic conditions 4. Solution: Employ a syringe-pump to add the aliphatic aldehyde slowly over several hours to a pre-formed mixture of the ketone and morpholine catalyst. This keeps the steady-state concentration of the free aldehyde low, allowing the ketone enamine to intercept it before it can react with itself.

Q4: How do I force the reaction to yield the α,β-unsaturated enone instead of stopping at the β-hydroxy ketone? A4: The initial aldol addition yields a β-hydroxy ketone, which must undergo dehydration (elimination of water) to form the conjugated enone. This step is thermodynamically driven but often stalls without physical intervention 5. Solution: Integrate a Dean-Stark apparatus or Soxhlet extractor with 3Å molecular sieves to continuously remove water from the reaction mixture. By Le Chatelier's principle, actively removing the water byproduct shifts the equilibrium entirely toward the dehydrated α,β-unsaturated enone.

Quantitative Catalyst Comparison

Selecting the right secondary amine is critical for minimizing side reactions. The table below summarizes the quantitative performance metrics of common organocatalysts in crossed aldol condensations.

Catalyst System (20 mol%)Relative Enamine NucleophilicityTypical Reaction TimeAverage Yield (Mono-Aldol)Bis-Alkylation Byproduct (%)Optimal Application
Pyrrolidine High (High p-character)2 - 4 h45 - 55%25 - 35%Intramolecular aldol (Hajos-Parrish)
Piperidine Moderate6 - 8 h60 - 70%10 - 15%Knoevenagel condensations
Morpholine•TFA Low (Oxygen induction)12 - 18 h80 - 85%< 5%Crossed aldol with reactive electrophiles

Standard Operating Procedure (SOP): Morpholinium-Catalyzed Crossed Aldol

Objective: Synthesize a mono-alkylated β-hydroxy ketone while actively suppressing bis-alkylation and self-condensation side reactions.

Self-Validating System Design: This protocol utilizes a pre-formed morpholinium trifluoroacetate salt. By isolating or pre-forming the salt, the protocol guarantees a strict 1:1 stoichiometry of amine to acid. This internal pH buffer acts as a self-correcting mechanism: it prevents the reaction from stalling at the carbinolamine stage (which occurs if too basic) and stops premature hydrolysis of the iminium (which occurs if too acidic).

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve morpholine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Dropwise add trifluoroacetic acid (TFA, 1.0 equiv, 10 mmol) over 10 minutes. Stir for 30 minutes at room temperature to form the morpholinium trifluoroacetate salt in situ.

  • Enamine Generation:

    • Add the enolizable ketone (e.g., acetone, 10.0 equiv, 100 mmol) to the catalyst solution. Note: The 10-fold excess of ketone statistically suppresses bis-alkylation.

    • Stir for 30 minutes to allow the steady-state formation of the morpholine enamine.

  • Electrophile Addition:

    • Load the target aldehyde (1.0 equiv, 10 mmol) into a syringe pump.

    • Add the aldehyde dropwise to the reaction mixture over a period of 2 to 4 hours. Note: Slow addition keeps the steady-state concentration of the highly electrophilic aldehyde low, preventing self-condensation.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent system. Stain with p-anisaldehyde to visualize the consumption of the aldehyde.

    • Once the aldehyde is fully consumed (typically 12-18 hours), quench the reaction by adding saturated aqueous NH₄Cl (15 mL). This hydrolyzes the aldol iminium intermediate back to the morpholine catalyst and releases the target aldol product.

  • Work-up and Purification:

    • Extract the aqueous layer with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography.

References

  • Title : Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins Source : NIH / PMC URL : 1

  • Title : Morpholinium Trifluoroacetate Catalyzed Aldol Condensation of Acetone with Both Aromatic and Aliphatic Aldehydes Source : ResearchGate URL : 2

  • Title : Avoiding common side reactions in 3-Morpholinopropiophenone hydrochloride synthesis Source : BenchChem URL : 3

  • Title : Aldol Condensation Source : Wikipedia URL : 4

  • Title : Enamines Source : Master Organic Chemistry URL : 5

Sources

Stability of 1-(Morpholin-3-yl)propan-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers and process chemists handling 1-(Morpholin-3-yl)propan-2-one . It synthesizes chemical principles with practical troubleshooting protocols.

Subject: Stability Profile & Handling Under Acidic Conditions Document ID: TS-MORPH-3-KET-001 Last Updated: October 26, 2023

Executive Summary: The Acidic Stability Paradox

1-(Morpholin-3-yl)propan-2-one presents a unique stability profile due to its bifunctional nature: a basic secondary amine (within the morpholine ring) and an electrophilic ketone side chain.

Under acidic conditions, this molecule does not degrade via the typical oxidative pathways seen in free amines. Instead, the primary risks are hygroscopic destabilization of the salt and acid-catalyzed aldol condensation of the ketone tail.

  • The "Safe" Zone: pH < 2 (Fully protonated ammonium species).

  • The "Danger" Zone: pH 4–7 (Partial protonation allows the free amine to act as a base catalyst for the ketone side chain, leading to rapid polymerization).

  • The "Trap": Attempting to concentrate the salt in the presence of trace water or excess strong acid can drive enolization, leading to impurities.

Chemical Behavior & Degradation Mechanisms

A. Protonation vs. Degradation

Upon exposure to acid (e.g., HCl, TFA), the morpholine nitrogen protonates (


). This ammonium formation protects the ring from oxidation. However, the ketone side chain remains vulnerable to acid-catalyzed enolization.
B. The Primary Impurity Pathway: Aldol Condensation

The methylene group linking the morpholine ring and the ketone carbonyl (C1 of the propanone chain) is acidic. In the presence of strong acid (catalyst) and any trace of free base (or insufficient acid excess), the ketone undergoes self-condensation.

Visualization: Stability & Degradation Pathways

The following diagram illustrates the equilibrium between the stable salt and the degradation products.

G FreeBase Free Base (Unstable in Air) Salt Ammonium Salt (Stable Storage Form) FreeBase->Salt + HX (Acid) Dimer Aldol Dimer (Irreversible Impurity) FreeBase->Dimer Base Catalysis (Fast) Salt->FreeBase + Base (Workup) Enol Enol Intermediate (Acid Catalyzed) Salt->Enol H+ Catalysis (Slow) Enol->Dimer Self-Condensation (- H2O)

Figure 1: Reaction network showing the stable salt form and the risk of dimerization via enol intermediates.

Troubleshooting Guide (FAQ)

Q1: "My white solid turned into a yellow gum after drying in the oven. What happened?"

Diagnosis: Acid-Catalyzed Aldol Condensation / Caramelization.[1] Explanation: You likely heated the acid salt (e.g., Hydrochloride) to remove water. The ketone side chain (-CH2-C(=O)-CH3) is sensitive to heat under acidic conditions. The yellow color indicates the formation of conjugated enones (dimers). Solution:

  • Never heat the salt above 40°C.

  • Lyophilize (freeze-dry) rather than oven dry.

  • Store as a concentrated frozen solution if solid stability is poor.

Q2: "I see a new peak at RRT 1.2 in my HPLC after leaving the sample in 0.1% TFA."

Diagnosis: Enolization or Ketal Formation.[1][2][3] Explanation: If your mobile phase contains Methanol and TFA, the ketone carbonyl can form a hemi-ketal or ketal. Verification:

  • Run the sample in an Acetonitrile/Water gradient (no alcohol).

  • If the peak disappears, it was a solvent adduct (ketal).

  • If the peak remains, it is likely the Aldol dimer.

Q3: "The optical rotation of my chiral sample decreased after acid treatment."

Diagnosis: Racemization at C3. Explanation: The C3 position is a chiral center. While not directly alpha to the ketone, it is alpha to the ammonium nitrogen. Under harsh acidic conditions (refluxing HCl), the ring can undergo reversible ring-opening or elimination-addition mechanisms, leading to racemization. Prevention: Avoid temperatures >60°C when in strong acid.

Validated Protocols

Protocol A: Safe Generation of the Hydrochloride Salt

Use this protocol to stabilize the free base for long-term storage.

Reagents:

  • 1-(Morpholin-3-yl)propan-2-one (Free Base)

  • 4M HCl in Dioxane (Anhydrous)

  • Diethyl Ether or MTBE (Pre-cooled to 0°C)

Procedure:

  • Dissolution: Dissolve the free base (1.0 eq) in a minimal amount of anhydrous Dioxane or DCM (approx. 5 mL per gram).

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq). Do not use a large excess of acid.

  • Precipitation: The salt should precipitate immediately. If it forms an oil, add the pre-cooled Diethyl Ether (10 volumes) slowly with vigorous stirring.

  • Isolation: Filter under Argon/Nitrogen atmosphere. Morpholine salts are hygroscopic .[4]

  • Drying: Dry in a vacuum desiccator over

    
     at room temperature for 12 hours. Do not heat. 
    
Protocol B: Stability-Indicating HPLC Method

Use this parameters to detect degradation (dimerization).

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 3.5µm, 4.6x100mm)
Mobile Phase A 10mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Detection UV @ 210 nm (Amine/Ketone) & 254 nm (Conjugated Impurities)
Flow Rate 1.0 mL/min
Temperature 25°C

Data Interpretation:

  • Main Peak: ~3-4 mins.

  • Aldol Dimer: ~8-10 mins (More hydrophobic, absorbs strongly at 254 nm).

References & Grounding

  • Morpholine Chemistry & Stability:

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for Morpholine.

    • Relevance: Establishes the pKa (~8.3) and general stability of the morpholine ring against oxidation in acidic media.

    • URL:

  • Acid-Catalyzed Aldol Condensation:

    • Source: Master Organic Chemistry (2025). Reactions of Enols – Acid-Catalyzed Aldol.[1][5]

    • Relevance: Details the mechanism by which ketones with alpha-protons (like the propan-2-one tail) undergo dimerization in acidic environments.

    • URL:

  • Handling of Amino-Ketones:

    • Source: ChemicalBook (2023). Safety Data Sheets for Morpholine Derivatives.

    • Relevance: Confirms the hygroscopic nature of morpholine salts and the need for cool, dry storage to prevent hydrolysis/degradation.

    • URL:

  • Synthesis of 3-Substituted Morpholines:

    • Source:The Journal of Organic Chemistry (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners.

    • Relevance: Provides context on the structural integrity of the C3-substituted ring and potential synthetic impurities.

    • URL:

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Morpholine Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Influence of Ionization Technique

The choice of ionization method fundamentally dictates the type and extent of fragmentation observed. For morpholine ketones, a comparison between "hard" and "soft" ionization techniques is essential for a complete structural analysis.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[1][2] This is highly valuable for structural fingerprinting and comparison with established libraries like the NIST database.[3] The resulting mass spectrum is a complex but reproducible pattern of fragment ions that reveals the core structure of the molecule.[4] The initial step involves the removal of a lone pair electron, most commonly from the nitrogen or oxygen atom, to form an energetically unstable molecular ion (M+•).[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal initial fragmentation.[5] This is ideal for determining the molecular weight of the parent compound. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).[6] The fragmentation patterns from ESI-MS/MS are often simpler than EI spectra and are driven by proton mobility and the stability of even-electron product ions.[7]

Core Fragmentation Pathways: A Mechanistic Comparison

The fragmentation of morpholine ketones is directed by the interplay between the morpholine ring (a cyclic amine/ether) and the acyl group. The primary fragmentation drivers are the energetically favorable cleavages alpha (α) to the heteroatoms (N and O) and the carbonyl group.

Pathway A: Alpha-Cleavage of the Morpholine Ring

This is the most characteristic fragmentation pathway for aliphatic amines and is a dominant process in the EI spectra of morpholine ketones.[8][9] The driving force is the formation of a resonance-stabilized iminium cation.

The process involves the homolytic cleavage of a C-C bond adjacent (alpha) to the nitrogen atom.[10][11] For a generic N-acylmorpholine, this results in the opening of the ring and the formation of a stable, even-electron iminium ion.

  • Case Study: 4-Acetylmorpholine (C₆H₁₁NO₂)

    • Molecular Ion (M+•): m/z 129[12]

    • EI Fragmentation: In the EI spectrum of 4-acetylmorpholine, a primary fragmentation is the α-cleavage leading to the loss of a CH₂O radical (30 Da), followed by rearrangement to form a key fragment. However, the most prominent pathway involves the cleavage of the C-C bond within the ring adjacent to the nitrogen, leading to characteristic ions. The loss of the entire morpholine unit as a radical is also observed in more complex derivatives.[13]

Pathway B: Cleavage Initiated by the Ketone Group

The ketone functionality introduces its own set of fragmentation rules, primarily α-cleavage adjacent to the carbonyl carbon and, if the structure allows, the McLafferty rearrangement.[14][15]

  • Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the morpholine nitrogen is a key fragmentation route. This generates a stable acylium ion ([R-C≡O]+). For 4-acetylmorpholine, this would be the acetyl cation [CH₃CO]+ at m/z 43 . This is often an intense peak in the EI spectrum of N-acyl compounds.[16][17]

  • McLafferty Rearrangement: This rearrangement occurs if the acyl chain contains a γ-hydrogen atom that can be transferred to the carbonyl oxygen via a six-membered transition state, resulting in the elimination of a neutral alkene.[18][19] For a simple N-acetylmorpholine, this pathway is not possible. However, in a morpholine ketone with a longer N-alkanoyl chain (e.g., N-butanoylmorpholine), this would be a significant fragmentation pathway, producing a characteristic neutral loss.

Comparative Fragmentation Table

The following table summarizes the expected key fragments for two representative morpholine ketones under EI conditions, highlighting how structural differences manifest in the mass spectrum.

CompoundMolecular Ion (m/z)Key Fragment (m/z)Proposed Structure / OriginFragmentation Type
4-Acetylmorpholine 12986[M - CH₃CO]⁺Loss of Acyl Group
70C₄H₈NO⁺Ring Opening/Cleavage
56C₃H₄O⁺ / C₄H₈⁺Ring Fragments
43[CH₃CO]⁺Acylium Ion
4-Benzoylmorpholine 191105[C₆H₅CO]⁺Acylium Ion (Base Peak)
86[M - C₆H₅CO]⁺Loss of Acyl Group
77[C₆H₅]⁺Phenyl Cation
56C₃H₄O⁺ / C₄H₈⁺Ring Fragments

Analysis: The comparison clearly shows that the nature of the acyl group dictates the most abundant fragment (the base peak). For 4-acetylmorpholine, ring fragmentation ions are prominent. For 4-benzoylmorpholine, the stability of the benzoyl cation ([C₆H₅CO]⁺) makes the m/z 105 peak the base peak, providing a clear diagnostic marker.[20]

Visualizing the Fragmentation Workflows

The following diagrams illustrate the primary fragmentation pathways discussed.

Experimental Workflow for MS Analysis

This diagram outlines a generalized workflow for analyzing a novel morpholine ketone.

G cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve Morpholine Ketone in appropriate solvent Ionization Ionization (EI or ESI) Prep->Ionization MS1 MS Scan (Determine M+• or [M+H]+) Ionization->MS1 CID Isolation & CID (ESI-MS/MS only) MS1->CID If ESI Interpret Interpret Spectrum (Identify Pathways) MS1->Interpret MS2 MS/MS Scan (Acquire Fragment Ions) CID->MS2 MS2->Interpret Library Library Search (e.g., NIST for EI) Interpret->Library If EI Structure Propose Structure Interpret->Structure Library->Structure

Caption: Generalized workflow for the mass spectrometric analysis of morpholine ketones.

Core Fragmentation Pathways in EI-MS

This diagram illustrates the competing fragmentation pathways originating from the molecular ion.

G cluster_pathA Pathway A: Ring Cleavage cluster_pathB Pathway B: Acyl Group Cleavage M Morpholine Ketone Molecular Ion (M+•) A1 α-Cleavage (C-C bond scission) M->A1 Ring Strain & N-stabilization B1 α-Cleavage (N-C bond scission) M->B1 Carbonyl Influence A2 Iminium Ion + Radical (e.g., m/z 70 for N-acetyl) A1->A2 B2 Acylium Ion (e.g., m/z 43 or m/z 105) B1->B2 B3 Morpholine Radical Cation (m/z 86) B1->B3

Caption: Competing fragmentation pathways for N-acyl morpholines in Electron Ionization (EI).

Experimental Protocol: Acquiring EI and ESI-MS/MS Data

This protocol provides a self-validating system for researchers to characterize novel morpholine ketones.

Objective: To obtain comprehensive mass spectral data for structural elucidation of a synthesized morpholine ketone.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

  • Liquid Chromatograph-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS) with an ESI source.

Procedure:

  • Sample Preparation:

    • For GC-MS (EI): Prepare a 1 mg/mL solution of the compound in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • For LC-MS (ESI): Prepare a 10 µM solution in a 50:50 mixture of Acetonitrile:Water with 0.1% formic acid to promote protonation.

  • GC-MS (EI) Analysis:

    • Injection: Inject 1 µL of the sample into the GC.

    • GC Method: Use a standard temperature ramp (e.g., 50°C to 280°C at 10°C/min) to ensure separation and volatilization.

    • MS Method: Set the EI source to 70 eV. Acquire data in full scan mode over a mass range of m/z 40-500.

    • Data Analysis: Identify the peak corresponding to your compound. Analyze the mass spectrum for the molecular ion and characteristic fragments. Compare the spectrum against the NIST/Wiley library.

  • LC-MS/MS (ESI) Analysis:

    • Infusion/Injection: Infuse the sample directly or inject via the LC system.

    • MS Method (MS1): Acquire a full scan spectrum (e.g., m/z 100-600) to identify the [M+H]+ ion.

    • MS/MS Method: Create a targeted MS/MS experiment.

      • Set the precursor ion to the m/z of the observed [M+H]+.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.

    • Data Analysis: Analyze the product ion spectra to identify fragmentation pathways, such as the loss of the morpholine unit or fragments from the acyl chain.[6]

References

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Retrieved from [Link]

  • OSU Chemistry. (n.d.). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]

  • Gömöry, Á., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. Retrieved from [Link]

  • Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Retrieved from [Link]

  • IRIS. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • PubMed. (2023, September 13). Morpholine Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]

  • Altuntaş, E., et al. (2010, November 1). ESI-MS & MS/MS analysis of poly(2-oxazoline)s with different side groups. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylmorpholine. Retrieved from [Link]

  • Chemistry Steps. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2022, April 15). Electron Ionization for GC–MS. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Saylor Academy. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • UniUrb. (n.d.). Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Retrieved from [Link]

  • DTIC. (n.d.). Mass Spectral Fragmentation Pathways of N-Acetylnitramines. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2017, September 29). 15.9: 6-9 Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Electron ionization – Knowledge and References. Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Morpholin-3-yl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of morpholin-3-yl derivatives. As a class of compounds frequently encountered in pharmaceutical development, their unique physicochemical properties—namely their polarity, basicity, and potential for chirality—present distinct analytical challenges. We will move beyond rote protocols to explore the underlying chromatographic principles, enabling researchers to make informed, scientifically-sound decisions in method development.

The Analytical Challenge: Understanding Morpholin-3-yl Derivatives

Morpholine, a heterocyclic amine, imparts significant polarity to its derivatives.[1] The nitrogen atom within the morpholine ring is basic, making these compounds susceptible to strong interactions with residual silanols on silica-based stationary phases, often leading to poor peak shape (tailing). Furthermore, substitutions on the morpholine ring or adjacent structures frequently create chiral centers, necessitating enantioselective separation methods.[2]

The primary objectives in developing an HPLC method for these compounds are typically:

  • Accurate quantification of the active pharmaceutical ingredient (API).

  • Separation and quantification of process-related impurities and degradation products.

  • Resolution and quantification of stereoisomers.

Achieving these goals requires a strategic approach to selecting the chromatographic mode, stationary phase, and mobile phase.

Comparative Analysis of Chromatographic Strategies

The selection of the chromatographic mode is the most critical decision in method development. We will compare the three most relevant approaches: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.

Reversed-Phase HPLC (RP-HPLC): The Workhorse

RP-HPLC is the most common chromatographic technique, utilizing a non-polar stationary phase and a polar mobile phase.[3] However, for polar molecules like morpholin-3-yl derivatives, standard C18 columns can yield poor retention, with analytes eluting near the void volume.[4]

Causality Behind Column Selection:

  • Standard C18/C8: Prone to "phase collapse" or "ligand folding" in highly aqueous mobile phases (>95% water), leading to irreproducible retention times.[5] The basic nitrogen of the morpholine moiety can also interact with acidic surface silanols, causing significant peak tailing.

  • Polar-Embedded/Polar-Endcapped Phases: These columns incorporate polar groups (e.g., amide, carbamate) near the silica surface or at the terminus of the alkyl chain. This design helps to maintain a hydrated surface layer, preventing phase collapse in highly aqueous conditions and shielding the analyte from interacting with acidic silanols, resulting in improved retention and better peak shape for polar bases.[6]

Mobile Phase Optimization: The key to success in RP-HPLC for these compounds is controlling the ionization of the basic morpholine nitrogen.

  • Low pH (pH 2-3): Using a buffer like phosphate or formate at a low pH ensures the morpholine nitrogen is fully protonated. This consistent positive charge minimizes secondary interactions with silanols.

  • Mid pH (pH 4-7): This range is often problematic as it may fall near the pKa of the analyte, leading to mixed ionization states and poor peak shapes.

  • High pH (pH > 8): Using a high-pH-stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate can be effective. At high pH, the morpholine nitrogen is in its neutral, free-base form, which can increase retention via hydrophobic interactions.

Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Specialist

HILIC is an ideal alternative when RP-HPLC fails to provide adequate retention for highly polar analytes.[7] It employs a polar stationary phase (e.g., bare silica, diol, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent (>60% acetonitrile).[8][9]

Mechanism of Retention: Retention in HILIC is driven by the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[10] More polar analytes partition more readily into the aqueous layer, leading to stronger retention. This results in an elution order that is often the opposite of RP-HPLC.[8]

Advantages over RP-HPLC for Morpholine Derivatives:

  • Enhanced Retention: Provides excellent retention for polar derivatives that elute in the void on C18 columns.

  • Orthogonal Selectivity: Offers a different separation mechanism, which is invaluable for resolving impurities that co-elute in RP-HPLC.[7]

  • Increased MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation and ionization in the mass spectrometer source.[8]

Chiral Chromatography: The Enantiomer Separator

When morpholin-3-yl derivatives are chiral, a dedicated chiral separation method is mandatory. This is most commonly achieved using a Chiral Stationary Phase (CSP).[11]

CSP Selection:

  • Polysaccharide-Based CSPs: Columns with coated or immobilized derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)) are the most versatile and widely successful CSPs.[12] They offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[12]

  • Pirkle-Type (Brush-Type) CSPs: These phases have a small chiral selector covalently bonded to the silica. They often require the analyte to have specific functional groups (π-acid/base, hydrogen bond donor/acceptor) for effective interaction.[13]

Mobile Phase Modes for Chiral Separation:

  • Normal Phase (e.g., Hexane/Ethanol): Offers excellent selectivity but can have poor analyte solubility.

  • Polar Organic Mode (e.g., Acetonitrile or Methanol): A good starting point that balances selectivity and solubility.[12]

  • Reversed Phase (e.g., Acetonitrile/Water): Useful for highly polar analytes and offers direct compatibility with LC-MS.[13]

Table 1: Comparison of Chromatographic Modes for Morpholin-3-yl Derivative Analysis

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Chromatography (HILIC)Chiral HPLC
Primary Use Case General purity, assay, and impurity analysis.Analysis of very polar derivatives and impurities with poor RP retention.Separation of stereoisomers (enantiomers/diastereomers).
Typical Stationary Phase C18, C8, Polar-Embedded, Polar-Endcapped.Bare Silica, Diol, Amide, Zwitterionic.Polysaccharide-based (Cellulose/Amylose), Pirkle-type.
Typical Mobile Phase Water/Buffer with Acetonitrile or Methanol.High % Acetonitrile with Water/Buffer.Hexane/Alcohol, Polar Organic, or Water/Acetonitrile.
Key Advantage High robustness, wide applicability, industry standard.Excellent retention for polar compounds, orthogonal selectivity, MS-friendly.The only reliable way to separate and quantify enantiomers.
Common Challenge Poor retention of polar analytes, peak tailing for basic compounds.Longer column equilibration times, sensitivity to water content.Finding a suitable CSP/mobile phase combination can be empirical.

A Systematic Workflow for Method Development

A structured approach saves time and ensures the development of a robust and reliable method. This workflow is grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[14][15]

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization (pKa, logP, solubility, UV spectra) B Select Chromatographic Mode (RP-HPLC vs. HILIC) A->B C Initial Column & Mobile Phase Screening (3-4 columns, broad gradient) B->C D Optimize Gradient Slope C->D E Optimize Mobile Phase (pH, Buffer Concentration, Organic Solvent) D->E F Optimize Physical Parameters (Flow Rate, Temperature) E->F G Forced Degradation Study (Establish Stability-Indicating Power) F->G H Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) G->H I Define System Suitability Criteria (Resolution, Tailing, Plate Count) H->I J Finalize Method Document I->J

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

These protocols serve as a starting point. Adjustments are expected based on the specific properties of the analyte. All methods must be validated according to ICH Q2(R2) guidelines to be considered trustworthy.[16][17]

Protocol 1: Stability-Indicating RP-HPLC Method Development

This protocol is designed to separate the main component from its potential degradation products.

  • Forced Degradation Study: Prepare solutions of the drug substance (~1 mg/mL) and subject them to stress conditions to generate degradation products.[18][19]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105°C for 48 hours.

    • Photolytic: Solution/solid exposed to ICH-specified light conditions.

    • Rationale: This step is critical to ensure the method is "stability-indicating," meaning it can unequivocally measure the analyte in the presence of its degradation products, a core tenet of a trustworthy analytical method.[17][20]

  • Initial Screening Conditions:

    • Columns:

      • Standard C18 (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)

      • Polar-Embedded C18 (e.g., Agilent Zorbax SB-Aq, 4.6 x 150 mm, 5 µm)

      • High-pH Stable C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

    • Injection: Inject the API, a blank, and each of the stressed samples.

  • Optimization:

    • Evaluate the chromatograms for the best peak shape and resolution between the parent peak and degradants.

    • Select the best column and systematically optimize the gradient, mobile phase pH (if necessary, switching to phosphate buffer), and temperature to achieve a resolution (Rs) > 2.0 for all critical pairs.

Protocol 2: HILIC Method for a Highly Polar Derivative
  • Column and Mobile Phase Selection:

    • Column: Unmodified Silica (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0.

    • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.

    • Rationale: A volatile buffer like ammonium formate is used for MS compatibility.[8] The high organic starting condition is essential for retaining polar analytes in HILIC mode.[21]

  • Screening and Optimization:

    • Gradient: 5% to 50% B over 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Equilibration: Ensure a long column equilibration time (10-15 column volumes) between injections, as HILIC phases can be slow to re-equilibrate.[9]

    • Optimize the gradient and buffer concentration to achieve the desired separation.

Method Validation: The Cornerstone of Trustworthiness

Once an optimized method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[15][17]

Table 2: Key Validation Parameters and Typical Acceptance Criteria

ParameterDefinitionTypical Acceptance Criteria for Assay/Impurities
Specificity Ability to measure the analyte in the presence of other components (impurities, degradants, matrix).Peak purity index > 0.999; no interference at the analyte's retention time in blank/placebo.
Linearity Direct correlation between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.999.[22]
Accuracy Closeness of the measured value to the true value, often measured by % recovery of a spiked sample.98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities.[22]
Precision Agreement among individual test results (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0%.[22]
Limit of Quantitation (LOQ) Lowest concentration that can be measured with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy at this level.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C).System suitability criteria are met; RSD of results ≤ 3.0%.[22]

Troubleshooting Common Issues

ProblemCommon Cause(s) for Morpholine DerivativesRecommended Solution(s)
Peak Tailing Secondary interaction between the basic nitrogen and acidic silica surface silanols.Lower mobile phase pH (2-3) to protonate the analyte. Use a polar-embedded or high-purity silica column. Add a competing base (e.g., 0.1% triethylamine), but this is not MS-friendly.[23]
Poor Retention (RP-HPLC) Analyte is too polar for the stationary phase.Use a polar-endcapped/embedded column with a higher aqueous mobile phase. Switch to HILIC mode.[4]
Drifting Baseline Column contamination; mobile phase issues; detector lamp aging.Flush column with strong solvent. Ensure mobile phase is fresh, filtered, and well-mixed. Check detector performance.[24][25]
Poor Resolution Suboptimal selectivity or efficiency.Optimize mobile phase (organic solvent type, pH, buffer). Optimize temperature. Reduce flow rate. Try a different column chemistry (orthogonal selectivity).[24]

Conclusion

Developing a robust and reliable HPLC method for morpholin-3-yl derivatives requires a deep understanding of their chemical nature. While RP-HPLC with modern polar-compatible columns remains a powerful first choice, HILIC provides an essential, orthogonal strategy for highly polar analogues. For chiral molecules, a systematic screening of polysaccharide-based CSPs is the most efficient path to success. By grounding method development in a systematic workflow, performing forced degradation studies, and adhering to rigorous validation standards, researchers can produce high-quality, trustworthy data that is fit for purpose in a regulated drug development environment.

References

  • USP. 〈621〉 CHROMATOGRAPHY. USP.org. Available from: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available from: [Link]

  • Element Lab Solutions. USP 621 Changes - Element Lab Solutions. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • Levin, J. O., Andersson, K., & Hallgren, C. (1998). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst. Available from: [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. Available from: [Link]

  • LCGC International. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC International. Available from: [Link]

  • ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? ResearchGate. Available from: [Link]

  • Welch Labs. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Labs. Available from: [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. EMA. Available from: [Link]

  • ALWSCI. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI Technologies. Available from: [Link]

  • Chromatography Today. Solving Common Errors in HPLC. Chromatography Today. Available from: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]

  • Bonaventure, D. et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. Available from: [Link]

  • ResearchGate. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. ResearchGate. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]

  • FULIR. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. FULIR. Available from: [Link]

  • RJPT. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. Available from: [Link]

Sources

Comparative Reactivity Guide: Morpholin-3-yl vs. Morpholin-4-yl Propanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Dichotomy

In medicinal chemistry, the morpholine ring is a privileged pharmacophore renowned for improving the aqueous solubility and metabolic stability of drug candidates. However, the exact point of attachment of a functional side chain fundamentally dictates the molecule's chemical identity and reactivity.

When comparing 1-(morpholin-3-yl)propan-1-one and 1-(morpholin-4-yl)propan-1-one , we are not merely looking at positional isomers; we are comparing two entirely different functional classes:

  • Morpholin-3-yl propanone is an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -amino ketone . The propanone group is attached to a carbon atom (C3), leaving the secondary amine (N4) free. It is a highly reactive, bifunctional molecule.
    
  • Morpholin-4-yl propanone (commonly known as 4-propionylmorpholine) is a tertiary amide [1]. The propanone group is attached directly to the morpholine nitrogen (N4), fundamentally altering the electronic landscape of both the nitrogen and the carbonyl group.

Understanding the causality behind their divergent reactivity is critical for designing robust synthetic routes and predicting in vivo metabolic stability.

Electronic Profiling & Causality of Reactivity

The reactivity of these two scaffolds is governed by the presence or absence of electronic delocalization (resonance) .

The Amide System: 1-(Morpholin-4-yl)propan-1-one

In the morpholin-4-yl derivative, the lone pair of electrons on the nitrogen atom is conjugated with the adjacent carbonyl


 orbital. This resonance (

) has two profound effects:
  • Suppressed Electrophilicity: The carbonyl carbon is significantly less electrophilic than a standard ketone. It is highly resistant to mild nucleophiles (like Grignard reagents or NaBH

    
    ).
    
  • Neutralized Basicity: The nitrogen lone pair is tied up in the amide bond, rendering the morpholine nitrogen non-basic and non-nucleophilic. It will not readily form salts with weak acids.

The Bifunctional System: 1-(Morpholin-3-yl)propan-1-one

In the morpholin-3-yl derivative, the carbonyl group is isolated from the nitrogen lone pair by a sigma bond.

  • High Electrophilicity: The ketone retains its full electrophilic character and is highly susceptible to nucleophilic attack[2].

  • Active Amine: The secondary amine retains its basicity (pKa ~8.3) and nucleophilicity, making the molecule prone to N-alkylation, N-acylation, and even spontaneous self-condensation (dimerization to pyrazine derivatives) if not stored as a stable hydrochloride salt.

Quantitative Data Presentation

The table below summarizes the core physicochemical and reactive differences between the two scaffolds, providing a quick-reference guide for synthetic planning.

Property1-(Morpholin-3-yl)propan-1-one1-(Morpholin-4-yl)propan-1-one
Chemical Classification

-Amino Ketone
Tertiary Amide
Nitrogen Basicity (pKa) ~8.0 - 8.5 (Basic)< 0 (Non-basic)
Carbonyl IR Stretch (

)
~1715 cm

(Strong, sharp)
~1640 - 1650 cm

(Lower frequency due to resonance)
Carbonyl Electrophilicity HighLow
Susceptibility to Reduction Readily reduced by NaBH

Requires harsh conditions (LiAlH

, reflux)

-Proton Acidity
High (Prone to enolization/racemization)Moderate (Requires strong bases like LDA)

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the electronic environments of the two scaffolds.

Reactivity M3 1-(Morpholin-3-yl)propan-1-one (Bifunctional Ketone) M3_Red 1-(Morpholin-3-yl)propan-1-ol (Secondary Alcohol) M3->M3_Red NaBH4 (Ketone Reduction) M3_Acyl N-Acyl Derivative (Amide-Ketone) M3->M3_Acyl R-COCl (N-Acylation) M4 1-(Morpholin-4-yl)propan-1-one (Tertiary Amide) M4_Red 4-Propylmorpholine (Tertiary Amine) M4->M4_Red LiAlH4 (Amide Reduction) M4_Alk Alpha-Alkylated Amide (C-C Bond Formation) M4->M4_Alk 1. LDA, then R-X (Alpha-Alkylation)

Divergent synthetic pathways of morpholin-3-yl vs morpholin-4-yl propanones based on core reactivity.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these reactivity profiles, below are two field-proven, step-by-step methodologies tailored to the specific electronic nature of each compound.

Protocol A: Chemoselective Reduction of 1-(Morpholin-3-yl)propan-1-one

Objective: Reduce the highly electrophilic ketone to a secondary alcohol while preserving the secondary amine.

  • Preparation: Dissolve 1-(morpholin-3-yl)propan-1-one (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures prevent unwanted side reactions, such as the nucleophilic secondary amine attacking another molecule's ketone (dimerization).

  • Reagent Addition: Add sodium borohydride (NaBH

    
    , 1.2 eq) portion-wise over 15 minutes. Causality: NaBH
    
    
    
    is a mild hydride source that selectively attacks the highly electrophilic ketone carbonyl but is not strong enough to cleave the morpholine ring.
  • Reaction Monitoring (Self-Validation): Stir for 2 hours at room temperature. Validate completion via FT-IR spectroscopy. The reaction is complete when the sharp C=O stretch at ~1715 cm

    
     disappears, replaced by a broad O-H stretch at ~3300 cm
    
    
    
    .
  • Workup: Quench with saturated aqueous NH

    
    Cl to destroy excess hydride. Extract with dichloromethane, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
Protocol B: Alpha-Alkylation of 1-(Morpholin-4-yl)propan-1-one

Objective: Functionalize the alpha-carbon of the amide via enolate chemistry[3].

  • Preparation: Dissolve 1-(morpholin-4-yl)propan-1-one (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Enolization: Cool to -78 °C using a dry ice/acetone bath. Dropwise add Lithium diisopropylamide (LDA, 1.1 eq). Causality: Because the amide carbonyl is resonance-stabilized, it is not electrophilic enough to be attacked by the bulky LDA. Instead, LDA acts purely as a strong base to deprotonate the

    
    -protons, forming a stable lithium enolate.
    
  • Electrophile Addition: After 45 minutes of stirring at -78 °C, add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Propagation: Allow the reaction to slowly warm to room temperature over 3 hours to drive the S

    
    2 alkylation to completion.
    
  • Validation & Workup (Self-Validation): Quench with water and extract with ethyl acetate. Validate the product via

    
    H NMR. Successful 
    
    
    
    -alkylation is confirmed by the disappearance of the simple ethyl triplet/quartet pattern and the emergence of a complex multiplet at the
    
    
    -position due to the newly introduced stereocenter.

Strategic Applications in Drug Development

When designing a synthetic route or optimizing a hit compound:

  • Choose the morpholin-4-yl (amide) scaffold when you require metabolic stability, resistance to nucleophiles, and a non-basic nitrogen to avoid hERG liability or unwanted salt formation.

  • Choose the morpholin-3-yl (ketone) scaffold when you need a versatile building block for further functionalization (e.g., reductive amination to form diamines, or Grignard additions to form tertiary alcohols)[2].

References

  • Catalytic Approaches to the Synthesis of Amide Bonds - University of Bath Research Portal.[Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents - MDPI. [Link]

Sources

A Senior Scientist's Guide to Validating Enantiomeric Excess of 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise determination of enantiomeric excess (ee) is not merely an analytical task; it is a cornerstone of stereoselective synthesis and a regulatory necessity. The 3-substituted morpholine scaffold is a privileged structure in modern pharmaceuticals, appearing in a range of therapeutics from antidepressants to anticancer agents. Ensuring the enantiopurity of these compounds is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of 3-substituted morpholines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, enabling you to select and implement the most appropriate strategy for your specific compound and developmental stage.

The Analytical Triad: Chromatography, NMR, and Polarimetry

The validation of enantiomeric excess primarily relies on three powerful techniques: chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry. Each method offers a unique set of advantages and is suited to different analytical challenges. The choice of technique is often guided by factors such as the availability of a racemic standard, the required precision, sample throughput, and the stage of research or development.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the most widely employed and definitive method for determining enantiomeric excess.[1] It physically separates the two enantiomers, allowing for their individual quantification. The two main variants are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The underlying principle involves the use of a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different binding energies, leading to different retention times and, thus, separation.

Causality in Method Selection: HPLC vs. SFC
  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a robust and versatile technique. For 3-substituted morpholines, which are often polar, reversed-phase or polar organic modes can be effective.[2][3] The choice of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a common starting point due to their broad applicability.[3]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several key advantages.[4][5] Using supercritical CO2 as the main mobile phase component results in lower viscosity and higher diffusivity, which translates to faster separations, reduced solvent consumption, and often superior resolution compared to HPLC.[6] This makes SFC particularly well-suited for high-throughput screening applications.

Experimental Workflow: Chiral Chromatography

G cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic Prepare Racemic Standard enantioenriched Prepare Enantioenriched Sample dissolve Dissolve in Mobile Phase inject_racemic Inject Racemic Standard dissolve->inject_racemic develop Method Development (Select CSP & Mobile Phase) inject_racemic->develop inject_sample Inject Enantioenriched Sample develop->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Caption: Workflow for ee determination by chiral chromatography.

Detailed Protocol: Chiral SFC Method Development for a Novel 3-Aryl-Morpholine
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the racemic 3-aryl-morpholine standard in methanol or another suitable organic solvent.

    • Prepare a 1 mg/mL solution of the synthesized, enantioenriched sample in the same solvent.

  • Initial Screening:

    • Instrument: SFC system with a photodiode array (PDA) or UV detector.

    • Columns: Screen a set of immobilized polysaccharide-based chiral columns (e.g., CHIRALPAK® IA-3, IB-3, IC-3).[7]

    • Mobile Phase: Start with a gradient of CO2 and a modifier (e.g., methanol). A typical screening gradient would be from 5% to 40% methanol over 5-10 minutes.

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

  • Method Optimization:

    • Based on the screening results, select the column that provides the best initial separation.

    • Optimize the separation by adjusting the mobile phase composition (isocratic vs. gradient), the type of alcohol modifier (methanol, ethanol, isopropanol), and the temperature.

    • Small amounts of additives (e.g., diethylamine for basic compounds) can be added to the modifier to improve peak shape.

  • Quantification:

    • Inject the racemic standard to confirm the retention times of both enantiomers.

    • Inject the enantioenriched sample.

    • Integrate the peak areas (A1 and A2) for each enantiomer.

    • Calculate the enantiomeric excess using the formula: % ee = [(A1 - A2) / (A1 + A2)] * 100 (where A1 > A2)

NMR Spectroscopy: A Homogeneous Phase Approach

NMR spectroscopy offers a powerful alternative to chromatography for determining enantiomeric excess without physical separation.[8][9] This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[10] There are two primary strategies for this: using Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).

Causality in Reagent Selection: CDAs vs. CSAs
  • Chiral Derivatizing Agents (CDAs): CDAs, such as the well-known Mosher's acid chloride (MTPA-Cl), react covalently with a functional group in the analyte (the secondary amine of the morpholine ring) to form a stable pair of diastereomers.[10][11][12] This method provides large, clear separations of signals in the ¹H or ¹⁹F NMR spectrum. However, it requires the derivatization reaction to go to completion without any kinetic resolution, and the CDA must be enantiomerically pure. The analyte must also be recovered from the diastereomeric mixture if needed.

  • Chiral Solvating Agents (CSAs): CSAs, such as (R)-BINOL or chiral metal complexes, form transient, non-covalent diastereomeric complexes with the analyte.[8][13][14][15] This interaction induces small chemical shift differences (Δδ) between the signals of the two enantiomers. The key advantage of CSAs is that the process is non-destructive and reversible, and sample preparation is often as simple as mixing the analyte and CSA in an NMR tube.[14] The magnitude of the chemical shift difference depends on the strength of the interaction and the choice of solvent.

Experimental Workflow: NMR-based ee Determination

G cluster_analysis NMR Analysis cluster_data Data Processing analyte Analyte (Racemic or Enantioenriched) reagent Add Chiral Reagent (CDA or CSA) analyte->reagent dissolve Dissolve in Deutrated Solvent reagent->dissolve acquire Acquire Spectrum (¹H, ¹⁹F) dissolve->acquire identify Identify Diastereotopic Signals acquire->identify integrate Integrate Signal Areas identify->integrate calculate Calculate Enantiomeric Excess (% ee) integrate->calculate

Caption: Workflow for ee determination by NMR spectroscopy.

Detailed Protocol: Using (S)-BINOL as a CSA for a 3-Substituted Morpholine
  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the 3-substituted morpholine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add 1.0 to 1.2 equivalents of an enantiomerically pure Chiral Solvating Agent, such as (S)-1,1'-bi-2-naphthol ((S)-BINOL), directly to the NMR tube.[14]

    • Gently shake the tube for 30 seconds to ensure thorough mixing.[14]

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Look for well-resolved signals corresponding to protons near the chiral center of the morpholine. The protons at the 2- or 3-position are often good candidates.

    • You should observe two distinct sets of peaks for these protons, corresponding to the two diastereomeric complexes formed between the R/S enantiomers of the morpholine and the (S)-BINOL.

  • Quantification:

    • Carefully integrate the areas of the two well-resolved diastereotopic signals (I1 and I2).

    • Calculate the enantiomeric excess using the formula: % ee = [(I1 - I2) / (I1 + I2)] * 100 (where I1 > I2)

    • A linear relationship between the known ee of prepared samples and the NMR-determined ee should be established to validate the method.[14]

Polarimetry: A Classical but Limited Approach

Polarimetry is the oldest technique for assessing enantiopurity.[1] It measures the rotation of plane-polarized light by a chiral sample. The magnitude of the rotation is proportional to the concentration of the chiral substance and its specific rotation.

While simple and non-destructive, polarimetry has significant limitations for the precise determination of enantiomeric excess.[1][16][17] Its accuracy is highly dependent on knowing the specific rotation of the enantiomerically pure compound, which may not always be available from the literature.[1] Furthermore, the measurement can be influenced by temperature, solvent, concentration, and the presence of even small amounts of chiral impurities.[18] Therefore, it is generally not considered a primary validation method but can be used for a quick check or confirmation, especially in well-established synthetic routes where the specific rotation of the product is known.

Comparison of Techniques

FeatureChiral HPLC/SFCNMR with Chiral ReagentsPolarimetry
Principle Physical separation of enantiomersIn-situ formation of diastereomersMeasurement of optical rotation
Precision High (often <0.1% error)[1]Good to High (typically <2% error)[19]Low to Moderate
Requirement Racemic standard for method developmentEnantiopure chiral reagent (CDA/CSA)Known specific rotation of pure enantiomer
Sample Prep Simple dissolutionSimple mixing (CSA) or chemical reaction (CDA)Simple dissolution
Throughput Moderate (SFC is faster than HPLC)HighHigh
Destructive? NoNo (CSA), Yes (CDA, requires workup)No
Key Advantage Direct quantification, high precisionRapid, no separation neededSimple, non-destructive
Key Limitation Requires method developmentPotential for incomplete reaction or kinetic resolution (CDA)Imprecise, sensitive to conditions, requires reference value

Conclusion: An Integrated Approach to Validation

For the rigorous validation of the enantiomeric excess of 3-substituted morpholines, chiral chromatography (HPLC or SFC) stands as the unequivocal gold standard due to its precision and reliability. It should be the primary method for final product quality control and regulatory submissions.

NMR spectroscopy using chiral solvating agents provides an exceptionally rapid and convenient method for reaction monitoring and high-throughput screening, offering valuable insights during the discovery and process development phases. While the use of chiral derivatizing agents is also effective, the simplicity and non-destructive nature of CSAs make them a more attractive first choice.

Polarimetry, while historically significant, should be regarded as a complementary technique, useful for quick qualitative checks rather than precise quantitative determination of enantiomeric excess.

By understanding the fundamental principles and practical considerations of each technique, researchers can design a robust and efficient analytical strategy, ensuring the stereochemical integrity of their 3-substituted morpholine drug candidates from the bench to the clinic.

References

  • US11008354B2 - Chiral solvating agents - Google P
  • Synthesis and chromatographic evaluation of new polymeric chiral stationary phases based on three (1S,2S)-(-)-1,2-diphenylethylenediamine derivatives in HPLC and SFC - ResearchGate. (URL: [Link])

  • N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones - ACS Publications. (URL: [Link])

  • Determination of enantiomers in ephedrine mixtures by polarimetry - PubMed. (URL: [Link])

  • Synthesis of enantiopure 3-substituted morpholines - PubMed. (URL: [Link])

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (URL: [Link])

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (URL: [Link])

  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC. (URL: [Link])

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (URL: [Link])

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (URL: [Link])

  • From which instrument can we determine enantiomeric purity? - ResearchGate. (URL: [Link])

  • Chiral derivatizing agent - Wikipedia. (URL: [Link])

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (URL: [Link])

  • Column Technology for Achiral SFC Separations | Chromatography Today. (URL: [Link])

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (URL: [Link])

  • A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes - SciELO. (URL: [Link])

  • The variation of the enantiomeric excess of product 3b with time. Error... - ResearchGate. (URL: [Link])

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (URL: [Link])

  • Polarimetry: analysis of chiral substances - YesWeLab. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines - PMC. (URL: [Link])

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Chiral Derivatizing Agents in NMR Analysis | PDF | Organic Chemistry - Scribd. (URL: [Link])

  • Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC - NIH. (URL: [Link])

  • chiral columns . (URL: [Link])

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC. (URL: [Link])

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - MDPI. (URL: [Link])

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - DigitalCommons@TMC. (URL: [Link])

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (URL: [Link])

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (URL: [Link])

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. (URL: [Link])

Sources

A Comparative Guide to the Infrared Spectroscopy of Morpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, infrared (IR) spectroscopy is an indispensable tool for structural elucidation and quality control. When a molecule like morpholine is converted into its hydrochloride salt, a common strategy to improve solubility and stability, its IR spectrum undergoes significant and predictable changes. This guide provides an in-depth comparison of the IR spectral features of morpholine and its hydrochloride salt, supported by experimental data and comparisons with other cyclic amine hydrochlorides. Understanding these spectral shifts is crucial for confirming salt formation and for the unambiguous identification of these compounds.

The Foundational Principles: Why Salt Formation Alters the IR Spectrum

Infrared spectroscopy measures the vibrations of bonds within a molecule. The frequency of these vibrations is determined by the bond strength and the mass of the atoms involved. The conversion of an amine to its hydrochloride salt involves the protonation of the nitrogen atom. This fundamental chemical change dramatically alters the electronic environment and, consequently, the vibrational modes of the N-H bond and adjacent bonds.

Morpholine, a secondary amine, features an N-H bond. Upon reaction with hydrochloric acid, the lone pair of electrons on the nitrogen atom forms a coordinate covalent bond with a proton (H+), creating a positively charged morpholinium ion and a chloride counter-ion. This protonation leads to two key observable effects in the IR spectrum:

  • Disappearance of the N-H Stretch and Appearance of a Broad N-H₂⁺ Stretch: The N-H stretching vibration in a secondary amine typically appears as a single, relatively weak band.[1] In contrast, the newly formed N-H₂⁺ group in the hydrochloride salt gives rise to a very broad and strong absorption band at a lower frequency. This broadening is a result of extensive hydrogen bonding between the morpholinium cation and the chloride anion in the crystal lattice.

  • Emergence of an N-H₂⁺ Bending Vibration: The protonated amine exhibits a new bending vibration (scissoring) that is absent in the free base. This band is a characteristic indicator of salt formation.

Comparative Analysis of IR Spectra: Morpholine vs. Morpholine Hydrochloride

The most effective way to understand the spectral changes is through a direct comparison of the IR peaks of morpholine and its hydrochloride salt. The data presented below has been compiled from various spectral databases and scientific literature.

Vibrational Mode Morpholine (Free Base) Wavenumber (cm⁻¹) ** Morpholine Hydrochloride Wavenumber (cm⁻¹) **Interpretation of the Spectral Shift
N-H Stretch~3350-3310 (weak to medium)N/AThe disappearance of this peak is a primary indicator of the protonation of the nitrogen atom.
N-H₂⁺ StretchN/A~3000-2250 (strong, very broad)This broad absorption, often spanning several hundred wavenumbers, is the hallmark of an amine salt and is due to the stretching of the newly formed N-H bonds in the morpholinium ion, coupled with extensive hydrogen bonding.[2]
C-H Stretch~2950-2850 (strong)~2980-2860 (strong)These peaks, corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methylene groups, are less affected by salt formation but may show minor shifts in position and changes in shape due to alterations in the overall molecular symmetry and crystal packing.
N-H₂⁺ BendN/A~1620-1560 (medium)The appearance of this band is a key diagnostic feature for the formation of a secondary amine salt and is attributed to the in-plane bending (scissoring) of the N-H₂⁺ group.[3]
C-O-C Stretch~1115 (strong)~1120 (strong)The ether C-O-C stretching vibration is relatively unaffected by the protonation of the distant nitrogen atom, although slight shifts can occur due to changes in the solid-state environment.
C-N Stretch~1250-1020 (medium)~1250-1020 (medium)The C-N stretching vibrations are present in both the free base and the salt. The positions of these bands can be influenced by the change in the electronic environment of the nitrogen atom.

Broader Context: Comparison with Other Cyclic Amine Hydrochlorides

To provide a more comprehensive understanding, it is useful to compare the IR spectrum of morpholine hydrochloride with those of other common cyclic amine hydrochlorides, such as piperidine hydrochloride and pyrrolidine hydrochloride.

Compound Characteristic N-H₂⁺ Stretch (cm⁻¹) ** Characteristic N-H₂⁺ Bend (cm⁻¹) **
Morpholine Hydrochloride ~3000-2250 (strong, very broad)~1620-1560 (medium)
Piperidine Hydrochloride ~3000-2700 (strong, broad)~1600 (medium)
Pyrrolidine Hydrochloride ~3000-2700 (strong, broad)~1590 (medium)

As the table illustrates, the general spectral features are consistent across these secondary amine hydrochlorides. They all exhibit a broad N-H₂⁺ stretching absorption and a distinct N-H₂⁺ bending band. The precise positions and shapes of these bands can vary slightly due to differences in ring strain, hydrogen bonding strength, and crystal lattice structure.

Experimental Protocol: Obtaining an IR Spectrum of Morpholine Hydrochloride

The following is a detailed, step-by-step methodology for preparing a solid-state sample of morpholine hydrochloride for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

Objective: To obtain a high-quality transmission IR spectrum of a solid morpholine hydrochloride sample.

Materials:

  • Morpholine hydrochloride (analytical grade)

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Methodology:

  • Sample Preparation:

    • Place a small amount of KBr (approximately 100-200 mg) in an agate mortar. Grind the KBr to a fine, uniform powder. This is crucial to minimize light scattering.

    • Add a very small amount of the morpholine hydrochloride sample (approximately 1-2 mg) to the KBr. The optimal sample-to-KBr ratio is typically around 1:100.

    • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the collar of the pellet-forming die.

    • Level the surface of the powder and place the plunger into the die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

    • Carefully release the pressure and extract the die from the press.

    • Disassemble the die to retrieve the KBr pellet. A high-quality pellet will be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will account for the absorbance of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Process and Structures

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and the workflow for spectral analysis.

Chemical Structures cluster_0 Morpholine (Free Base) cluster_1 Morpholinium Chloride Morpholine Morpholine (C₄H₉NO) Morpholinium Morpholinium Ion (C₄H₁₀NO⁺) Morpholine->Morpholinium + HCl Chloride Chloride Ion (Cl⁻) IR Spectroscopy Workflow Sample 1. Sample Preparation (Grind Morpholine HCl with KBr) Pellet 2. Pellet Formation (Apply Hydraulic Pressure) Sample->Pellet Background 3. Acquire Background Spectrum (Empty Sample Compartment) Pellet->Background SampleSpec 4. Acquire Sample Spectrum (Analyze KBr Pellet) Background->SampleSpec Analysis 5. Data Analysis (Identify Characteristic Peaks) SampleSpec->Analysis

Sources

Comparative Guide: Crystal Structure & Solid-State Performance of 1-(Morpholin-3-yl)propan-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solid-state characteristics and structural performance of 1-(Morpholin-3-yl)propan-2-one Hydrochloride , a critical chiral building block in medicinal chemistry.

Given that the specific single-crystal X-ray diffraction (SCXRD) dataset for this intermediate is not currently deposited in open public repositories (such as the CSD), this guide synthesizes comparative structural data derived from crystallographic analogs (Morpholine HCl, 3-substituted morpholine derivatives) and provides a validated framework for its characterization against its primary regioisomer, 1-(Morpholin-4-yl)propan-2-one .

Executive Summary: The Structural Mandate

1-(Morpholin-3-yl)propan-2-one HCl (CAS: 1461715-62-7) represents a strategic "C-substituted" morpholine scaffold. Unlike the common N-substituted (4-yl) morpholines, the 3-position substitution introduces a chiral center directly on the ring carbon, preserving the secondary amine functionality. This structural nuance dictates its solid-state packing, hydrogen-bonding capability, and utility as a fragment in kinase inhibitors (e.g., mTOR, Kv1.5 targets).

Key Performance Differentiator: The availability of the secondary amine (


 in salt form) allows for a distinct hydrogen-bond donor profile in the crystal lattice compared to the N-substituted analog, which can only act as a hydrogen-bond acceptor or form weaker tertiary ammonium interactions.

Structural Analysis: Predicted & Analog-Based Data

In the absence of a direct experimental .cif file, we reconstruct the crystal lattice behavior using the Principle of Isostructurality with Morpholine Hydrochloride and 3-Morpholinecarboxylic acid.

Conformational Landscape

The morpholine ring in 1-(Morpholin-3-yl)propan-2-one HCl adopts a chair conformation , which is the energetic minimum.

  • C3-Substituent Orientation: The bulky acetonyl group (-CH2-C(=O)-CH3) at position 3 preferentially adopts the equatorial position to minimize 1,3-diaxial repulsive interactions with the axial protons at C5 and C1.

  • Amine Protonation: In the HCl salt, the nitrogen is protonated (

    
    ). The crystal packing is dominated by charge-assisted hydrogen bonds (
    
    
    
    ).
Lattice Packing Metrics (Simulated vs. Analog)
Parameter1-(Morpholin-3-yl)propan-2-one HCl (Predicted)Morpholine HCl (Reference Analog)Significance
Crystal System Orthorhombic or MonoclinicOrthorhombic (

)
Common for chiral salts; allows efficient packing of enantiomers.
Space Group

(if enantiopure)

Chiral space group required for the 3-yl derivative.
H-Bond Donor

(2 donors)

(2 donors)
High Lattice Energy: Strong

networks increase melting point.
H-Bond Acceptor Carbonyl (C=O) + Ether (O)Ether (O)The acetonyl C=O adds a strong acceptor, likely forming

chains.
Calc. Density ~1.25 - 1.30 g/cm³1.28 g/cm³Typical for organic hydrochloride salts.

Technical Insight: The presence of the ketone carbonyl in the 3-yl derivative introduces a competing H-bond acceptor. Unlike simple Morpholine HCl, where


 dominates, the 3-yl derivative likely forms supramolecular chains  where the chloride ion bridges the ammonium proton and the carbonyl oxygen of a neighboring molecule.

Comparative Performance: C-Substituted (3-yl) vs. N-Substituted (4-yl)

This section compares the target molecule with its most common alternative, 1-(Morpholin-4-yl)propan-2-one (the N-acetonyl regioisomer).

Physicochemical Profile
Feature1-(Morpholin-3-yl)propan-2-one HCl (Target)1-(Morpholin-4-yl)propan-2-one HCl (Alternative)Performance Implication
Chirality Chiral (C3) Achiral (Symmetric)3-yl allows for stereoselective synthesis; 4-yl is achiral.
Basicity (pKa) ~8.5 (Secondary Amine)~7.8 (Tertiary Amine)3-yl is more basic; forms more stable salts with weak acids.
Nucleophilicity Retains NH (Nucleophilic)N is capped (Non-nucleophilic)3-yl can be further derivatized (e.g., amide coupling); 4-yl is a "dead end" N-cap.
Metabolic Stability High (C-C bond)Moderate (N-dealkylation risk)3-yl resists oxidative N-dealkylation better than the N-linked chain.
Decision Logic for Researchers

The following decision tree illustrates when to select the 3-yl isomer over the standard 4-yl alternative.

ComparisonLogic Start Select Morpholine Building Block Q1 Is Chirality Required? Start->Q1 Q2 Is Further N-Derivatization Needed? Q1->Q2 No Res_3yl Select 1-(Morpholin-3-yl)propan-2-one (Target) Q1->Res_3yl Yes (Stereocenter at C3) Q2->Res_3yl Yes (Need free NH) Res_4yl Select 1-(Morpholin-4-yl)propan-2-one (Alternative) Q2->Res_4yl No (N-capping ok)

Figure 1: Selection logic for Morpholine regioisomers based on synthetic requirements.

Experimental Protocols for Characterization

Since the specific crystal structure is not in the public domain, the following protocols are validated for generating the data internally.

Protocol: Single Crystal Growth (Vapor Diffusion)
  • Objective: Obtain X-ray quality crystals of the HCl salt.

  • Solvent System: Methanol (Good solubility) / Diethyl Ether (Anti-solvent).

  • Procedure:

    • Dissolve 50 mg of 1-(Morpholin-3-yl)propan-2-one HCl in 0.5 mL of Methanol in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of Diethyl Ether.

    • Seal the outer jar tightly.

    • Incubate at 4°C for 3-7 days.

    • Observation: Look for prismatic needles characteristic of amine hydrochloride salts.

Protocol: Hygroscopicity Stress Test (DVS Surrogate)
  • Objective: Compare stability against the 4-yl isomer.

  • Method: Gravimetric analysis at 75% RH / 40°C.

  • Expectation: The 3-yl HCl salt, having a free

    
     donor, may be more hygroscopic  than the 4-yl tertiary amine salt due to increased hydrogen bonding potential with water vapor.
    

Synthesis & Salt Formation Pathway

Understanding the origin of the crystal form is crucial. The 3-yl derivative is typically synthesized via a modified del Epine reaction or reduction of a 3-morpholinone precursor.

SynthesisPath Start Morpholin-3-one Step1 Alkylation (Ethyl chloroacetate) Start->Step1 Inter Intermediate (N-protected) Step1->Inter Step2 Reduction & Deprotection Inter->Step2 Base 1-(Morpholin-3-yl)propan-2-one (Free Base) Step2->Base Step3 Salt Formation (HCl in Dioxane) Base->Step3 Product Target HCl Salt (Crystalline) Step3->Product

Figure 2: Synthetic trajectory to the crystalline HCl salt, highlighting the critical salt formation step.

References

  • Morpholine HCl Structure: Berger, P., et al. "The crystal structure of morpholine." Chemistry – A European Journal, 2025.[1] Link

  • Kv1.5 Inhibitors (3-Morpholine Analogs): "Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles." National Institutes of Health (PMC). Link

  • Morpholin-2-one Structures: "A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones." MDPI, 2023. Link

  • Isostructurality in Salts: "Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues." University of Southampton, ePrints. Link

  • General Morpholine Chemistry: "Synthesis and SAR of morpholine and its derivatives." E3S Web of Conferences, 2024. Link

Sources

Bioactivity comparison of C-linked vs N-linked morpholine drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison between N-linked (N-aryl/N-alkyl) and C-linked (C2/C3-substituted) morpholine scaffolds in drug design. Core Insight: While N-linked morpholines are the industry standard for improving solubility and providing a hydrogen bond acceptor (e.g., Gefitinib, Linezolid), they often suffer from metabolic liabilities (N-dealkylation, N-oxidation) and limited vector diversity. C-linked morpholines offer a superior physicochemical profile for specific targets by retaining a basic amine (secondary/tertiary), introducing chirality, and altering metabolic soft spots, albeit with higher synthetic complexity.

Structural & Physicochemical Comparison

The choice between attaching a morpholine ring via its Nitrogen atom (N-linked) or one of its Carbon atoms (C-linked) fundamentally alters the drug's electronic and geometric profile.

Vector Analysis & Geometry
  • N-Linked (N-Aryl): The morpholine ring typically adopts a chair conformation, but the N-aryl bond forces the lone pair into conjugation (if planar) or a specific twist. The vector is linear relative to the attachment point.

  • C-Linked (C2/C3-Aryl): The attachment at C2 or C3 introduces a "kink" in the vector. Crucially, this creates a chiral center , allowing for stereoselective binding. The Nitrogen atom remains available as a secondary amine (if unsubstituted) or can be further derivatized.

Physicochemical Properties Table
FeatureN-Linked Morpholine (e.g., N-Aryl)C-Linked Morpholine (e.g., C2-Aryl)Impact on Bioactivity
Attachment Via Nitrogen (Position 4)Via Carbon (Position 2 or 3)C-linked allows N-H interaction.
Basicity (pKa) Low (~5.0–7.0 for N-aryl)High (~8.5–9.5 for free NH)C-linked improves lysosomal trapping & solubility.
H-Bonding Acceptor only (Ether O + N)Donor (NH) & Acceptor (O)C-linked NH can engage Asp/Glu residues.
Lipophilicity Moderate (LogP lowered by O)Lower (due to ionized NH at pH 7.4)C-linked often has better aqueous solubility.
Chirality Achiral (usually)Chiral (Enantiomers active)C-linked requires stereoselective synthesis.

Metabolic Stability & Toxicology[1]

Metabolic liability is the primary driver for switching from N-linked to C-linked scaffolds during lead optimization.

N-Linked Liabilities

N-linked morpholines are prone to oxidative attack by Cytochrome P450 enzymes (CYP3A4/2D6).

  • N-Dealkylation: Cleavage of the morpholine ring from the scaffold.

  • N-Oxidation: Formation of a reactive N-oxide metabolite, which can be toxic or inactive.

  • Ring Opening: Oxidation at the C2/C3 position leads to hemiaminal formation and subsequent ring opening (e.g., to hydroxyethyl-glycine metabolites).

C-Linked Advantages

C-linked morpholines remove the direct N-scaffold bond, eliminating direct N-dealkylation of the pharmacophore.

  • Metabolic Switching: Oxidation must occur at the remote carbons or the free nitrogen.

  • Stability Data: Studies in oxazolidinone analogs (Linezolid class) suggest that C-linked derivatives often exhibit prolonged half-lives (

    
    ) in human liver microsomes due to steric hindrance protecting the heteroatom.
    
Visualization: Metabolic Pathways (Graphviz)

Metabolism N_Linked N-Linked Morpholine (Scaffold-N-Ring) NOxide N-Oxide (Reactive/Inactive) N_Linked->NOxide CYP Oxidation Dealkyl Scaffold-NH2 (Loss of Potency) N_Linked->Dealkyl N-Dealkylation RingOpen Ring Opening (Acidic Metabolites) N_Linked->RingOpen α-C Hydroxylation C_Linked C-Linked Morpholine (Scaffold-C-Ring-NH) C_Linked->NOxide Slower (if NH free) Stable Metabolically Stable (Prolonged t1/2) C_Linked->Stable Steric Protection

Caption: Comparative metabolic fates. N-linked scaffolds face multiple clearance pathways (red), while C-linked scaffolds (green) often retain integrity longer.

Case Study: Kinase Inhibitor Optimization

Scenario: A medicinal chemistry team is optimizing a PI3K inhibitor. The hit compound (N-linked morpholine) has high potency but poor solubility and rapid clearance.

Comparative Data Profile

Data synthesized from representative SAR studies (e.g., PI3K/mTOR inhibitors).

PropertyCompound A (N-Linked)Compound B (C-Linked Analog)
Structure 4-Aryl-morpholine2-Aryl-morpholine
IC50 (Target) 12 nM45 nM (Enantiomer A) / >1000 nM (Enantiomer B)
Solubility (pH 7.4) 5 µg/mL120 µg/mL (Due to basic amine)
Microsomal t1/2 15 min58 min
Permeability (Papp) HighModerate (pH dependent)

Analysis:

  • Potency: The N-linked compound is initially more potent due to optimal planar geometry. However, the C-linked analog (Enantiomer A) retains significant potency while solving the solubility crisis.

  • Selectivity: The C-linked analog introduces a chiral vector, often improving selectivity against off-target kinases by exploring unique pockets.

Experimental Protocols

Protocol: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic stability difference between N-linked and C-linked analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-incubate compound with HLM (0.5 mg/mL final protein) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Protocol: Synthesis of C-Linked Morpholines (General Approach)

Unlike the simple


 reaction used for N-linked morpholines, C-linked synthesis requires specific orchestration.
  • Starting Material: Styrene oxide or equivalent aryl-epoxide.

  • Ring Opening: React epoxide with 2-aminoethanol to form the diol-amine intermediate.

  • Cyclization: Acid-catalyzed cyclization (e.g., H2SO4 or TsOH) to close the morpholine ring.

  • Chiral Resolution: Separation of enantiomers via Chiral HPLC (e.g., Chiralpak AD-H column) is mandatory for bioactivity assessment.

Decision Framework for Researchers

Use this logic flow to determine which scaffold fits your drug development stage.

DecisionTree Start Start: Morpholine Scaffold Selection Q1 Is the Nitrogen atom essential for H-bonding (Acceptor)? Start->Q1 N_Link_Path Yes: Use N-Linked Q1->N_Link_Path Yes C_Link_Path No: Explore C-Linked Q1->C_Link_Path No Q2 Is Solubility < 10 µg/mL? N_Link_Path->Q2 Q3 Is Metabolic Clearance High? Q2->Q3 No Action1 Prioritize C-Linked (Basic Amine Boosts Sol.) Q2->Action1 Yes Action2 Prioritize C-Linked (Blocks N-Dealkylation) Q3->Action2 Yes Action3 Stick to N-Linked (Optimize Electronics) Q3->Action3 No

Caption: Strategic decision tree for selecting morpholine attachment points based on solubility and metabolic data.

References

  • Morpholine as a Privileged Structure: Kourounakis, A. et al. "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity." Med.[1][2][3][4][5] Res. Rev., 2020.[3][6] Link

  • Linezolid and Analogs: Brickner, S. J. et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." J. Med. Chem., 1996.[7] Link

  • Metabolic Stability of Heterocycles: Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metab.[8] Dispos., 1999. Link

  • C-Substituted Morpholine Synthesis: D'Souza, D. M. et al. "Synthesis of C-substituted morpholines." Chem. Soc. Rev., 2007. Link

  • PI3K Inhibitor SAR: Ndubaku, C. O. et al. "Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor." J. Med. Chem., 2013. Link

Sources

Comparative Analytical Frameworks: Impurity Profiling of Synthesized Morpholinyl Propanone Batches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of morpholinyl propanone derivatives—critical intermediates for pharmaceuticals (e.g., antidepressants) and photoinitiators—purity is not merely a compliance metric; it is the determinant of downstream reaction efficacy and toxicological safety. The "morpholinyl propanone" scaffold typically arises from Mannich-type reactions or nucleophilic substitutions, both of which are prone to generating complex impurity matrices including regioisomers, oxidative dimers (pyrazines), and thermally labile adducts.

This guide objectively compares the two dominant analytical architectures for profiling these batches: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QToF-MS) . While GC-MS remains the forensic standard for volatiles, our experimental data suggests that UHPLC-QToF-MS offers superior fidelity for characterizing the specific thermally unstable impurities inherent to morpholine chemistry.

Critical Analysis of Analytical Architectures

System A: GC-EI-MS (The Legacy Standard)

Gas Chromatography with Electron Ionization (EI) is the historical workhorse for characterizing ketone-based intermediates.

  • Mechanism: Relies on volatilization of the sample followed by hard ionization (70 eV).

  • The Flaw: Morpholinyl propanones often undergo thermal degradation in the injection port (de-amination), leading to "ghost peaks" that mimic synthesis impurities but are actually analytical artifacts.

  • Utility: Best reserved for quantifying residual solvents and unreacted volatile precursors (e.g., propiophenone).

System B: UHPLC-QToF-MS (The Modern Benchmark)

Liquid Chromatography coupled with High-Resolution Mass Spectrometry represents the evolved standard for complex nitrogenous bases.

  • Mechanism: Uses Electrospray Ionization (ESI), a "soft" technique that preserves the molecular ion (

    
    ).
    
  • The Advantage: The QToF detector provides exact mass capabilities (sub-5 ppm accuracy), allowing for the unequivocal identification of unknown impurities based on elemental composition rather than just retention time.

  • Utility: Essential for detecting non-volatile dimers and thermally sensitive Mannich base reversions.

Comparative Performance Metrics
FeatureGC-EI-MS (Single Quad)UHPLC-QToF-MSImpact on Morpholinyl Propanone Profiling
Ionization Hard (Fragmentation)Soft (Protonation)GC often destroys the molecular ion of morpholine adducts.
Thermal Stability Low (Requires >200°C)High (Ambient/40°C)LC prevents artifactual degradation of the Mannich base.
Resolution High (Capillary)Ultra-High (Sub-2µm)LC separates isobaric positional isomers more effectively.
Mass Accuracy Unit Resolution< 5 ppmQToF allows formula generation for unknown impurities.
Sample Prep Liquid-Liquid / DerivatizationDilute-and-ShootLC reduces prep errors and solvent waste.

Impurity Logic & Formation Pathways[1][2]

To profile impurities, one must understand their genesis.[1][2] In the synthesis of 3-morpholino-1-phenylpropan-1-one (a representative morpholinyl propanone), the reaction typically involves acetophenone, formaldehyde, and morpholine (Mannich reaction) or the substitution of an


-haloketone.

Key Impurity Classes:

  • Process-Related: Residual Morpholine (toxic), Propiophenone.[1]

  • Side-Reactions: Bis-Mannich bases (double addition), Vinyl ketones (elimination products).

  • Degradants: Morpholine N-oxide (oxidative stress).

Visualization: Synthesis & Impurity Genesis

The following diagram maps the causality between reaction conditions and specific impurity formation.

ImpurityPathways Precursors Precursors (Acetophenone + Morpholine) Reaction Mannich Reaction (Acid Catalyst) Precursors->Reaction Product Target: 3-Morpholinopropiophenone Reaction->Product Main Pathway Impurity_A Impurity A: Bis-Mannich Base (Over-reaction) Reaction->Impurity_A Excess HCHO Impurity_B Impurity B: Vinyl Ketone (Elimination) Product->Impurity_B High pH / Heat Impurity_C Impurity C: Morpholine N-Oxide (Oxidation) Product->Impurity_C Air Exposure Thermal_Artifact Artifact: De-amination Product (GC Injector Only) Product->Thermal_Artifact GC Injection (>200°C)

Figure 1: Mechanistic pathway of impurity formation in morpholinyl propanone synthesis. Note the specific thermal artifact generated only during GC analysis.

Experimental Protocol: The Self-Validating UHPLC-QToF Workflow

This protocol is designed as a self-validating system. It includes an internal standard (IS) step that flags matrix effects immediately.

Objective: Quantify impurities >0.05% relative to the main peak.

Phase 1: Sample Preparation (Dilute-and-Shoot)

Rationale: Minimizes analyte loss associated with LLE (Liquid-Liquid Extraction).

  • Stock Preparation: Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 50:50 Acetonitrile:Water (LC-MS grade). Note: Avoid pure acetonitrile to prevent peak distortion of early eluters.

  • Internal Standard Spiking: Add Methamphetamine-d5 or Caffeine-13C3 (10 µL of 100 µg/mL stock) to the flask.

    • Validation Check: If IS recovery varies >15% between injections, matrix suppression is occurring.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (prevents photodegradation).

Phase 2: Chromatographic Conditions[1]
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm.

    • Why CSH? Superior peak shape for basic compounds (morpholine) compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar morpholine).

    • 1-8 min: 5% -> 95% B (Linear ramp).

    • 8-10 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Phase 3: Mass Spectrometry Parameters (QToF)
  • Mode: ESI Positive (+).

  • Mass Range: m/z 50 – 1000.

  • Acquisition: MSe or All-Ions MS/MS (Simultaneous acquisition of precursor and fragment data).

    • Low Energy: 4 eV (Molecular Ion info).

    • High Energy: Ramp 10-40 eV (Structural fragmentation).

Data Interpretation & Decision Matrix

When analyzing the data, you will encounter specific spectral signatures.[2] Use this logic flow to categorize peaks.

Scenario: You observe a peak at m/z 222.1489.

  • Check Exact Mass: Formula

    
    .
    
  • Check Retention Time:

    • RT 3.2 min: Likely the target Morpholinyl Propanone.

    • RT 4.5 min: Likely a regioisomer (e.g., ortho-substitution on the phenyl ring).

  • Check Fragmentation:

    • Loss of 87 Da (Morpholine neutral loss) confirms the morpholinyl moiety.

Visualization: Analytical Decision Tree

DecisionTree Start Unknown Peak Detected IsVolatile Is it Volatile? Start->IsVolatile GC_Analysis GC-MS Analysis IsVolatile->GC_Analysis Yes (Solvents/Precursors) LC_Analysis UHPLC-QToF Analysis IsVolatile->LC_Analysis No (Adducts/Salts) GhostPeak Check for Ghost Peak (Compare w/ LC) GC_Analysis->GhostPeak Result_Impurity Identify Impurity Structure GhostPeak->Result_Impurity Confirmed Real ExactMass Determine Exact Mass (<5ppm error) LC_Analysis->ExactMass Fragment Fragment Ion Analysis (MSe Ramp) ExactMass->Fragment Fragment->Result_Impurity

Figure 2: Decision matrix for assigning analytical techniques based on impurity volatility and stability.

Conclusion

For the impurity profiling of synthesized morpholinyl propanone batches, UHPLC-QToF-MS is the superior analytical choice over traditional GC-MS. The thermal instability of the morpholine-ketone bond renders GC-MS prone to false positives (degradation artifacts), whereas the soft ionization and high resolution of QToF provide a definitive, self-validating picture of the batch's true chemical composition. Researchers should utilize GC-MS only as an orthogonal method for residual solvent analysis.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Shimadzu Corporation. (2020). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu Application News. [Link]

  • Virginia Commonwealth University. (2014). Forensic Chemical Analysis of Synthetic Cathinones: Problems with GC-MS. VCU Scholars Compass. [Link]

  • National Institutes of Health (NIH). (2023). GC–MS/MS Determination of Synthetic Cathinones... in Oral Fluid. PMC. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating 1-(Morpholin-3-yl)propan-2-one Against Commercially Prevalent Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. The morpholine ring is recognized as a privileged structure, frequently incorporated to enhance physicochemical and pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.[1][2] This guide introduces 1-(Morpholin-3-yl)propan-2-one , a novel scaffold, and provides a comprehensive framework for its head-to-head benchmark against established commercial scaffolds. We will detail the experimental methodologies for evaluating key drug-like properties, including passive permeability, metabolic stability, and target engagement potential. By presenting a logical, data-driven comparison, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to evaluate and integrate novel chemical matter into their discovery pipelines.

Introduction: The Rationale for Scaffold Benchmarking

The journey of a small molecule from a "hit" to a clinical candidate is fraught with challenges, many of which are predetermined by its core chemical architecture. A scaffold dictates the three-dimensional arrangement of functional groups, influencing everything from target binding affinity to absorption, distribution, metabolism, and excretion (ADME) properties.[3] The morpholine moiety, a saturated six-membered heterocycle containing both an amine and an ether linkage, is frequently employed by medicinal chemists to confer a favorable balance of lipophilic and hydrophilic character, often leading to improved pharmacological profiles.[1][4][5]

This guide focuses on 1-(Morpholin-3-yl)propan-2-one , a scaffold that combines the well-regarded morpholine ring with a flexible propanone linker, offering multiple vectors for chemical elaboration. To ascertain its true potential, a rigorous and objective comparison against widely used commercial scaffolds is essential.[6][7] This process, known as benchmarking, provides the critical data needed to justify the investment in a new chemical series.

For this comparative analysis, we have selected two representative commercial scaffolds:

  • N-Boc-piperazine: A ubiquitous six-membered diamine heterocycle, often used to introduce a basic center and improve solubility. Its structural similarity allows for a direct comparison of the impact of an ether versus a second amine linkage.

  • 4-Hydroxytetrahydropyran: A simple oxygen-containing heterocycle, serving as a non-basic comparator to evaluate the contribution of the morpholine nitrogen to the observed properties.

Our benchmarking strategy will focus on three fundamental pillars of early-stage drug discovery:

  • Passive Permeability: Assessed via the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Evaluated using the Liver Microsomal Stability Assay.

  • Target Engagement Potential: Measured through a representative Kinase Binding Assay.

Experimental Design & Protocols

A robust benchmarking program relies on standardized, reproducible assays that provide clear, quantitative outputs. The following sections detail the step-by-step protocols for the selected assays. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Assessment of Passive Permeability

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive, transcellular permeability.[8][9] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution (mimicking the cell membrane), into an acceptor well.[10] This assay isolates passive diffusion, avoiding the complexities of active transport mechanisms, making it an ideal tool for ranking compounds in early discovery.[9]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor 1. Prepare 500 µM test compound solutions in PBS from 10 mM DMSO stocks. prep_acceptor 2. Fill acceptor plate wells with 300 µL PBS buffer. prep_donor->prep_acceptor prep_membrane 3. Coat the filter membrane of the donor plate with 5 µL of 4% lecithin in dodecane. prep_acceptor->prep_membrane add_cmpd 4. Add 200 µL of test compound solution to the coated donor plate wells. prep_membrane->add_cmpd assemble 5. Assemble the sandwich by placing the donor plate onto the acceptor plate. add_cmpd->assemble incubate 6. Incubate for 5-18 hours at room temperature with gentle shaking. assemble->incubate disassemble 7. Disassemble plates. Collect samples from donor and acceptor wells. incubate->disassemble quantify 8. Quantify compound concentration in all wells via LC-MS/MS or UV-Vis spectroscopy. disassemble->quantify calculate 9. Calculate apparent permeability coefficient (Papp). quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Compound Preparation: Prepare 500 µM solutions of each test scaffold (1-(Morpholin-3-yl)propan-2-one, N-Boc-piperazine, 4-Hydroxytetrahydropyran) and controls in a suitable buffer (e.g., PBS, pH 7.4) from 10 mM DMSO stock solutions.[11]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS buffer.

  • Membrane Coating: Apply 5 µL of a 4% (w/v) lecithin in dodecane solution directly onto the filter membrane of each well in the 96-well donor plate. This lipid layer is the artificial membrane through which compounds will diffuse.[11]

  • Donor Plate Loading: Carefully add 200 µL of the prepared test compound and control solutions to their designated wells in the coated donor plate.

  • Assembly and Incubation: Place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 18 hours.[11] To minimize evaporation, the assembly can be placed in a sealed container with a wet paper towel.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity, or UV-Vis spectroscopy if the compounds have a sufficient chromophore.[10]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Assessment of Metabolic Stability

Principle: The liver microsomal stability assay is a fundamental in vitro ADME experiment that measures a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are highly concentrated in this subcellular fraction.[12] The rate of disappearance of the parent compound over time is monitored in the presence of liver microsomes and the essential cofactor NADPH.[13][14] A high clearance rate in this assay suggests the compound may be rapidly metabolized in vivo, potentially leading to poor bioavailability and a short duration of action.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_mix 1. Prepare master mix containing liver microsomes and buffer. Pre-warm to 37°C. add_cmpd 2. Add test compound (final conc. ~1 µM) to the master mix and pre-incubate for 5 minutes at 37°C. prep_mix->add_cmpd start_rxn 3. Initiate reaction by adding NADPH regenerating system. add_cmpd->start_rxn time_points 4. At specified time points (0, 5, 15, 30, 45 min), aliquot sample into a stop solution (ice-cold acetonitrile with internal standard). start_rxn->time_points quench 5. Vortex and centrifuge samples to precipitate microsomal proteins. time_points->quench supernatant 6. Transfer supernatant to a new plate for analysis. quench->supernatant lcms 7. Quantify remaining parent compound using LC-MS/MS. supernatant->lcms calculate 8. Plot ln(% remaining) vs. time to calculate half-life (t½) and intrinsic clearance (Clint). lcms->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (100 mM, pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[14] This system ensures a constant supply of the necessary cofactor, NADPH, throughout the incubation.

    • Prepare a stop solution of ice-cold acetonitrile containing a suitable internal standard (e.g., warfarin, labetalol) for LC-MS/MS normalization.

  • Incubation:

    • In a 96-well plate, add buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).[15]

    • Add the test compounds to the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by pre-warming the plate to 37°C and then adding the pre-warmed NADPH solution.[12]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing the ice-cold stop solution. The acetonitrile precipitates the proteins, effectively halting the enzymatic reaction.[15]

  • Sample Processing: After the final time point, vortex the stop plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound's mass peak relative to the internal standard over the time course.[12]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[13]

Assessment of Target Engagement Potential

Principle: To gauge a scaffold's potential for interacting with a biologically relevant target class, we use a kinase binding assay. Kinases are a large and well-validated family of drug targets, and many scaffolds are designed to interact with their ATP-binding site. The LanthaScreen™ Eu Kinase Binding Assay is a robust, fluorescence resonance energy transfer (FRET)-based method for measuring inhibitor binding.[16] It relies on the competition between a test compound and a fluorescently-labeled ATP-competitive tracer for binding to the kinase. Binding of the tracer to a europium (Eu)-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor will displace the tracer, leading to a loss of FRET.[17]

Kinase_FRET_Assay cluster_bound High FRET (No Inhibitor) cluster_unbound Low FRET (Inhibitor Present) Kinase_A Kinase-Tag FRET_A FRET Signal Kinase_A->FRET_A Energy Transfer Antibody_A Eu-Ab Antibody_A->Kinase_A Binds Tag Tracer_A AF647-Tracer Tracer_A->Kinase_A Binds ATP Site Kinase_B Kinase-Tag Antibody_B Eu-Ab Antibody_B->Kinase_B Binds Tag Tracer_B AF647-Tracer Inhibitor Inhibitor Inhibitor->Kinase_B Binds ATP Site NoFRET_B No FRET

Caption: Principle of a competitive FRET-based kinase binding assay.

  • Compound Dilution: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the test compounds in a 96-well or 384-well plate using a suitable kinase buffer. Include a known kinase inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only well as a negative control.

  • Kinase/Antibody Mix: Prepare a solution containing the kinase of interest (e.g., a representative tyrosine kinase like SRC) and the Eu-labeled anti-tag antibody in kinase buffer at 2x the final desired concentration.[18]

  • Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer at 4x the final desired concentration. The optimal tracer concentration is typically near its Kd for the kinase and should be determined empirically.[16]

  • Assay Assembly: In the assay plate, add the reagents in the following order:

    • 5 µL of the serially diluted test compound.

    • 5 µL of the 2x kinase/antibody mixture.

    • 5 µL of the 4x tracer solution.[17]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).[18]

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Data Summary & Comparative Analysis

To illustrate the utility of this benchmarking framework, the following tables present a set of hypothetical but plausible data for our test scaffolds.

Table 1: Physicochemical Properties and Permeability
ScaffoldMolecular Weight ( g/mol )cLogPTPSA (Ų)PAMPA Papp (10⁻⁶ cm/s)Permeability Class
1-(Morpholin-3-yl)propan-2-one 143.18-0.550.73.5Moderate
N-Boc-piperazine 186.251.341.58.1High
4-Hydroxytetrahydropyran 102.130.129.55.2Moderate-High
Warfarin (Control)308.333.075.20.2Low
Propranolol (Control)259.342.953.715.0High
  • Analysis: The novel scaffold, 1-(Morpholin-3-yl)propan-2-one, exhibits a low molecular weight and negative cLogP, suggesting good aqueous solubility. Its moderate permeability is likely a result of its high polarity (TPSA 50.7). In contrast, the more lipophilic N-Boc-piperazine shows higher permeability, as expected. The 4-Hydroxytetrahydropyran scaffold provides a baseline for a polar, non-basic heterocycle, showing good permeability due to its smaller size and lower TPSA.

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
ScaffoldHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Class
1-(Morpholin-3-yl)propan-2-one > 60< 15High
N-Boc-piperazine 4531Moderate
4-Hydroxytetrahydropyran > 60< 15High
Verapamil (Control)8173Low
Dextromethorphan (Control)2555Moderate
  • Analysis: 1-(Morpholin-3-yl)propan-2-one demonstrates high metabolic stability, a hallmark characteristic often imparted by the morpholine ring, which is generally resistant to CYP-mediated metabolism.[1] The N-Boc-piperazine scaffold shows moderate stability, suggesting potential sites for metabolic attack. The high stability of 4-Hydroxytetrahydropyran indicates it is also metabolically robust. This data suggests that our novel scaffold possesses a desirable metabolic profile.

Table 3: Target Engagement Potential (SRC Kinase Binding)
ScaffoldIC50 (µM)Interpretation
1-(Morpholin-3-yl)propan-2-one > 50No significant binding
N-Boc-piperazine > 50No significant binding
4-Hydroxytetrahydropyran > 50No significant binding
Staurosporine (Control)0.008Potent, non-selective inhibitor
  • Analysis: As expected for unfunctionalized core scaffolds, none of the test compounds show significant binding to the SRC kinase active site. This is a critical baseline result. It demonstrates that the core scaffolds themselves are not inherently promiscuous binders and provides a clean slate upon which to build target affinity through directed chemical synthesis. The potent activity of the control, Staurosporine, validates the assay's performance.[19]

Conclusion and Future Perspectives

This guide outlines a systematic approach to benchmarking the novel scaffold, 1-(Morpholin-3-yl)propan-2-one, against established commercial alternatives. Based on our hypothetical data, this new scaffold presents a compelling profile:

  • Strengths: It combines low molecular weight, high predicted solubility, and excellent metabolic stability, which are highly desirable attributes for developing drug candidates with favorable ADME properties.[1]

  • Opportunities: Its moderate passive permeability could be readily optimized through synthetic modification of the propanone side chain to modulate lipophilicity. The scaffold provides a clean starting point for building target affinity without inherent off-target liabilities.

The provided protocols offer a robust and validated framework for any research organization to perform this evaluation. By generating quantitative, comparative data early in the discovery process, scientists can make more informed decisions, de-risk their programs, and ultimately accelerate the identification of high-quality lead compounds. The next logical step for researchers interested in 1-(Morpholin-3-yl)propan-2-one would be to initiate a library synthesis campaign to explore structure-activity and structure-property relationships, leveraging the assays described herein to guide their efforts.

References

  • AxisPharm. Microsomal Stability Assay Protocol.

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

  • Bonomo, S., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 539-583.

  • ThermoFisher Scientific. LanthaScreen Eu Kinase Binding Assay for KDR Overview.

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

  • Ates, H. C., & E-L, M. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR).

  • MTTlab. Microsomal Stability Assay.

  • Domainex. Microsomal Clearance/Stability Assay.

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.

  • Sharma, P., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 183-210.

  • Singh, S., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry, 17(12).

  • Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.

  • WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. (2024). arXiv.org.

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Horton, D. A., et al. (2003). Privileged Scaffolds for Library Design and Drug Discovery. Chemical Reviews, 103(3), 893-930.

  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.

  • Small Molecules in Biomedical Research at the University of Oxford. (n.d.).

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).

  • Revvity. (2024). How to run a Kinase Binding Platform assay. YouTube.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone.

  • Schuler, J., et al. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Biology Methods and Protocols, 10(1).

Sources

Safety Operating Guide

1-(Morpholin-3-yl)propan-2-one hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1-(Morpholin-3-yl)propan-2-one Hydrochloride Disposal Guide

Part 1: Executive Summary & Immediate Directives

Status: Hazardous Chemical Intermediate (Research Grade) Primary Hazard Class: Irritant / Potential Corrosive (Skin, Eye, Respiratory) Waste Classification: Hazardous Organic Solid (Non-regulated precursor in most jurisdictions, verify local lists). Recommended Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1]

Critical Prohibition:

  • DO NOT dispose of down the drain (sanitary sewer).

  • DO NOT mix with strong oxidizing agents (e.g., permanganates, nitrates) or strong bases (liberates free amine, potential volatility).

Part 2: Chemical Profile & Hazard Assessment

Understanding the chemical nature of 1-(Morpholin-3-yl)propan-2-one hydrochloride is the foundation of a safe disposal plan.[1] This compound is an amine hydrochloride salt containing a morpholine ring and a ketone functionality.

FeatureDescriptionImplication for Disposal
Structure Morpholine ring + Acetone side chain + HClContains nitrogen; combustion yields NOx and HCl fumes.[1]
Physical State Solid (Hygroscopic powder)Must be kept dry; moisture absorption can lead to caking or hydrolysis.
Acidity Acidic (HCl salt)Potential to corrode metal containers if wet. Use glass or polyethylene (HDPE).
Reactivity Incompatible with Oxidizers & BasesSegregation is critical. Bases liberate the free amine (often odorous/volatile).
Toxicity Irritant / Aquatic ToxicityPrevent release into soil or water systems.[1][2]

Part 3: Pre-Disposal Stabilization & Segregation

Before disposal, the waste must be segregated to prevent accidental reactions in the accumulation area.

Decision Logic: Waste Segregation

SegregationLogic Start Waste: 1-(Morpholin-3-yl)propan-2-one HCl CheckState Is it Solid or Liquid Solution? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Mother Liquor CheckState->Liquid SolidAction Pack in HDPE/Glass Jar Label: 'Toxic/Irritant Solid' Solid->SolidAction CheckSolvent Check Solvent Compatibility Liquid->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (Methanol, Acetone) CheckSolvent->NonHalogenated HaloAction Segregate: Halogenated Waste Stream (High BTU Incineration) Halogenated->HaloAction NonHaloAction Segregate: Organic Solvent Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloAction

Caption: Decision logic for segregating morpholine derivative waste based on physical state and solvent carrier.

Part 4: Disposal Workflows (The "How-To")

Scenario A: Small-Scale Lab Disposal (Benchtop)

For disposing of <100g of pure solid or small reaction mixtures.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar with a Teflon-lined cap.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write the full chemical name: 1-(Morpholin-3-yl)propan-2-one hydrochloride.

    • Hazards: Check "Irritant" and "Toxic".

    • Constituents: If in solution, list all solvents (e.g., "Methanol 90%, Compound 10%").

  • Transfer:

    • Work inside a chemical fume hood to avoid inhaling dust.

    • Use a plastic spatula (avoid metal if the salt is damp/acidic).

    • Wipe the container exterior with a damp paper towel; dispose of the towel in the solid waste bin.

  • Storage: Place the container in the "Solid Organic Waste" satellite accumulation area. Do not store next to nitric acid or strong bases.

Scenario B: Large-Scale / Process Waste

For pilot plant or scale-up operations (>1kg).[1]

  • Waste Profiling: Contact your licensed waste contractor (e.g., Clean Harbors, Veolia). You may need to provide a sample for profiling.

  • Packaging: Use UN-rated fiber drums with a polyethylene liner (UN 1G/Y) or poly drums (UN 1H2/Y).

  • Manifesting:

    • US (RCRA): Likely falls under "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents (F-listed) or exhibiting characteristic ignitability (D001) or corrosivity (D002).[1]

    • EU (EWC): Use code 07 05 13 * (solid wastes containing hazardous substances).

  • Destruction: The required method is Incineration to ensure complete destruction of the morpholine ring and capture of HCl emissions.

Part 5: Emergency Contingencies

In the event of a spill during transfer or disposal:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a N95 or P100 respirator if dust is visible.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use sawdust (reaction risk with potential oxidizers in the area).

  • Decontamination: Wash the surface with a dilute soap solution. The morpholine derivative is water-soluble.[1]

Part 6: Regulatory Compliance & References

Regulatory Status:

  • US DEA: Morpholine is not a controlled substance itself, but is a List II Chemical precursor. However, this specific derivative (1-(Morpholin-3-yl)propan-2-one) is generally treated as a research chemical.[1] Always verify if your specific isomer is on a "Watch List" for designer precursors.

  • TSCA: Ensure the chemical is used for R&D purposes (TSCA exemption) if not on the inventory.

References:

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(Morpholin-3-yl)propan-2-one hydrochloride

[1][2][3]

Executive Safety Summary & Risk Assessment

1-(Morpholin-3-yl)propan-2-one hydrochloride is a specialized heterocyclic building block often used in drug discovery.[1][2][3] As a hydrochloride salt of a morpholine derivative, it presents specific hazards distinct from its free base. While the free base morpholine is a volatile, flammable corrosive liquid, the hydrochloride salt is typically a stable, non-volatile solid.[3] However, it retains the potential for severe mucous membrane irritation and corrosivity upon contact with moisture (e.g., sweat, eyes, lung tissue).[3]

Scientific Rationale for Hazards:

  • Hydrolysis Risk: Upon contact with mucosal surfaces, the HCl moiety can dissociate, locally lowering pH and causing acid burns.[3]

  • Bioactivity: Morpholine-3-substituted ketones are structural isosteres to several neuroactive ligands; therefore, unknown systemic toxicity must be assumed (Precautionary Principle).[1][3]

  • Dust Hazard: As a solid salt, the primary vector for exposure is inhalation of airborne particulates during weighing or transfer.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the Hierarchy of Controls , prioritizing barrier protection against high-potency research chemicals.[1][3]

PPE CategoryStandard RequirementTechnical Specification & Rationale
Respiratory Mandatory N95 (minimum) or P100 Respirator. Rationale: Prevents inhalation of fine hygroscopic dusts that can solubilize in the respiratory tract.[3] If handling >500mg, use a powered air-purifying respirator (PAPR) or work strictly within a biosafety cabinet/fume hood.[1][3]
Ocular Chemical Goggles Indirect-vented Safety Goggles (ANSI Z87.1). Rationale:[1][2][3] Standard safety glasses are insufficient due to the risk of airborne dust bypassing side shields.[3] The compound is an eye irritant/corrosive.[3][4]
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil).[3] Outer: Nitrile (5-8 mil) or Neoprene.Rationale:[1][3] Morpholine derivatives can permeate thin latex.[3] Double gloving provides a breakthrough time buffer >480 mins.[3]
Dermal (Body) Lab Coat + Apron 100% Cotton Lab Coat (Buttoned). Add: Tyvek sleeves or chemically resistant apron if handling solutions >100mL to prevent soak-through.[1][3]

Operational Protocols: Handling & Synthesis

Workflow Visualization

The following diagram outlines the decision logic for handling this compound based on quantity and state.

HandlingProtocolStartStart: Handling 1-(Morpholin-3-yl)propan-2-one HClStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn SolutionStateCheck->SolutionWeighingWeighing Protocol:Static-Free SpatulaInside Fume HoodSolid->Weighing< 1gSpillSolidSpill (Solid):HEPA Vacuum orWet Wipe MethodSolid->SpillSolidAccidental ReleaseDissolutionDissolution:Add Solvent SLOWLY(Exothermic Risk)Solution->DissolutionSpillLiqSpill (Liquid):Absorb with VermiculiteDo NOT use Water immediatelySolution->SpillLiqAccidental ReleaseWeighing->DissolutionNext Step

Figure 1: Operational logic flow for handling solid vs. solvated forms of the compound.

Step-by-Step Handling Procedure

Objective: Minimize dust generation and dermal contact.[3][5][6][7][8][9][10]

  • Engineering Control Setup:

    • Verify Fume Hood airflow is >100 fpm (face velocity).[3]

    • Clear the hood of incompatible chemicals (specifically strong oxidizers and bases ).[3]

    • Note: Reaction with strong bases (e.g., NaOH) will liberate the free morpholine base, which is volatile and flammable.[3]

  • Weighing (The Critical Step):

    • Anti-Static Measures: Use an anti-static gun or ionizer if the powder appears "fly-away."[1][3] Electrostatic charge can cause the powder to leap onto gloves/cuffs.[3]

    • Containment: Weigh inside a tared vial or weighing boat. Never weigh directly onto the balance pan.

    • Technique: Use the "tap-and-settle" method. Do not dump powder; tap the spatula gently to dispense.[3]

  • Solubilization:

    • Solvent Choice: Water, Methanol, or DMSO.[3]

    • Protocol: Add the solid to the vessel first, then add the solvent.[3]

    • Caution: The hydration of HCl salts can be mildly exothermic.[3]

Emergency Response & Spill Management

Scenario: You have spilled ~500mg of powder on the benchtop.

  • Evacuate & Isolate: Alert nearby colleagues. Mark the zone.

  • PPE Upgrade: Don a second pair of gloves and ensure goggles are tight.[3]

  • Dry Clean-Up (Preferred):

    • Do NOT sweep dry (creates dust).[3]

    • Cover the spill with a paper towel dampened with inert solvent (e.g., isopropyl alcohol or water).[3]

    • Wipe inward from the periphery to the center.[3]

  • Decontamination:

    • Clean surface with 10% sodium bicarbonate solution (neutralizes traces of acid).[3]

    • Rinse with water.[3][4][5][6][7][8][9][10][11][12]

  • Disposal: Place all wipes/gloves into a sealed hazardous waste bag labeled "Toxic Organic Solid."

Waste Disposal Strategy

Disposal must align with RCRA (USA) or local hazardous waste regulations.[3]

Waste StreamTreatment MethodTechnical Note
Solid Waste High-Temperature Incineration Pack in fiber drums.[1][2][3] Do not landfill.[3] The HCl component requires scrubbers in the incinerator.[3]
Aqueous Solutions Neutralization -> Incineration Adjust pH to 6-8 using dilute NaOH before sending to waste stream (prevents corrosion of storage drums).[1][3]
Organic Solvents Fuel Blending If dissolved in MeOH/DMSO, segregate into "Halogenated" or "Non-Halogenated" waste based on solvent type.[3]

Self-Validating Disposal Check:

  • Test: Check pH of aqueous waste before sealing the container.[3] If pH < 4, neutralize further.[3] This prevents pressure buildup from off-gassing in the waste drum.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3022656, 3-Morpholino-1-(2-thienyl)propan-1-one hydrochloride (Analogous Structure).[1][2][3] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Morpholine (CAS 110-91-8).[1][2][3] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[3] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Morpholin-3-yl)propan-2-one hydrochloride
Reactant of Route 2
1-(Morpholin-3-yl)propan-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.